(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Description
Properties
IUPAC Name |
(4-aminophenyl)-(1-methylimidazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-14-7-6-13-11(14)10(15)8-2-4-9(12)5-3-8/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKMWUTWFHTKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406955 | |
| Record name | (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678184 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
110698-60-7 | |
| Record name | (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone: Properties, Synthesis, and Applications
Abstract
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a heterocyclic ketone containing a reactive primary amine and a pharmacologically significant imidazole core. This technical guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic pathway, detailed analytical characterization, and a discussion of its potential applications, particularly as a versatile building block in medicinal chemistry and drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Chemical Identity and Physicochemical Properties
This compound, with the CAS Number 110698-60-7, is a structurally distinct organic molecule featuring a 4-aminophenyl group linked to a 1-methyl-1H-imidazol-2-yl moiety via a carbonyl bridge.[1] This unique arrangement of functional groups imparts a specific set of properties that make it a valuable intermediate in synthetic chemistry.
The core structural features include:
-
A 1,2-disubstituted imidazole ring: A five-membered aromatic heterocycle known for its role as a bioisostere and its ability to participate in hydrogen bonding and metal coordination.
-
A ketone linker: This carbonyl group acts as a rigid linker, influencing the molecule's conformation and serving as a key site for spectroscopic identification.
-
A p-substituted aniline moiety: The primary aromatic amine is a crucial functional handle for further chemical modifications, such as amide bond formation or diazotization reactions.
A summary of its key computed and experimental properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4-aminophenyl)-(1-methylimidazol-2-yl)methanone | PubChem[1] |
| CAS Number | 110698-60-7 | PubChem[1] |
| Molecular Formula | C₁₁H₁₁N₃O | PubChem[1] |
| Molecular Weight | 201.22 g/mol | PubChem[1] |
| InChIKey | SFKMWUTWFHTKRN-UHFFFAOYSA-N | PubChem[1] |
| Solubility | >30.2 µg/mL (at pH 7.4) | PubChem[1] |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | PubChem (Computed) |
| Hydrogen Bond Acceptors | 3 (from N, N, and O atoms) | PubChem (Computed) |
| Rotatable Bonds | 2 | PubChem (Computed) |
Proposed Synthesis and Mechanistic Considerations
A logical two-step approach starting from commercially available 1-methyl-1H-imidazole and 4-nitrobenzoyl chloride is proposed. This method offers the advantage of utilizing a late-stage reduction, which prevents potential side reactions involving the reactive amino group during the initial coupling step.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of (1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone
-
Lithiation of Imidazole: Dissolve 1-methyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. The rationale for this step is that the proton at the C2 position of the imidazole ring is the most acidic and can be selectively deprotonated by a strong base to form a potent nucleophile.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-lithio-1-methylimidazole.
-
Acylation: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.1 eq) in anhydrous THF.
-
Add the solution of 4-nitrobenzoyl chloride dropwise to the cold (-78 °C) lithiated imidazole solution. This inverse addition helps to minimize side reactions.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the nitro-intermediate, (1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone.
Step 2: Reduction to this compound
-
Reduction: Dissolve the nitro-intermediate (1.0 eq) from Step 1 in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%). The use of a heterogeneous catalyst like Pd/C is standard for nitro group reductions as it is highly efficient and easily removed by filtration.
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent (ethanol or methanol).
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.
Sources
An In-Depth Technical Guide to (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone, a molecule of interest within the broader class of imidazole-containing compounds. While the imidazole scaffold is a well-recognized pharmacophore in medicinal chemistry, detailed public-domain research on this specific derivative is limited. This document synthesizes the available chemical data and places it within the context of related compounds to offer insights for researchers and drug development professionals.
Chemical Identity and Nomenclature
The foundational step in understanding any chemical entity is to establish its precise identity.
IUPAC Name
The formal appellation for this compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is (4-aminophenyl)-(1-methylimidazol-2-yl)methanone [1].
Synonyms and Identifiers
In scientific literature and chemical databases, this compound may be referenced by several alternative names and identifiers, which are crucial for comprehensive database searching.
| Identifier Type | Value |
| CAS Number | 110698-60-7[1] |
| PubChem CID | 4961864[1] |
| DSSTox Substance ID | DTXSID30406955[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The following data has been computationally predicted and is available through the PubChem database.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O | PubChem[1] |
| Molecular Weight | 201.22 g/mol | PubChem[1] |
| Topological Polar Surface Area | 60.9 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Characterization
A robust and reproducible synthetic route is paramount for the exploration of any compound's potential applications.
Retrosynthetic Analysis and Proposed Synthetic Strategy
Caption: Proposed synthetic workflow.
Potential Applications in Drug Development
While no specific biological activity has been reported for this compound, the structural motifs present in the molecule suggest potential areas of therapeutic interest based on the known pharmacology of related compounds.
The imidazole ring is a common feature in many biologically active molecules, and the (4-aminophenyl)methanone moiety can be found in compounds with diverse pharmacological activities. For instance, various substituted imidazoles have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The aminophenyl group can serve as a key pharmacophoric element or as a synthetic handle for further derivatization to modulate activity and physicochemical properties.
Future Directions and Research Opportunities
The lack of detailed public-domain data on this compound presents a clear opportunity for novel research. Key areas for investigation would include:
-
Development and optimization of a robust synthetic protocol.
-
Comprehensive characterization using modern analytical techniques (NMR, MS, X-ray crystallography).
-
Screening for biological activity in a variety of assays, guided by the known pharmacology of related imidazole derivatives. This could include, but is not limited to, kinase inhibition assays, antimicrobial susceptibility testing, and cancer cell line proliferation assays.
-
Structure-activity relationship (SAR) studies through the synthesis and evaluation of analogs to identify key structural features for any observed biological activity.
Conclusion
This compound is a chemical entity with a clear identity and predictable physicochemical properties. While specific applications in drug development have yet to be elucidated in the public domain, its structural components are present in numerous biologically active compounds. This guide provides a foundational understanding of this molecule and outlines a logical path for future research to unlock its potential therapeutic value. The synthesis and biological evaluation of this compound and its derivatives represent a fertile ground for discovery in medicinal chemistry.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS Number 110698-60-7)
Abstract
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone, bearing the CAS number 110698-60-7, is a heterocyclic ketone with a molecular structure that suggests significant potential in medicinal chemistry and materials science. The imidazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in a variety of biological interactions.[1][2] The linkage of this versatile heterocycle to an aminophenyl ketone moiety opens avenues for its application as an intermediate in the synthesis of more complex bioactive molecules or as a standalone agent. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a proposed synthetic route based on established chemical principles, and an exploration of its potential pharmacological relevance in the context of related structural analogs.
Chemical Identity and Structure
This compound is characterized by a central carbonyl group bridging a 4-aminophenyl ring and a 1-methyl-1H-imidazol-2-yl ring. The presence of a primary aromatic amine, a tertiary amine within the imidazole ring, and a ketone functional group makes it a versatile chemical entity.
-
IUPAC Name: this compound
-
CAS Number: 110698-60-7
-
Molecular Formula: C₁₁H₁₁N₃O
-
Molecular Weight: 201.22 g/mol [3]
-
Canonical SMILES: CN1C=CN=C1C(=O)C2=CC=C(C=C2)N
-
InChI Key: SFKMWUTWFHTKRN-UHFFFAOYSA-N[3]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 201.22 g/mol | PubChem[3] |
| XLogP3 | 1.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| Exact Mass | 201.090211983 | PubChem[3] |
| Topological Polar Surface Area | 58.8 Ų | PubChem[3] |
| Solubility | >30.2 µg/mL (at pH 7.4) | PubChem[3] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not explicitly documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of 2-aroyl-1-methylimidazoles.[4] The proposed synthesis involves the acylation of 1-methylimidazole with a protected 4-aminobenzoyl derivative, followed by deprotection.
Proposed Synthetic Pathway
A logical approach would be the Friedel-Crafts acylation of 1-methylimidazole with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine. However, direct acylation of imidazoles can be challenging. A more reliable method involves the use of a coupling agent or the activation of the imidazole ring. An alternative and often successful strategy is the reaction of an organometallic derivative of 1-methylimidazole with the acylating agent.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of (1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone
-
To a solution of 1-methylimidazole (1.0 eq) in anhydrous acetonitrile (MeCN) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (Et₃N) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous MeCN to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone.
Step 2: Synthesis of this compound
-
To a solution of (1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (NH₄Cl) (5.0 eq) and iron powder (Fe) (5.0 eq).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be further purified by recrystallization or column chromatography to yield the final product, this compound.
Potential Pharmacological Significance
While no specific pharmacological data for this compound has been found in the public domain, the structural motifs present in the molecule are of significant interest in drug discovery. The broader class of imidazole derivatives exhibits a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][5][6]
Of particular relevance is a study on 2-aryl-4-benzoyl-imidazole derivatives which have been identified as potent antiproliferative agents that target tubulin polymerization.[7] Although the title compound is a 2-aroyl-imidazole, the general scaffold shares similarities with these tubulin inhibitors. Tubulin is a critical component of the cellular cytoskeleton and a validated target for anticancer drugs.
Caption: Hypothesized mechanism of action based on related compounds.
The aminophenyl group also offers a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. For instance, the primary amine can be acylated, alkylated, or used in the formation of ureas and sulfonamides to explore interactions with various biological targets.
Given the precedent for the biological activity of related imidazole-containing compounds, it is plausible that this compound could serve as a valuable scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Further biological evaluation is warranted to elucidate its specific activities and mechanism of action.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chemical compound with significant potential for applications in medicinal chemistry, primarily as a building block for the synthesis of more complex and potentially bioactive molecules. While specific experimental data on its properties and biological activity are limited in the public domain, its structural features suggest that it could be a valuable scaffold for the development of novel therapeutics, particularly in the field of oncology. The proposed synthetic route offers a practical approach to its preparation, enabling further investigation into its chemical and biological characteristics. As with any chemical substance, appropriate safety measures must be taken during its handling and use.
References
- Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 5-13.
- Yoshida, K., et al. (2017). Synthesis of 2-Aroyl-1-methyl-1H-imidazoles Using Aryl Carboxylic Acids. Synlett, 28(10), 1199-1203.
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2022).
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Journal of Medicinal Chemistry, 64(15), 10885–10926.
- Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- This compound. Vendor Website.
- Tetraethylene glycol. CAS Common Chemistry.
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Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. (2023). Archiv der Pharmazie, 356(10), e2300354.
- Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2015). Molecules, 20(12), 21676–21696.
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This compound. PubChem. Retrieved from [Link]
- The Use of 1-Methylimidazole as a C
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Chemical Properties of Methanone, (4-aminophenyl)phenyl- (CAS 1137-41-3). Cheméo.
- Synthesis of new 2-methylimidazole derivatives. (2000). Indian Journal of Chemistry - Section B, 39B(11), 849-852.
- Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. (2011). Bioorganic & Medicinal Chemistry, 19(16), 4887–4897.
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- 3. This compound | C11H11N3O | CID 4961864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl- pyrazines via a cascade process - Beijing Institute of Technology [pure.bit.edu.cn]
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- 7. Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and SMILES of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure and Simplified Molecular Input Line Entry System (SMILES) notation for the compound (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Beyond a simple presentation of the structure, this document delves into the key structural features, the analytical methodologies for its characterization, and the rationale behind these experimental choices, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Molecular Identity and Structural Representation
This compound is a chemical compound with the molecular formula C₁₁H₁₁N₃O.[1] Its structure is characterized by a central carbonyl group (ketone) linking a 4-aminophenyl ring and a 1-methyl-1H-imidazol-2-yl ring.
Chemical Identifiers
A standardized representation of this molecule is crucial for database searches, computational modeling, and unambiguous scientific communication. The key identifiers for this compound are:
| Identifier | Value |
| IUPAC Name | (4-aminophenyl)-(1-methylimidazol-2-yl)methanone[1] |
| Molecular Formula | C₁₁H₁₁N₃O[1] |
| Molecular Weight | 201.22 g/mol [1] |
| SMILES | CN1C=CN=C1C(=O)C2=CC=C(C=C2)N[1] |
| InChI | InChI=1S/C11H11N3O/c1-14-7-6-13-11(14)10(15)8-2-4-9(12)5-3-8/h2-7H,12H2,1H3[1] |
| InChIKey | SFKMWUTWFHTKRN-UHFFFAOYSA-N[1] |
2D Molecular Structure
The two-dimensional structure of this compound illustrates the connectivity of its constituent atoms.
Caption: 2D structure of this compound.
Structural Elucidation and Characterization Workflow
The confirmation of the molecular structure of a novel or synthesized compound like this compound is a critical step in chemical research. A combination of spectroscopic techniques is typically employed in a self-validating system to ensure the correct structure is assigned.
Proposed Analytical Workflow
The following diagram outlines a standard workflow for the structural elucidation of an organic molecule.
Caption: A typical workflow for the synthesis and structural confirmation of a chemical compound.
Rationale for Experimental Choices
-
Mass Spectrometry (MS): The initial step in structural analysis often involves mass spectrometry to determine the molecular weight of the compound. For this compound, high-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak corresponding to its exact mass (201.09021 Da), confirming the molecular formula C₁₁H₁₁N₃O.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹).
-
C=O stretching of the ketone (around 1650-1680 cm⁻¹).
-
C=N and C=C stretching of the aromatic and imidazole rings (in the 1400-1600 cm⁻¹ region).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the aminophenyl and methyl-imidazolyl rings, as well as the methyl and amine protons. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns would reveal adjacent protons.
-
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the characteristic downfield signal for the carbonyl carbon.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, definitively assembling the molecular structure.
-
-
Elemental Analysis: This technique provides the percentage composition of each element (C, H, N) in the compound. The experimentally determined percentages should align with the theoretical values calculated from the molecular formula C₁₁H₁₁N₃O.
Synthesis and Potential Applications
While specific synthesis routes for this compound are not detailed in the readily available literature, general methods for the synthesis of similar imidazole derivatives often involve the coupling of an appropriate imidazole precursor with a substituted benzoyl chloride.[2][3]
The structural motifs present in this molecule, namely the aminophenyl and imidazole rings, are common in pharmacologically active compounds. The imidazole ring is a well-known pharmacophore found in numerous drugs, while the aminophenyl group can serve as a versatile synthetic handle for further functionalization. This suggests that this compound could be a valuable intermediate in the synthesis of novel therapeutic agents.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]
-
Royal Society of Chemistry. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers. Retrieved from [Link]
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(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Authored by: A Senior Application Scientist
Foreword
In the landscape of pharmaceutical research and development, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful translation from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility and stability stand out as critical determinants of a drug candidate's bioavailability, manufacturability, and shelf-life. This guide provides an in-depth technical exploration of the solubility and stability profiles of this compound, a compound of interest within medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale and practical methodologies for the assessment of these crucial parameters. The protocols and insights contained herein are designed to be self-validating, reflecting a commitment to scientific integrity and reproducibility.
Compound Overview: this compound
This compound, identified by the CAS number 110698-60-7, is a molecule featuring a substituted imidazole ring linked to an aminophenyl group via a ketone bridge.[1] The presence of the basic 1-methyl-1H-imidazole moiety and the weakly basic 4-aminophenyl group suggests a pH-dependent solubility profile. The overall structure hints at its potential as a scaffold in medicinal chemistry, likely interacting with biological targets through hydrogen bonding and aromatic interactions.
Chemical and Physical Properties
A foundational understanding of the compound's intrinsic properties is essential for predicting its behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O | PubChem[1] |
| Molecular Weight | 201.22 g/mol | PubChem[1] |
| IUPAC Name | (4-aminophenyl)-(1-methylimidazol-2-yl)methanone | PubChem[1] |
| CAS Number | 110698-60-7 | PubChem[1] |
| Predicted XlogP | 0.2 | PubChemLite[2] |
| Hydrogen Bond Donor Count | 1 | Echemi[3] |
| Hydrogen Bond Acceptor Count | 2 | Echemi[3] |
| Rotatable Bond Count | 3 | Echemi[3] |
Note: Some properties are computationally predicted and should be experimentally verified.
Solubility Profile
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The structure of this compound, containing both ionizable and aromatic moieties, suggests that its solubility will be significantly influenced by pH and the nature of the solvent system.
Experimental Solubility Data
Publicly available experimental data on the solubility of this compound is limited. However, one study provides a crucial data point:
| Solvent/Medium | Temperature (°C) | Solubility | Source |
| pH 7.4 Buffer | Not Specified | >30.2 µg/mL | PubChem[1] |
This result indicates a moderate-to-low aqueous solubility at physiological pH. The ">" sign suggests that the true solubility may be higher and that this value represents the upper limit of the concentration tested in that particular assay. The pKa of the primary amine and the imidazole ring will dictate the extent of ionization and, consequently, the solubility at different pH values. It is anticipated that the solubility will be significantly higher in acidic conditions where both nitrogen atoms can be protonated.
Protocol for Thermodynamic Solubility Assessment
To provide a comprehensive understanding of the compound's solubility, a detailed thermodynamic solubility study is recommended. The following protocol outlines a robust shake-flask method, which is considered the gold standard for solubility determination.
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.
Materials:
-
This compound (crystalline solid)
-
Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4, and 9.0)
-
Purified water (Type I)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
Methodology:
-
Preparation of Stock Solutions for Calibration Curve:
-
Accurately weigh and dissolve a known amount of the compound in a suitable organic solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
-
Shake-Flask Experiment:
-
Add an excess amount of the solid compound to separate vials containing a known volume (e.g., 1 mL) of each test solvent (aqueous buffers and organic solvents). The excess solid is crucial to ensure that equilibrium is reached with the saturated solution.
-
Securely cap the vials and place them on an orbital shaker.
-
Incubate the samples at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium (typically 24-72 hours). A preliminary time-point experiment is advised to determine the time to reach equilibrium.
-
-
Sample Processing:
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully aspirate a known volume of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
Quantification by HPLC:
-
Inject the prepared calibration standards and the diluted samples onto a suitable HPLC column (e.g., C18).
-
Develop an isocratic or gradient elution method to achieve good peak shape and separation from any potential impurities.
-
Use a UV detector set at the compound's λmax to quantify the peak area.
-
Construct a calibration curve by plotting the peak area versus concentration for the standards.
-
Determine the concentration of the compound in the diluted samples using the calibration curve and calculate the original solubility in the test solvents, accounting for the dilution factor.
-
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Assessment.
Stability Profile
Assessing the chemical stability of a drug candidate is crucial for determining appropriate storage conditions, shelf life, and potential degradation pathways that might lead to loss of potency or the formation of toxic byproducts. The chemical structure of this compound contains several functional groups that could be susceptible to degradation.
Potential Degradation Pathways
-
Hydrolysis: The ketone linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving the molecule.
-
Oxidation: The primary aromatic amine is a potential site for oxidative degradation, which can be initiated by atmospheric oxygen, trace metals, or peroxides.
-
Photodegradation: Aromatic systems and ketones can absorb UV light, leading to photolytic degradation.
Protocol for Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature. Collect and neutralize samples as described for acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature. Monitor the reaction and collect samples at appropriate time points.
-
Thermal Degradation: Store the solid compound and a solution of the compound in an oven at elevated temperatures (e.g., 60 °C, 80 °C). Analyze at set intervals.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method (preferably with a PDA or MS detector).
-
The goal is to achieve a modest level of degradation (e.g., 5-20%) to allow for the detection of degradation products without complete loss of the parent compound.
-
The use of a PDA detector allows for the assessment of peak purity, ensuring that the parent peak is not co-eluting with any degradants. An MS detector can provide structural information about the degradation products.
-
Conceptual Summary of Forced Degradation Outcomes
| Stress Condition | Expected Degradation | Potential Degradants |
| Acidic (0.1 M HCl, 60°C) | Moderate to High | Hydrolysis products of the ketone linkage. |
| Basic (0.1 M NaOH, 60°C) | Moderate to High | Hydrolysis products of the ketone linkage. |
| Oxidative (3% H₂O₂, RT) | High | Oxidized species of the aminophenyl group (e.g., nitroso, nitro derivatives). |
| Thermal (80°C, solid & solution) | Low to Moderate | General decomposition products. |
| Photolytic (ICH Q1B conditions) | Moderate | Photodegradation products, potentially involving radical mechanisms. |
Workflow for Forced Degradation Study
Caption: Workflow for a Forced Degradation Study.
Conclusion
The successful development of this compound as a potential therapeutic agent is contingent upon a thorough characterization of its solubility and stability. The available data suggests a moderate-to-low aqueous solubility at physiological pH, which is likely to increase in acidic environments. A comprehensive thermodynamic solubility study across a range of pH values and in relevant biorelevant media is strongly recommended.
The stability profile of this compound has not been extensively reported. However, its chemical structure points to potential liabilities, including hydrolysis of the ketone linker and oxidation of the primary aromatic amine. A forced degradation study is a critical next step to elucidate its degradation pathways, identify potential degradants, and develop a robust, stability-indicating analytical method. The insights gained from such studies will be invaluable for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf life.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChemLite. (4-aminophenyl)(1-methyl-1h-imidazol-2-yl)methanol. [Link]
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A Technical Guide to the Biological Activity Screening of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Executive Summary
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds due to its unique electronic characteristics and hydrogen bonding capabilities.[1][2] This guide provides a comprehensive framework for the initial biological activity screening of a novel imidazole derivative, (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Capitalizing on the known therapeutic potential of imidazole-based analogues, which spans anticancer, antimicrobial, and anti-inflammatory applications, we outline a strategic, multi-tiered screening cascade.[3][4] This document details robust, validated in vitro protocols for primary screening, explains the scientific rationale behind methodological choices, and provides a clear path for data interpretation and subsequent steps for promising "hit" compounds. The methodologies are designed for researchers, scientists, and drug development professionals to efficiently and reliably assess the therapeutic potential of this compound.
Introduction: Rationale for Screening
The Imidazole Scaffold: A Cornerstone of Medicinal Chemistry
The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in both natural products (e.g., histidine) and synthetic pharmaceuticals.[2][4] Its significance lies in its ability to engage with biological targets through various interactions, including hydrogen bonding and metal coordination. The two nitrogen atoms can enhance water solubility and provide crucial points for receptor binding, improving drug affinity and selectivity.[2][3] Consequently, imidazole derivatives have been successfully developed as anticancer, antifungal, antiviral, anti-inflammatory, and antibacterial agents, making this scaffold a high-priority starting point for new drug discovery campaigns.[4]
Profile of the Target Compound: this compound
The subject of this guide, this compound (CAS No. 110698-60-7), combines the versatile imidazole core with an aminophenyl group.[5] The presence of the aminophenyl moiety provides a potential site for further chemical modification, while the overall structure presents opportunities for interaction with various biological macromolecules. Given the established biological promiscuity of the imidazole class, a broad-based screening approach is warranted to uncover its primary therapeutic potential.
A Strategic, Tiered Screening Approach
To maximize efficiency and conserve resources, a tiered screening strategy is essential. This guide proposes a cascade beginning with high-throughput, cost-effective primary assays to identify potential areas of biological activity. Compounds demonstrating significant activity ("hits") in these initial screens are then subjected to more complex, target-oriented secondary assays to elucidate their mechanism of action and confirm their potency.
Anticancer Activity Screening
Causality Behind Experimental Choice
The imidazole ring is a common feature in many anticancer agents, where it can interact with DNA, inhibit key enzymes in cancer signaling pathways like kinases, or bind to essential metalloproteins.[3] Therefore, the initial step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines. This broad screen helps identify if the compound has anti-proliferative effects and can reveal potential selectivity towards certain cancer types.
Primary Cytotoxicity Screening Workflow
The primary screen employs robust, colorimetric assays to measure the impact of the compound on cell viability and proliferation. The use of multiple cell lines from different tissue origins (e.g., breast, lung, colon) is critical to identify any cancer-specific effects.
Caption: Workflow for primary anticancer activity screening.
Protocol: MTT Assay for Cellular Viability
The MTT assay is a quantitative colorimetric method for assessing cell viability based on the ability of mitochondrial dehydrogenases in living cells to cleave the tetrazolium salt, MTT, into a purple formazan product.[6]
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to triplicate wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Self-Validation: The positive control (Doxorubicin) should show a dose-dependent decrease in viability, while the vehicle control should show maximum viability, confirming the assay is performing correctly.
Data Presentation and Interpretation
The results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. A lower IC₅₀ value indicates higher potency.
Table 1: Sample Cytotoxicity Data
| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
|---|---|---|
| MCF-7 (Breast) | 8.5 ± 0.7 | 0.9 ± 0.1 |
| A549 (Lung) | 12.2 ± 1.1 | 1.2 ± 0.2 |
| HCT116 (Colon) | 7.9 ± 0.5 | 0.8 ± 0.1 |
A compound with IC₅₀ values under 10 µM is generally considered a promising hit for further investigation.[8]
Antimicrobial Activity Screening
Causality Behind Experimental Choice
Imidazole derivatives, such as the azole antifungals, are well-established antimicrobial agents. Their mechanism often involves the inhibition of key enzymes in pathogen biosynthesis pathways.[2] A primary screen against a panel of clinically relevant bacteria and fungi is a logical step to determine the compound's antimicrobial spectrum.
Antimicrobial Screening Workflow
The screening starts with a qualitative diffusion assay to quickly identify activity, followed by a quantitative dilution assay to determine the precise potency (MIC).
Caption: Workflow for primary antimicrobial activity screening.
Protocol: Agar Disk Diffusion Assay
This method is a widely used preliminary test for antimicrobial activity.[9] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism.[9]
-
Plate Preparation: Prepare a bacterial or fungal suspension standardized to a 0.5 McFarland turbidity standard. Uniformly swab the inoculum over the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply sterile paper disks (6 mm diameter) to the agar surface. Pipette a fixed volume (e.g., 10 µL) of the test compound solution (e.g., 1 mg/mL) onto a disk.
-
Controls: Use a disk with the solvent (DMSO) as a negative control and a disk with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
Data Acquisition: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters (mm).
-
Self-Validation: The positive control must produce a significant zone of inhibition, while the negative control should show no zone, ensuring the validity of the results.
Protocol: Broth Microdilution for MIC Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]
-
Plate Setup: In a 96-well microplate, add 50 µL of sterile Mueller-Hinton broth to each well. Add 50 µL of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under the appropriate conditions as described for the disk diffusion assay.
-
Data Acquisition: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
-
MBC/MFC Determination: To determine the minimum bactericidal (MBC) or fungicidal (MFC) concentration, plate aliquots from the clear wells onto fresh agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar. A compound is considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.[10]
Data Presentation and Interpretation
Results are presented as the zone of inhibition for the diffusion assay and as MIC/MBC values for the dilution assay.
Table 2: Sample Antimicrobial Activity Data
| Microorganism | Type | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Gram (+) | 18 | 16 |
| Escherichia coli | Gram (-) | 8 | >128 |
| Candida albicans | Fungus | 22 | 8 |
A significant zone of inhibition (e.g., >10 mm) and a low MIC value (e.g., <32 µg/mL) indicate promising antimicrobial activity.
Anti-inflammatory Activity Screening
Causality Behind Experimental Choice
Chronic inflammation is implicated in numerous diseases.[11] Small molecules can exert anti-inflammatory effects by inhibiting key enzymes like cyclooxygenases (COX) or by suppressing the production of pro-inflammatory mediators in immune cells.[11][12] An initial cell-based screen to measure the inhibition of inflammatory responses is a highly relevant starting point.
Anti-inflammatory Screening Workflow
The proposed workflow uses a common in vitro model of inflammation: macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Caption: Workflow for primary anti-inflammatory screening.
Protocol: LPS-Induced Cytokine Release Assay
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells.
-
Cell Plating: Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulus: Add LPS (e.g., 100 ng/mL) to all wells except the unstimulated control. Incubate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.
-
Cytokine Measurement: Quantify the concentration of a key cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Cytotoxicity Check: In a parallel plate, perform an MTT assay under the same treatment conditions to ensure that the observed reduction in cytokines is not due to cell death.
-
Self-Validation: The LPS-stimulated wells should show a high level of cytokine release compared to the unstimulated control. The positive control, Dexamethasone, should significantly inhibit this release.
Data Presentation and Interpretation
The results are expressed as the percentage of inhibition of cytokine production compared to the LPS-only control. An IC₅₀ can be calculated if a dose-response is observed.
Table 3: Sample Anti-inflammatory Activity Data
| Compound Conc. (µM) | TNF-α Release (% of Control) | Cell Viability (%) |
|---|---|---|
| 0 (LPS only) | 100 ± 8.1 | 100 ± 5.5 |
| 1 | 85.2 ± 6.3 | 98.7 ± 4.1 |
| 5 | 55.7 ± 4.9 | 97.2 ± 3.8 |
| 10 | 25.1 ± 3.5 | 95.4 ± 4.0 |
A compound that significantly reduces cytokine release at non-toxic concentrations is a strong candidate for further study, such as in direct enzyme inhibition assays (e.g., COX-2).[11]
Summary and Future Directions
This guide outlines a systematic and logical workflow for the initial biological evaluation of this compound. The proposed screening cascade efficiently interrogates the compound's potential as an anticancer, antimicrobial, or anti-inflammatory agent.
-
Positive Hits: If the compound demonstrates potent and selective activity in any of these primary screens, the next steps involve secondary, mechanism-of-action studies. This could include kinase profiling for anticancer hits, ergosterol binding assays for antifungal hits, or COX enzyme selectivity assays for anti-inflammatory hits.[10]
-
Lead Optimization: Active compounds serve as a starting point for structure-activity relationship (SAR) studies, where analogues are synthesized to improve potency, selectivity, and drug-like properties.
-
In Vivo Testing: Ultimately, promising candidates must be evaluated in preclinical animal models to assess their efficacy and safety in a whole-organism context.[8][13]
By following this structured approach, researchers can effectively triage novel chemical entities and focus resources on those with the highest therapeutic promise.
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Imidazole-based drugs and drug discovery: Present and future perspectives. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
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Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2022). PubMed Central. Retrieved January 22, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2016). PubMed Central. Retrieved January 22, 2026, from [Link]
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SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. (2016). Buletinul Institutului Politehnic din Iaşi. Retrieved January 22, 2026, from [Link]
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2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2017). PubMed Central. Retrieved January 22, 2026, from [Link]
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Computational Studies on Effects of 1-(4-Chlorobenzylideneamino)-4-Phenyl-1H- Imidazol-2-Amine as an Anticancer Drug on DNA. (2013). International Journal of Bioscience, Biochemistry and Bioinformatics. Retrieved January 22, 2026, from [Link]
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Uridine-Derived 4-Aminophenyl 1-Thioglucosides: DFT Optimized FMO, ADME, and Antiviral Activities Study. (2022). MDPI. Retrieved January 22, 2026, from [Link]
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Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (2018). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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The Pharmacological Profile of Aminophenyl Imidazole Derivatives: A Technical Guide for Drug Discovery
Abstract
The aminophenyl imidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological profile of aminophenyl imidazole derivatives, with a particular focus on their anticancer properties. We delve into the molecular mechanisms of action, detailing their interactions with key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), and elucidate the downstream signaling consequences of these interactions. Furthermore, this guide presents a comprehensive analysis of the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. Detailed, field-proven protocols for essential in vitro assays, including cell viability, kinase inhibition, and cell cycle analysis, are provided to enable researchers to effectively characterize novel aminophenyl imidazole derivatives. Finally, we discuss the preclinical pharmacokinetic and toxicological considerations crucial for the translation of these promising compounds from the laboratory to clinical development. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel therapeutics.
Introduction: The Imidazole Nucleus as a Cornerstone of Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it an exceptional scaffold for interacting with a diverse array of biological targets.[2] The incorporation of an aminophenyl moiety into the imidazole core has given rise to a class of derivatives with significant therapeutic potential, particularly in the realm of oncology.[3]
These aminophenyl imidazole derivatives have been extensively investigated as inhibitors of protein kinases, a class of enzymes that play a pivotal role in intracellular signaling and are frequently dysregulated in cancer.[3] By targeting key kinases involved in tumor growth, proliferation, and angiogenesis, these compounds offer a promising avenue for the development of targeted cancer therapies.[3] This guide will provide a comprehensive overview of the pharmacological landscape of aminophenyl imidazole derivatives, equipping researchers with the knowledge and methodologies to advance the development of this important class of therapeutic agents.
Molecular Mechanisms of Action: Targeting Oncogenic Kinase Signaling
A significant body of research has focused on the development of aminophenyl imidazole derivatives as potent and selective kinase inhibitors. Two of the most prominent targets for these compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical drivers of tumor progression.
Inhibition of VEGFR-2 and Anti-Angiogenic Effects
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[4][5] In the tumor microenvironment, cancer cells secrete Vascular Endothelial Growth Factor (VEGF), which binds to and activates VEGFR-2 on endothelial cells.[4] This activation triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of a vascular network that supplies the tumor with essential nutrients and oxygen.[5]
Aminophenyl imidazole derivatives have been shown to effectively inhibit VEGFR-2 kinase activity, thereby blocking VEGF-induced signaling and suppressing tumor angiogenesis.[6] The binding of these inhibitors to the ATP-binding site of the VEGFR-2 kinase domain prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[7]
The inhibition of VEGFR-2 by aminophenyl imidazole derivatives leads to the downregulation of several key signaling pathways, including:
-
The PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[5]
-
The PI3K-Akt-mTOR Pathway: This pathway is a central regulator of cell survival and proliferation.[8]
-
The FAK/paxillin Pathway: This pathway is involved in endothelial cell migration.[5]
The blockade of these pathways ultimately results in the inhibition of tumor-induced angiogenesis, leading to a reduction in tumor growth and metastasis.[4]
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of aminophenyl imidazole derivatives is highly dependent on the nature and position of substituents on both the imidazole and phenyl rings. A comprehensive understanding of the structure-activity relationship (SAR) is crucial for the rational design of potent and selective inhibitors.
Table 1: Structure-Activity Relationship of Aminophenyl Imidazole Derivatives as Kinase Inhibitors
| Compound ID | R1 (on Phenyl) | R2 (on Imidazole) | Target Kinase | IC50 (µM) | Reference |
| 1 | H | 4-Pyridyl | VEGFR-2 | 0.027 | [6] |
| 2 | H | 4-Pyridyl | EGFR | 0.94 | [6] |
| 3 | H | 4-Pyridyl | c-Met | 0.072 | [6] |
| 4 | 4-Fluoro | 2-Thioxo | EGFR | 0.617 | [9] |
| 5 | 4-Chloro | 2-Thioxo | EGFR | 0.710 | [9] |
| 6 | H | 2-Phenyl | VEGFR-2 | 3.37 | [3] |
| 7 | H | 2-(4-Methoxyphenyl) | VEGFR-2 | 6.30 | [3] |
| 8 | H | 4-(Thiophen-2-yl) | NUGC-3 cells | 0.05 | [10] |
Note: This table is a representative summary. IC50 values are highly dependent on assay conditions.
From the available data, several key SAR insights can be drawn:
-
Substitution on the Phenyl Ring: The nature of the substituent on the phenyl ring can significantly influence activity. For instance, the introduction of electron-withdrawing groups like fluorine or chlorine can modulate the electronic properties of the molecule and potentially enhance binding affinity. [9]* Substitution on the Imidazole Ring: The groups attached to the imidazole core are critical for target engagement. The presence of a pyridyl group, for example, has been shown to be favorable for potent multi-kinase inhibition, targeting VEGFR-2, EGFR, and c-Met. [6]Thioxo-imidazole derivatives have also demonstrated significant EGFR inhibitory activity. [9]* The Aminophenyl Linker: The aminophenyl group serves as a crucial linker, positioning the imidazole core and its substituents within the kinase active site. Modifications to this linker can impact the overall conformation and binding mode of the inhibitor.
Experimental Protocols for Pharmacological Evaluation
The characterization of novel aminophenyl imidazole derivatives requires a suite of robust and reproducible in vitro assays. This section provides detailed, step-by-step protocols for key experiments.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the aminophenyl imidazole derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
To directly assess the inhibitory activity of the compounds against their target kinases, an in vitro kinase assay is performed. This assay typically measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase.
-
Reagent Preparation: Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), a solution of the recombinant kinase, a solution of the substrate peptide, and an ATP solution.
-
Compound Preparation: Prepare serial dilutions of the aminophenyl imidazole derivatives in kinase buffer.
-
Assay Reaction: In a 96-well plate, add the kinase, the substrate peptide, and the test compound or vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an ELISA-based assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
To investigate the effect of the compounds on cell cycle progression, flow cytometry analysis using propidium iodide (PI) staining is a standard method.
-
Cell Treatment: Treat cancer cells with the aminophenyl imidazole derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Assessment of Protein Phosphorylation by Western Blotting
Western blotting is a key technique to confirm the inhibition of kinase signaling pathways by measuring the phosphorylation status of the target kinase and its downstream effectors. [12]
-
Cell Lysis: Treat cells with the aminophenyl imidazole derivatives for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. [13]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-VEGFR-2, total VEGFR-2, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Preclinical Pharmacokinetics and Toxicology (ADMET)
For a promising aminophenyl imidazole derivative to advance towards clinical development, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile is essential. [14][15]
-
Absorption: The bioavailability of these compounds after oral administration is a key parameter. In silico predictions and in vitro assays, such as the Caco-2 permeability assay, can provide initial insights into their absorption characteristics. [14]* Distribution: The extent to which the compounds distribute into various tissues, including the tumor, will influence their efficacy. Plasma protein binding is also an important factor to consider.
-
Metabolism: The metabolic stability of the compounds in liver microsomes or hepatocytes is a critical determinant of their half-life in the body. Identifying the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved is crucial for predicting potential drug-drug interactions. [14]* Excretion: The routes of elimination of the parent compound and its metabolites (renal or fecal) need to be determined.
-
Toxicology: Early assessment of potential toxicity is vital. In vitro cytotoxicity assays against normal cell lines and in vivo toxicity studies in animal models are necessary to establish a safety profile. [15] While comprehensive ADMET data for a wide range of aminophenyl imidazole derivatives is not extensively available in the public domain, preliminary in silico and in vitro studies for some imidazole-based compounds suggest that they can possess favorable drug-like properties. [16]However, each new derivative must be rigorously evaluated on a case-by-case basis.
Clinical Landscape and Future Perspectives
To date, no aminophenyl imidazole derivatives have been approved as therapeutic agents, and information on their progression into clinical trials is limited. This suggests that research in this area is largely in the preclinical stage of development. The promising in vitro and in vivo activities of many of these compounds, however, highlight their potential for future clinical translation.
The versatility of the aminophenyl imidazole scaffold allows for extensive chemical modifications, offering the opportunity to fine-tune their pharmacological properties. Future research efforts should focus on:
-
Improving Kinase Selectivity: Designing inhibitors that are highly selective for their intended target will minimize off-target effects and improve their safety profile.
-
Optimizing Pharmacokinetic Properties: Enhancing oral bioavailability, metabolic stability, and other ADMET parameters will be critical for developing clinically viable drugs.
-
Overcoming Drug Resistance: Investigating the potential for these compounds to overcome resistance mechanisms that have emerged with existing kinase inhibitors.
-
Exploring Novel Therapeutic Areas: While the primary focus has been on cancer, the diverse biological activities of imidazole derivatives suggest their potential utility in other disease areas, such as inflammatory and infectious diseases.
Conclusion
Aminophenyl imidazole derivatives represent a highly promising class of pharmacologically active compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their ability to potently and selectively inhibit key oncogenic kinases, coupled with the amenability of their scaffold to chemical modification, makes them attractive candidates for further investigation. This technical guide has provided a comprehensive overview of their pharmacological profile, from their molecular mechanisms of action to the experimental methodologies required for their evaluation. By leveraging the information and protocols presented herein, researchers can accelerate the discovery and development of the next generation of aminophenyl imidazole-based drugs.
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An In-depth Technical Guide to Investigating the Therapeutic Targets of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Abstract
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a novel synthetic compound with a chemical architecture suggestive of significant therapeutic potential. This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate its molecular targets. Drawing upon the well-established pharmacological activities of imidazole and aminophenyl-containing compounds, this document outlines a systematic, multi-pronged approach to elucidating the mechanism of action of this molecule. We will delve into hypothesized target classes, including protein kinases and enzymes involved in epigenetic regulation, and provide detailed, field-proven experimental protocols for target identification, validation, and characterization. This guide is designed to serve as a foundational resource for preclinical investigation, enabling a thorough and efficient exploration of the therapeutic utility of this compound.
Introduction: Unveiling the Therapeutic Promise of a Novel Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] Its unique electronic and structural features allow for diverse molecular interactions, making it a privileged scaffold in drug design.[4][5] Similarly, the aminophenyl moiety is a key pharmacophore present in many targeted therapies, particularly kinase inhibitors, where the amino group often serves as a crucial hydrogen bond donor. The conjugation of these two pharmacologically significant motifs through a ketone linker in this compound creates a molecule with a high probability of interacting with specific biological targets of therapeutic relevance.
While direct biological data for this compound is not yet publicly available, its structural components strongly suggest a number of potential mechanisms of action. The planar and electron-rich imidazole ring can participate in π-stacking and hydrogen bonding, while the aminophenyl group can form key interactions within protein binding pockets.[4] The methyl group on the imidazole may enhance binding affinity and metabolic stability. This guide will, therefore, focus on a logical, evidence-based approach to systematically identify the therapeutic targets of this promising compound.
Primary Hypothesized Target Class: Protein Kinases
The structural resemblance of this compound to known ATP-competitive kinase inhibitors makes this enzyme family the most logical starting point for target identification. Many imidazole-based compounds have been identified as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs).[1][6]
Rationale for Kinase Inhibition
The aminophenyl moiety is a common feature in type I and type II kinase inhibitors, where the amino group typically forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The imidazole ring can occupy the hydrophobic pocket, and the overall rigidity of the molecule can favor high-affinity binding.
Proposed Experimental Workflow for Kinase Target Identification and Validation
A multi-step approach is recommended to first identify potential kinase targets and then validate these findings through a series of increasingly specific assays.
The initial step is to screen this compound against a large panel of recombinant human kinases at a fixed concentration (e.g., 1 or 10 µM). This will provide a broad overview of its kinase selectivity profile.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 384-well plate, add the compound to the appropriate wells to achieve the final desired concentration (e.g., 1 µM) in the kinase reaction buffer. Include appropriate positive (e.g., staurosporine) and negative (DMSO vehicle) controls.
-
Kinase Reaction: Add the specific kinase, its substrate, and ATP to each well to initiate the reaction. The reaction is typically carried out at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay (e.g., Promega's Kinase-Glo®). A decrease in luminescence indicates kinase activity, and a reversal of this decrease by the compound indicates inhibition.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the controls.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | Percent Inhibition at 1 µM |
| EGFR | Value |
| VEGFR2 | Value |
| SRC | Value |
| ABL1 | Value |
| ... (other kinases) | Value |
A hypothetical table to be populated with experimental data.
For any "hits" identified in the initial screen (typically >50% inhibition), the next step is to determine the half-maximal inhibitory concentration (IC50) value. This provides a quantitative measure of the compound's potency against each specific kinase.
Experimental Protocol: IC50 Determination
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Assay Performance: Perform the kinase inhibition assay as described in Step 1, but with the range of compound concentrations.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for kinase target identification and validation.
Confirming that the compound binds to its putative kinase target within a cellular context is a critical validation step. The NanoBRET™ Target Engagement Assay is a powerful method for this purpose.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Use a cell line (e.g., HEK293) that has been transiently or stably transfected to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
Assay Plate Preparation: Plate the cells in a 96-well plate. Add a cell-permeable fluorescent tracer that binds to the ATP-binding site of the kinase.
-
Compound Treatment: Add varying concentrations of this compound to the wells.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. If the compound binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC50 value.
Inhibition of a specific kinase should lead to a measurable change in the phosphorylation status of its downstream substrates. Western blotting is the standard technique for this analysis.
Experimental Protocol: Western Blotting
-
Cell Treatment: Treat a relevant cancer cell line that is known to be dependent on the target kinase with this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Secondary Hypothesized Targets: Epigenetic Modulators and Other Enzymes
The imidazole scaffold is also present in inhibitors of other enzyme classes, such as histone deacetylases (HDACs), poly (ADP-ribose) polymerases (PARPs), and DNA methyltransferases (DNMTs).[7][8][9] Therefore, it is prudent to explore these possibilities, especially if kinase screening does not yield potent and selective hits.
Rationale for Targeting Other Enzymes
The ability of the imidazole and aminophenyl groups to form various non-covalent interactions makes them versatile pharmacophores that can bind to the active sites of a diverse range of enzymes.
Proposed Experimental Workflow for Broader Enzyme Inhibition Screening
A similar tiered approach as outlined for kinases should be employed.
Screen the compound against panels of recombinant enzymes from different families (e.g., HDACs, PARPs, DNMTs).
Determine the IC50 values for any identified hits.
Validate the cellular activity using appropriate assays, such as measuring histone acetylation levels for HDAC inhibitors or PARylation for PARP inhibitors.
Concluding Remarks and Future Directions
This guide provides a robust and systematic framework for the initial characterization of the therapeutic potential of this compound. The strong rationale for its activity as a kinase inhibitor provides a clear starting point for investigation. However, a comprehensive understanding of its mechanism of action requires an open-minded approach that also considers other potential enzyme targets. The experimental protocols detailed herein are designed to provide a solid foundation for a successful drug discovery program. Upon successful target validation, further studies, including structural biology (e.g., X-ray co-crystallography) to elucidate the precise binding mode, and in vivo efficacy studies in relevant animal models, will be essential next steps.
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The Discovery of Novel Imidazole-Based Therapeutic Agents: A Technical Guide for Drug Development Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant therapeutic agents.[1] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow for a diverse range of interactions with biological targets.[2] This five-membered heterocycle is not only a common motif in natural products like the amino acid histidine but also a privileged structure in synthetic drug design, leading to breakthroughs in anticancer, antifungal, and anti-inflammatory therapies.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies involved in the discovery of novel imidazole-based therapeutic agents. We will delve into the intricacies of chemical synthesis, explore the nuances of pharmacological evaluation, and outline the critical steps in preclinical development, offering field-proven insights to navigate the complex landscape of modern drug discovery.
The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[3] This arrangement imparts a unique set of physicochemical properties that make it an exceptionally versatile scaffold for drug design. The presence of both a pyrrole-type and a pyridine-type nitrogen atom allows imidazole to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules.[2] Furthermore, its ability to coordinate with metal ions is crucial for its role in the active sites of many enzymes.[1] These properties, combined with its high stability and water solubility, have made the imidazole nucleus a highly sought-after component in the development of new drugs.[5]
Medicinal Chemistry: Synthesizing the Imidazole Core
The ability to efficiently synthesize a diverse library of imidazole derivatives is fundamental to any drug discovery program. Several synthetic strategies have been developed, each with its own advantages in terms of yield, scalability, and the introduction of various substituents.
Classical Synthesis: The Debus-Radziszewski Reaction
First reported in 1858, the Debus synthesis, later refined by Radziszewski, is a classic multi-component reaction for constructing the imidazole ring.[6][7] This one-pot synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[8][9] The versatility of this method allows for the synthesis of a wide range of C-substituted imidazoles by varying the dicarbonyl and aldehyde starting materials.[6]
Experimental Protocol: Debus-Radziszewski Imidazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,2-dicarbonyl compound (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Ammonia: To the stirred solution, add a source of ammonia, typically ammonium acetate or a solution of ammonia in methanol (≥ 2.0 eq).
-
Reflux: Heat the reaction mixture to reflux for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired imidazole derivative.
Modern Approaches: The Van Leusen Imidazole Synthesis
The van Leusen reaction offers a more modern and highly versatile approach to the synthesis of 1,4,5-trisubstituted imidazoles.[10][11] This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine in a [3+2] cycloaddition.[10][12] A significant advantage of this reaction is that the aldimine can be generated in situ from an aldehyde and a primary amine, making it a three-component reaction.[11][12]
Experimental Protocol: Van Leusen Three-Component Imidazole Synthesis
-
Reaction Setup: To a stirred suspension of a strong base, such as potassium tert-butoxide (2.0 eq), in an anhydrous aprotic solvent like THF or DME at low temperature (-10 to 0 °C), add the aldehyde (1.0 eq) and the primary amine (1.0 eq). Stir for 30 minutes to form the aldimine in situ.
-
Addition of TosMIC: Add a solution of tosylmethyl isocyanide (TosMIC) (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Quench the reaction by the addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the 1,4,5-trisubstituted imidazole.
Pharmacology: Unraveling the Therapeutic Potential
The therapeutic efficacy of imidazole-based compounds stems from their ability to modulate the activity of a wide array of biological targets, including enzymes and receptors.[13] Understanding the mechanism of action and the structure-activity relationship (SAR) is paramount for optimizing lead compounds.
Mechanism of Action: Targeting Key Signaling Pathways
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[14][15] Imidazole derivatives have been successfully developed as potent and selective inhibitors of p38 MAP kinase, making them promising candidates for the treatment of inflammatory diseases like rheumatoid arthritis.[15][16] These inhibitors typically act as ATP-competitive binders in the kinase domain of the enzyme.[14]
Caption: p38 MAP Kinase Signaling Pathway and Inhibition by Imidazole-Based Drugs.
Many imidazole-based antifungal agents, such as ketoconazole and miconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (Erg11p).[8][17] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[18][19] By blocking this pathway, imidazole antifungals disrupt the fungal cell membrane, leading to cell death.[8] The selectivity of these drugs for the fungal enzyme over its human counterpart is a key factor in their therapeutic success.[18]
Caption: Ergosterol Biosynthesis Pathway and Inhibition by Imidazole Antifungals.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for identifying the key structural features of an imidazole derivative that are responsible for its biological activity.[6][20] By systematically modifying the substituents on the imidazole ring and evaluating the corresponding changes in potency, researchers can design more effective and selective drug candidates.[12]
Table 1: Exemplary SAR Data for Imidazole-Based p38 MAP Kinase Inhibitors
| Compound ID | R1-Substituent | R2-Substituent | p38α IC50 (nM) |
| I-1 | 4-Fluorophenyl | Pyridin-4-yl | 15 |
| I-2 | 2,4-Difluorophenyl | Pyridin-4-yl | 8 |
| I-3 | 4-Fluorophenyl | 2-Methylpyridin-4-yl | 50 |
| I-4 | 4-Fluorophenyl | Pyrimidin-4-yl | 120 |
Data is hypothetical and for illustrative purposes.
The data in Table 1 illustrates that small modifications to the substituents on the imidazole core can have a significant impact on inhibitory activity. For instance, the addition of a second fluorine atom at the 2-position of the phenyl ring (Compound I-2 ) enhances potency compared to the monosubstituted analog (Compound I-1 ). Conversely, methylation of the pyridine ring (Compound I-3 ) or replacement with a pyrimidine ring (Compound I-4 ) leads to a decrease in activity.
Drug Development: From Hit to Lead
The journey from a promising "hit" compound to a viable "lead" candidate involves a series of rigorous screening and evaluation processes.
High-Throughput Screening (HTS)
HTS allows for the rapid screening of large compound libraries against a specific biological target.[21][22] For imidazole-based drug discovery, this often involves biochemical assays, such as kinase activity assays, or cell-based assays to assess phenotypic changes.
Experimental Protocol: Generic p38α Kinase Inhibition Assay (Luminescent)
-
Reagent Preparation: Prepare assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), recombinant human p38α kinase, a suitable substrate (e.g., ATF2), and ATP.[23]
-
Compound Plating: Dispense test compounds (dissolved in DMSO) and controls into a 384-well plate.
-
Kinase Reaction: Add the p38α enzyme and the substrate/ATP mixture to the wells. Incubate at room temperature for a defined period (e.g., 60 minutes).[23]
-
Detection: Add a reagent that detects the amount of ADP produced, which is proportional to kinase activity (e.g., ADP-Glo™ Kinase Assay).[24] This typically involves converting the ADP to ATP and then using luciferase to generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound relative to controls and determine IC50 values for active compounds.
Caption: High-Throughput Screening (HTS) Workflow for Imidazole-Based Compounds.
Antifungal Susceptibility Testing
For the development of antifungal agents, determining the Minimum Inhibitory Concentration (MIC) is a critical step. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this purpose.[25]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3 guideline summary)
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.
-
Compound Dilution: Perform serial dilutions of the imidazole test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension. Include positive (no drug) and negative (no fungus) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[26]
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, often determined visually or with a spectrophotometer.[27]
Preclinical ADME-Tox Profiling
Before a lead candidate can advance to clinical trials, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties must be thoroughly evaluated.[28][29] This involves a battery of in vitro and in vivo assays to assess the compound's pharmacokinetic and safety profile.[30][31]
Table 2: Key In Vitro ADME-Tox Assays
| Parameter | Assay | Purpose |
| Absorption | Caco-2 Permeability Assay | Predicts oral absorption by measuring transport across a human intestinal cell monolayer.[16] |
| Distribution | Plasma Protein Binding | Determines the extent of binding to plasma proteins, which affects drug availability.[28] |
| Metabolism | Cytochrome P450 (CYP) Inhibition Assay | Assesses the potential for drug-drug interactions by measuring inhibition of major CYP enzymes.[16] |
| Metabolism | Metabolic Stability Assay | Measures the rate of metabolism in liver microsomes or hepatocytes to predict in vivo half-life.[16] |
| Toxicity | Cytotoxicity Assay | Evaluates the general toxicity of the compound against various cell lines (e.g., HepG2 for liver toxicity). |
| Toxicity | hERG Channel Assay | Assesses the risk of cardiotoxicity by measuring inhibition of the hERG potassium channel. |
Conclusion and Future Directions
The imidazole scaffold continues to be a rich source of novel therapeutic agents. The ongoing advancements in synthetic chemistry, coupled with sophisticated screening and computational modeling techniques, are paving the way for the development of next-generation imidazole-based drugs with enhanced potency, selectivity, and safety profiles. As our understanding of the molecular basis of diseases deepens, the rational design of imidazole derivatives targeting novel biological pathways will undoubtedly lead to new breakthroughs in medicine. The principles and methodologies outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.
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Methodological & Application
Streamlining Discovery: Advanced One-Pot Methodologies for the Synthesis of Substituted Imidazoles
An Application Note for Drug Development Professionals and Organic Chemists
The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and pharmacologically active compounds, including the amino acid histidine and drugs such as losartan.[1][2] Consequently, the development of efficient, robust, and scalable synthetic routes to substituted imidazoles is of paramount importance in drug discovery and development. One-pot, multi-component reactions (MCRs) have emerged as a superior strategy, offering significant advantages in terms of operational simplicity, reduced waste, and atom economy by assembling complex molecules from simple precursors in a single step without isolating intermediates.[2]
This guide provides an in-depth overview and detailed protocols for the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, beginning with the foundational Debus-Radziszewski reaction and progressing to modern, highly efficient catalytic systems.
The Foundational Approach: The Debus-Radziszewski Imidazole Synthesis
The most fundamental and widely utilized method for one-pot imidazole synthesis is the Debus-Radziszewski reaction, first reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski.[3][4][5][6] This reaction classically involves the condensation of three components: a 1,2-dicarbonyl compound (e.g., glyoxal, benzil), an aldehyde, and an ammonia source.[3][4]
Causality and Mechanism: The reaction's efficiency stems from a cascade of condensation events. While the precise mechanism is not definitively certain, it is widely proposed to occur in two primary stages[3][6]:
-
Diimine Formation: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.
-
Cyclization and Condensation: This diimine intermediate then condenses with the aldehyde, followed by cyclization and oxidation (often aerial) to yield the aromatic imidazole ring.
Ammonium acetate is frequently used as the ammonia source, as it conveniently decomposes in situ to provide the necessary ammonia while the acetate anion acts as a mild base to facilitate the reaction. The synthesis of 2,4,5-triphenyl-1H-imidazole, commonly known as lophine, is the archetypal example of this transformation.[7][8]
Workflow for Debus-Radziszewski Synthesis
Caption: General workflow for a one-pot, three-component imidazole synthesis.
Protocol 1: Classic Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
This protocol is adapted from established literature procedures for synthesizing lophine, a compound known for its chemiluminescent properties.[7][9]
Materials:
-
Benzil (1.0 mmol, 210.2 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Ammonium acetate (10.0 mmol, 770.8 mg)
-
Glacial Acetic Acid (5-10 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (10.0 mmol).
-
Add glacial acetic acid (5-10 mL) to the flask. The acetic acid serves as both a solvent and a mild acidic catalyst.
-
Heat the reaction mixture to reflux (approx. 120 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
After completion, allow the mixture to cool to room temperature. A precipitate will often form.
-
Pour the reaction mixture into a beaker containing 50 mL of ice-cold water. This will cause the product to precipitate fully.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid and ammonium salts.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield fine, needle-like crystals.
-
Dry the purified product under vacuum. Expected yield: 80-95%.
Modern Catalytic Advancements for Enhanced Efficiency
While the classic Debus-Radziszewski reaction is robust, it can require long reaction times and high temperatures, and may produce moderate yields with certain substrates.[5] Modern research has focused on developing catalytic systems that improve reaction kinetics, increase yields, and promote greener reaction conditions (e.g., solvent-free or using recyclable catalysts).[10] These methods often provide access to a wider range of substituted imidazoles with excellent results.
A variety of catalysts have been successfully employed, demonstrating the versatility of this multi-component reaction. The catalyst's primary role is often to act as a Lewis acid, activating the carbonyl groups towards nucleophilic attack and thereby accelerating the condensation steps.
| Catalyst Type | Specific Example | Key Advantages | Reference(s) |
| Heterogeneous Lewis Acids | Silica Sulfuric Acid, HClO₄–SiO₂ | Easy separation, reusability, mild conditions. | [11] |
| Magnetic Nanoparticles | LADES@MNP, CoFe₂O₄@SiO₂ | Excellent recyclability via magnetic separation, high surface area, solvent-free conditions. | [12][13][14] |
| Metal-Organic Frameworks | MIL-101(Cr) | High porosity and surface area, thermal stability, excellent yields in short times. | [11] |
| Ionic Liquids | [bmim]BF₄ | Acts as both catalyst and solvent, environmentally benign aspects. | [15] |
| Energy Input | Microwave, Ultrasound | Drastically reduced reaction times, improved yields, uniform heating. | [15][16] |
Proposed Catalytic Mechanism
Caption: Role of a Lewis acid catalyst in activating carbonyls for imidazole synthesis.
Protocol 2: Solvent-Free, Heterogeneous Catalysis using MIL-101(Cr)
This protocol leverages a highly efficient and recyclable Metal-Organic Framework (MOF) catalyst, MIL-101(Cr), to achieve excellent yields in remarkably short reaction times under solvent-free conditions.[11]
Materials:
-
Benzil (1.0 mmol, 210.2 mg)
-
Substituted Aromatic Aldehyde (1.0 mmol)
-
Ammonium acetate (2.5 mmol, 192.7 mg)
-
MIL-101(Cr) catalyst (5 mg)
-
Ethyl Acetate (for workup)
Procedure:
-
In a 10 mL vial, combine benzil (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), ammonium acetate (2.5 mmol), and the MIL-101(Cr) catalyst (5 mg).
-
Seal the vial and place it in a preheated oil bath or heating block at 120 °C.
-
Stir the solvent-free mixture vigorously. The reaction is exceptionally fast, with completion often observed within 10-15 minutes. Monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 5 mL of ethyl acetate to the solid mixture and stir to dissolve the product.
-
Filter the mixture to separate the solid, heterogeneous MIL-101(Cr) catalyst. The catalyst can be washed with ethyl acetate, dried, and reused multiple times with minimal loss of activity.[11]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization from ethanol. Expected yields are typically high, often exceeding 90-95%.[11]
Characterization and Validation
Independent of the synthetic route chosen, the resulting substituted imidazole products should be rigorously characterized to confirm their identity and purity. Standard analytical techniques include:
-
Melting Point (m.p.): A sharp melting point range is indicative of high purity.
-
Spectroscopy (FTIR, ¹H NMR, ¹³C NMR): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
By employing these robust one-pot synthetic protocols, researchers can rapidly and efficiently generate diverse libraries of substituted imidazoles, accelerating hit-to-lead campaigns and the overall drug discovery process.
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Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Coles, S. J., et al. (2011). Lophine (2,4,5-triphenyl-1H-imidazole). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3235. Retrieved from [Link]
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Desai, S. R., & Modha, S. G. (2024). Solvent-Free Approaches for the Synthesis of Lophine Derivatives. Sustainability & Circularity NOW. Retrieved from [Link]
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Synthesis, Reactions and Medicinal Uses of Imidazole. (2022, August 15). Pharmaguideline. Retrieved from [Link]
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Ples, M. (n.d.). Lophine – The Great Synthesis. Weird Science. Retrieved from [Link]
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Bansal, R. K., et al. (2016). One-pot Multi-component Synthesis of Some Pharmacologically Significant 2,4,5-Tri and 1,2,4,5-Tetrasubstituted Imidazoles: A Review. International Research Journal of Pure and Applied Chemistry. Retrieved from [Link]
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A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
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Ghorbani‐Vaghei, R., & Veisi, H. (2018). An efficient and eco-compatible multicomponent synthesis of 2,4,5-trisubstituted imidazole derivatives using modified-silica-coated cobalt ferrite nanoparticles with tungstic acid. Dalton Transactions. Retrieved from [Link]
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Maleki, A., et al. (2019). An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. Scientific Reports, 9, 17316. Retrieved from [Link]
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David, S. A., et al. (2021). Synthesis of lophine. ResearchGate. Retrieved from [Link]
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Radziszewskis Imidazole Synthesis. (n.d.). Scribd. Retrieved from [Link]
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Ghasemzadeh, M. A., & Maroof, P. (2017). MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. Molbank, 2017(3), M949. Retrieved from [Link]
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Maleki, A., et al. (2019). An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. RSC Advances. Retrieved from [Link]
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Zhang, Q. G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613. Retrieved from [Link]
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Synthesis of 2,4,5‐trisubstituted imidazoles. (2020). ResearchGate. Retrieved from [Link]
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da Silva, J. P., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(14), 5368. Retrieved from [Link]
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Dianat, H., Nazif, A., & Salimi, S. (2014). Novel, rapid and efficient one-pot synthesis of substituted Imidazoles. International Journal of Engineering Research and Development. Retrieved from [Link]
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Hasaninejad, A., et al. (2012). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Journal of the Brazilian Chemical Society, 23(1), 168-176. Retrieved from [Link]
-
Acar, Ç., et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 857-868. Retrieved from [Link]
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A Rapid and Efficient one Pot Synthesis of Imidazole Derivative. (2021). International Journal of Scientific Research and Engineering Development. Retrieved from [Link]
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- 14. An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 16. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
[For Research Use Only]
Abstract
This document provides a detailed guide for the analytical characterization of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone, a key chemical entity with potential applications in pharmaceutical development and materials science. As a Senior Application Scientist, this note moves beyond mere procedural descriptions to explain the scientific rationale behind the selection of each analytical technique. We present a suite of orthogonal methods—chromatographic, spectroscopic, and thermal—to ensure unambiguous identification, purity assessment, and physicochemical profiling. The protocols herein are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2]
Compound Profile
| Parameter | Information | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 110698-60-7 | PubChem[3] |
| Molecular Formula | C₁₁H₁₁N₃O | PubChem[3] |
| Molecular Weight | 201.22 g/mol | PubChem[3] |
| Chemical Structure | PubChem |
Chromatographic Analysis for Purity and Assay: HPLC-UV
Scientific Rationale
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the cornerstone for determining the purity and assay of active pharmaceutical ingredients (APIs) and intermediates. The choice of a reversed-phase (RP) method is dictated by the compound's molecular structure, which features both hydrophobic (aromatic ring) and polar (amine, imidazole, ketone) moieties. A C18 stationary phase provides the necessary hydrophobic retention. The mobile phase, a buffered mixture of water and acetonitrile, allows for the fine-tuning of retention time and peak shape. A mild acidic buffer (e.g., formic acid) is incorporated to suppress the silanol interactions on the column and ensure consistent protonation of the basic amine and imidazole groups, thereby yielding sharp, symmetrical peaks essential for accurate quantification. The extensive conjugation in the molecule ensures strong UV absorbance, making UV detection a sensitive and robust choice.[4][5][6]
Detailed Experimental Protocol: RP-HPLC
Objective: To determine the purity (% area) and assay of this compound.
Materials:
-
This compound reference standard and sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic Acid (≥99%)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and sonicate to degas.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and sonicate to degas.
-
-
Standard Preparation (for Assay):
-
Accurately weigh approximately 10.0 mg of the reference standard into a 100-mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B to obtain a concentration of ~100 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample in the same manner as the standard to achieve a similar target concentration.
-
-
Chromatographic Conditions:
-
Run the sequence, injecting a blank (diluent), followed by replicate injections of the standard and sample.
-
Data Presentation: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for retaining moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% FA in WaterB: 0.1% FA in ACN | Buffered system for good peak shape and reproducible retention. |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B | Gradient elution ensures elution of potential non-polar impurities and re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | DAD, 280 nm | Wavelength selected for high absorbance based on the compound's chromophores. |
| Run Time | 25 min | Sufficient time for elution of the main peak and late-eluting impurities. |
Method Validation Principles
This protocol must be validated according to ICH Q2(R2) guidelines to be considered trustworthy for quality control.[1][2][7] Key parameters to assess include:
-
Specificity: Demonstrate that the peak for the main compound is free from interference from impurities, degradation products, or excipients.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 50% - 150% of the target concentration).[8][9]
-
Accuracy: Determine the closeness of the measured value to the true value, often expressed as percent recovery of a known amount of analyte.[9]
-
Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) by calculating the Relative Standard Deviation (%RSD) of replicate measurements.[8]
-
Range: The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[2][8]
Structural Identification and Confirmation
A combination of mass spectrometry, NMR, and IR spectroscopy provides orthogonal data points for unequivocal structural confirmation.
Mass Spectrometry (GC-MS)
Scientific Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) provides two critical pieces of information: the retention time (a characteristic physical property) and the mass spectrum, which reveals the molecular weight and fragmentation pattern. The presence of a molecular ion peak at the expected m/z confirms the molecular weight, while the fragmentation pattern serves as a "fingerprint" for the structure. GC-MS is suitable for this compound as it is sufficiently volatile and thermally stable, as evidenced by existing data.[3][10][11]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like methanol or ethyl acetate.
-
GC-MS Conditions:
-
Injector: Split/splitless, 250 °C, split ratio 20:1.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Range: Scan m/z 40-450.
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺ at m/z = 201.
-
Analyze the fragmentation pattern. Key expected fragments include losses corresponding to CO (m/z 173), the aminophenyl group (m/z 109), and the methyl-imidazole group (m/z 82).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Rationale: NMR is the gold standard for structural elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms in the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Acquisition:
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Standard acquisition parameters for both nuclei should be used.
-
-
Expected Spectral Features (in DMSO-d₆):
-
¹H NMR:
-
Aromatic Protons (phenyl ring): Two doublets in the ~6.5-8.0 ppm region, integrating to 2H each (AA'BB' system).
-
Imidazole Protons: Two singlets or doublets in the ~7.0-7.5 ppm region, integrating to 1H each.
-
Amine Protons (-NH₂): A broad singlet, integrating to 2H. Its chemical shift can vary.
-
Methyl Protons (-CH₃): A sharp singlet around ~3.7-4.0 ppm, integrating to 3H.
-
-
¹³C NMR:
-
Expect 11 distinct carbon signals.
-
Carbonyl Carbon (C=O): A signal in the downfield region, ~180-190 ppm.
-
Aromatic and Imidazole Carbons: Multiple signals in the ~110-150 ppm range.
-
Methyl Carbon (-CH₃): A signal in the upfield region, ~30-40 ppm.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Scientific Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint.[12][13]
Protocol:
-
Sample Preparation: Use either the Attenuated Total Reflectance (ATR) method by placing a small amount of powder directly on the crystal, or prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Presentation: Expected Characteristic Absorptions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale/Reference |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Typical for primary aromatic amines.[14][15] |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Characteristic of sp² C-H bonds. |
| Methyl (C-H) | Stretch | 2850 - 2960 | Characteristic of sp³ C-H bonds.[16] |
| Ketone (C=O) | Stretch | 1640 - 1660 | Conjugation with both aromatic and imidazole rings lowers the frequency from a typical ketone (~1715 cm⁻¹).[17] |
| Aromatic (C=C) | Stretch | 1580 - 1620 | Multiple bands expected for the phenyl ring. |
| Imidazole (C=N) | Stretch | 1500 - 1550 | Characteristic of the imidazole ring system. |
Physicochemical Characterization: Thermal Analysis
Scientific Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of a compound.[18][19] DSC measures heat flow and can determine the melting point, a key indicator of purity. TGA measures changes in mass with temperature, revealing thermal stability, decomposition patterns, and the presence of residual solvents or water.[20][21]
Protocol (Simultaneous TGA/DSC):
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
-
Instrumentation:
-
Place the sample pan and an empty reference pan into the simultaneous TGA/DSC analyzer.
-
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.
-
Temperature Program: Equilibrate at 30 °C, then ramp the temperature at 10 °C/min up to a final temperature above the decomposition point (e.g., 400 °C).
-
-
Data Analysis:
-
DSC Curve: Look for a sharp endothermic peak corresponding to the melting point. The onset temperature is typically reported as the melting point. Broad peaks may indicate impurities.
-
TGA Curve: Examine for weight loss steps. A stable baseline up to the melting/decomposition point indicates an anhydrous, solvent-free material. The onset of significant weight loss indicates the beginning of thermal decomposition.
-
Integrated Analytical Workflow
The characterization of a novel compound is not a linear process but an integrated workflow where each technique provides complementary information. The following diagram illustrates the logical flow of analysis to build a complete profile of the target molecule.
Caption: Integrated workflow for comprehensive compound characterization.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. By logically combining chromatography for purity, a suite of spectroscopic techniques (MS, NMR, FTIR) for structural confirmation, and thermal analysis for solid-state properties, a complete and reliable data package can be generated. The protocols outlined in this application note provide a robust framework for researchers, ensuring data quality and integrity through scientifically sound methodologies grounded in established regulatory principles.
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC Source: AZoM.com URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
-
Title: Characterization of pharmaceuticals using thermal analysis Source: ResearchGate URL: [Link]
-
Title: Pharmaceutical Quality Control Using Thermal Analysis Methods Source: TSI Journals URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
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Title: A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry Source: ScienceDirect URL: [Link]
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Title: Thermal Analysis in Pharmaceutical Research, Development, and Quality Control Source: AZoM.com URL: [Link]
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Title: TGA Analysis in Pharmaceuticals Source: ResolveMass Laboratories Inc. URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food & Drug Administration (FDA) URL: [Link]
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Title: Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography Source: ResearchGate URL: [Link]
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Title: [Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry]. Source: Semantic Scholar URL: [Link]
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Title: this compound Source: PubChem - National Center for Biotechnology Information URL: [Link]
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Title: HPLC Method for Analysis of Michler's ketone on Primesep 100 Column Source: SIELC Technologies URL: [Link]
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Title: A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023) Source: SciSpace URL: [Link]
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Title: Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources Source: ResearchGate URL: [Link]
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Title: HPLC Analysis of Aldehydes and Ketones in Air Samples Source: Aurora Pro Scientific URL: [Link]
-
Title: Method for the determination of aldehydes and ketones in ambient air using HPLC Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants Source: Waters Corporation URL: [Link]
-
Title: FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate Source: ResearchGate URL: [Link]
-
Title: Determination of Imidazole in Food Additives by Using Vortex Mixing Coupled with Ultrasonic Extraction and GC-MS Source: Food Science URL: [Link]
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Title: Supplementary data - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]
-
Title: Evaluation of Accelerator Mass Spectrometry in a Human Mass Balance and Pharmacokinetic Study Source: ResearchGate URL: [Link]
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Title: I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information Source: The Royal Society of Chemistry URL: [Link]
-
Title: SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS, SPECTRAL CHARACTERIZATION, DFT, AND DOCKING STUDIES OF (4-AMINO-2-(PHENYLAMINO) THIAZOL-5-YL)(THIOPHENE-2-YL)METHANONE... Source: ResearchGate URL: [Link]
-
Title: Infrared Spectroscopy Source: Illinois State University URL: [Link]
-
Title: Overlapped FT-IR spectra of 5,10,15,20-tetrakis-4-aminophenyl-porphyrin... Source: ResearchGate URL: [Link]
-
Title: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]
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- 4. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
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Application Notes and Protocols for the HPLC and LC-MS/MS Analysis of Imidazole Compounds
Abstract
This comprehensive guide provides detailed application notes and protocols for the analysis of imidazole compounds using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Imidazole and its derivatives are a critical class of heterocyclic compounds, forming the structural core of essential biomolecules and a wide array of pharmaceutical agents.[1][2] Their accurate quantification is paramount for pharmaceutical quality control, pharmacokinetic studies, and environmental monitoring.[1][3] This document is designed for researchers, scientists, and drug development professionals, offering a narrative built on field-proven insights. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reliable results.
The Analytical Imperative for Imidazole Compounds
The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and biology.[2][4][5] It is the cornerstone of the amino acid histidine, the neurotransmitter histamine, and a vast range of therapeutic agents, including antifungal drugs (e.g., ketoconazole, miconazole), anti-infectives, and anticancer treatments.[1][4][6] Given their widespread use, robust analytical methods are essential to ensure the purity of pharmaceutical formulations, to study their absorption, distribution, metabolism, and excretion (ADME) in biological systems, and to monitor their presence as environmental contaminants.[1][3]
While various analytical techniques exist, HPLC and particularly LC-MS/MS have become the gold standard for imidazole analysis due to their superior separation efficiency, sensitivity, and structural identification capabilities.[3]
Core Principles: Chromatographic and Spectrometric Strategies
The successful analysis of imidazole compounds hinges on selecting the appropriate separation and detection strategy. The choice is dictated by the analyte's physicochemical properties (polarity, pKa), the complexity of the sample matrix, and the required sensitivity.
Chromatographic Separation: The Foundation
Reversed-Phase HPLC (RP-HPLC): The Workhorse RP-HPLC is the most versatile and widely used technique for imidazole separation.[1] The fundamental principle involves a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase.
-
Causality of Column Choice : A C18 (octadecylsilane) column is a good starting point for most imidazole derivatives, offering strong hydrophobic retention. However, for more polar imidazoles or to achieve different selectivity, a C8 (octylsilane) column can be advantageous, providing slightly less retention and potentially faster elution times.[1][7][8]
-
The Critical Role of the Mobile Phase : The mobile phase typically consists of an aqueous buffer and an organic modifier like methanol or acetonitrile. For many imidazole compounds, methanol has been shown to provide better separation and peak shape than acetonitrile .[9] The basic nature of the imidazole ring (pKaH ≈ 7.1[4]) means that pH control is crucial. An acidic mobile phase (e.g., pH 3.2) ensures the analytes are in their protonated, ionic form, which can improve peak shape and retention on certain columns.[7] Common buffers include potassium phosphate or volatile buffers like ammonium acetate and ammonium formate, which are essential for LC-MS compatibility.[7][10]
Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Specialist For highly polar imidazoles that are poorly retained in reversed-phase mode, HILIC is a powerful alternative.[11][12] HILIC employs a polar stationary phase (e.g., bare silica, or bonded with diol or zwitterionic groups) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[13][14] The separation is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[12][15]
Ion-Pair Chromatography: Enhancing Retention of Charged Species When dealing with permanently charged or highly polar ionic imidazoles, retention on a reversed-phase column can be challenging. Ion-pair chromatography addresses this by adding an ion-pairing reagent (e.g., sodium octanesulfonate) to the mobile phase.[16] The reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and thus its retention on the RP column.[16][17]
Mass Spectrometric Detection: The Pinnacle of Selectivity
For analyzing imidazoles in complex matrices like plasma or environmental samples, the sensitivity and selectivity of tandem mass spectrometry (LC-MS/MS) are indispensable.[3][10]
-
Ionization : Electrospray Ionization (ESI) in the positive ion mode (ESI+) is the standard method, as the basic nitrogen atoms in the imidazole ring are readily protonated.[3][10]
-
Quantitative Analysis : The Multiple Reaction Monitoring (MRM) mode is the cornerstone of LC-MS/MS quantification. In MRM, the first quadrupole (Q1) is set to isolate the protonated molecule of the target analyte (the precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (the product ion). This precursor-to-product transition is highly specific to the analyte, effectively filtering out background noise and ensuring accurate quantification even at very low levels.[1]
-
Fragmentation Patterns : The imidazole ring is relatively stable. Mass spectrometric fragmentation typically involves the loss of substituents from the ring as small, neutral molecules, rather than the opening of the ring itself.[18] Understanding these fragmentation pathways is key to developing robust MRM methods.
A Systematic Approach to Method Development
A robust analytical method is not developed by chance; it is the result of a logical, systematic process. The following workflow outlines the key decision points for developing a reliable HPLC or LC-MS/MS method for imidazole analysis.
Caption: A systematic workflow for developing an analytical method for imidazole compounds.
Detailed Application Protocols
The following protocols are provided as robust starting points. They should be validated in the user's laboratory for their specific application.
Protocol 1: HPLC-UV Analysis of Imidazole Drugs in Pharmaceutical Formulations
This protocol is suitable for the simultaneous determination of several imidazole antifungal drugs (e.g., secnidazole, omeprazole, albendazole) in tablet or cream dosage forms.[1][7]
A. Sample Preparation:
-
Tablets: Accurately weigh and finely powder 5 tablets. Transfer an amount of powder equivalent to 20 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.[7]
-
Creams/Ointments: Accurately weigh a portion of the cream equivalent to a known amount of the API. Disperse the sample in methanol.[1]
-
Add approximately 70 mL of the mobile phase (see table below) to the flask, sonicate for 15 minutes to dissolve the API.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
B. Instrumental Conditions & Data:
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV/DAD Detector | Standard, robust detection for quality control. |
| Column | Thermo Scientific™ Hypersil™ BDS C8 (5 µm, 250 x 4.6 mm) | C8 provides excellent separation for a range of imidazole drugs with good peak shape.[1][7] |
| Mobile Phase | Methanol : 0.025 M KH₂PO₄ (70:30, v/v), pH adjusted to 3.2 with phosphoric acid | Methanol is an effective organic modifier, and the acidic phosphate buffer ensures protonation of the imidazoles for consistent chromatography.[7][8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[1][7] |
| Column Temp. | Ambient or 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | A typical injection volume. |
| Detection | UV at 300 nm | A wavelength where many imidazole anti-infectives show significant absorbance.[1][7] |
| Run Time | ~10 minutes | Allows for rapid analysis. |
C. Quantification:
-
Prepare a series of calibration standards (e.g., 10–100 µg/mL) of the imidazole compounds in the mobile phase.[7]
-
Inject the standards and construct a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of the analytes in the prepared samples by interpolating their peak areas on the calibration curve.
Protocol 2: LC-MS/MS Analysis of Imidazoles in Human Plasma
This protocol describes a highly sensitive method for quantifying imidazole compounds in human plasma, suitable for pharmacokinetic studies. It utilizes a simple protein precipitation step for sample cleanup.[7][10]
A. Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of an internal standard solution (an isotope-labeled version of the analyte is ideal to correct for matrix effects).
-
Add 400 µL of ice-cold methanol or acetonitrile to precipitate the plasma proteins.[7][10] The 2:1 ratio of organic solvent to plasma is a robust choice.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4 °C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to an HPLC vial for analysis.
B. Instrumental Conditions & Data:
| Parameter | Condition | Rationale |
| Instrument | HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer | Provides the necessary sensitivity and selectivity for bioanalysis. |
| Column | Waters ACQUITY UPLC® HSS T3 C18 (1.8 µm, 2.1 x 100 mm) | A high-efficiency column suitable for fast separations and compatible with aqueous mobile phases.[19] |
| Mobile Phase A | 0.1% Formic Acid in Water | A volatile acidifier, ideal for positive mode ESI-MS.[9] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol often gives good peak shape for imidazoles.[9] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID UHPLC column.[9] |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate | A generic gradient suitable for screening; should be optimized for specific analytes. |
| Injection Vol. | 5 µL | A small volume to minimize matrix effects. |
| Ionization Mode | ESI, Positive | Imidazoles readily form [M+H]⁺ ions. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For maximum sensitivity and selectivity.[1] |
| MRM Transitions | Analyte-specific (e.g., Precursor Ion [M+H]⁺ → Product Ion) | Must be determined by infusing a standard solution of the analyte. |
Protocol 3: LC-MS/MS Analysis of Imidazoles in Environmental Water
This protocol is designed for the trace-level detection of imidazole contaminants in environmental water samples, employing Solid-Phase Extraction (SPE) for sample concentration and cleanup.[3]
A. Sample Preparation (Solid-Phase Extraction):
-
Filter 500 mL of the water sample through a 0.45 µm glass fiber filter to remove particulates.[1]
-
Add a known amount of an isotope-labeled internal standard to the filtered water.[1][3] This is critical for correcting variability in the extraction process and matrix effects.
-
Condition an Oasis HLB SPE cartridge (e.g., 6 cc, 200 mg) by passing 5 mL of methanol followed by 5 mL of ultrapure water.[1][3] Do not let the cartridge run dry.
-
Load the entire 500 mL water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar interferences.
-
Dry the cartridge under a vacuum or with a stream of nitrogen for 20 minutes.
-
Elute the retained imidazole compounds with 10 mL of methanol into a collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[1] This provides a 1000-fold concentration factor.
B. Instrumental Conditions: The LC-MS/MS conditions would be similar to those in Protocol 2, with MRM transitions optimized for the specific environmental contaminants of interest.
Method Validation: Ensuring Trustworthy Data
Once a method is developed, it must be validated to prove it is fit for its intended purpose. Validation is performed according to established guidelines from bodies like the ICH and FDA.[7][8][20]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | No interfering peaks at the retention time of the analyte.[10][20] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.995.[3][10] |
| Accuracy | The closeness of the test results to the true value. Assessed by spike-recovery experiments. | Recovery typically within 80–120%.[3][10] |
| Precision | The degree of agreement among individual test results. Measured as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) < 15%.[3][10] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10, with acceptable accuracy and precision.[21] |
Troubleshooting Common Issues
Even with a robust method, problems can arise. A logical approach to troubleshooting is essential for minimizing downtime and ensuring data quality.
Caption: A decision tree for troubleshooting common issues in the analysis of imidazoles.
References
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Application Notes and Protocols for the Evaluation of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone as a Kinase Inhibitor
Introduction
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] This has made them one of the most important classes of therapeutic targets in modern drug discovery.[2][3] The imidazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, with derivatives of 1-methyl-1H-imidazole showing promise as potent modulators of kinase activity, such as Janus kinase 2 (Jak2).[4][5] This document provides a comprehensive guide for the characterization of a novel investigational compound, (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone (hereafter referred to as "Compound X"), as a potential kinase inhibitor.
These protocols are designed for researchers, scientists, and drug development professionals, offering a framework for a systematic evaluation of Compound X, from initial biochemical profiling to validation in a cellular context. The methodologies described herein are broadly applicable for the screening and characterization of novel small molecule kinase inhibitors.
Part 1: Biochemical Characterization - In Vitro Kinase Inhibition Profiling
The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory activity against purified enzymes. This is typically achieved through in vitro kinase activity assays.[1] A widely used and robust method is the luminescence-based kinase assay, which quantifies the amount of ADP produced as a byproduct of the kinase reaction.[1]
Principle of the Luminescence-Based Kinase Assay
This assay is based on the principle that the amount of ADP generated in a kinase reaction is directly proportional to the kinase's activity. The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Subsequently, a reagent is added to stop the kinase reaction and deplete any remaining ATP. Finally, a detection reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-catalyzed reaction, producing a luminescent signal that is measured by a plate reader.
Experimental Protocol: In Vitro Kinase Activity Assay
Materials:
-
Kinase of interest (e.g., a panel of tyrosine and serine/threonine kinases)
-
Kinase-specific substrate peptide
-
ATP
-
Compound X
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
-
Staurosporine (as a positive control, a non-selective kinase inhibitor)[1]
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Create a 10-point 1:3 serial dilution of Compound X in DMSO, starting from 1 mM.
-
Prepare a "no inhibitor" control containing only DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, its substrate, and ATP in the kinase assay buffer. The optimal concentrations of these components should be determined empirically or based on the supplier's recommendations.
-
In a 96-well plate, add 2.5 µL of the serially diluted Compound X or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for the binding of the inhibitor to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of the Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
-
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of Compound X using a luminescence-based kinase assay.
Data Presentation: Hypothetical Inhibitory Activity of Compound X
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8 | 2 |
| Kinase E | 750 | 15 |
Part 2: Cellular Characterization - Target Engagement and Functional Effects
While in vitro assays are crucial for determining direct enzymatic inhibition, they do not always translate to efficacy within a cellular environment.[6][7] Therefore, cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target kinase, and exert a functional effect on downstream signaling pathways.[2][6]
Principle of Phospho-Specific Western Blotting
A common method to assess the cellular activity of a kinase inhibitor is to measure the phosphorylation status of its downstream substrates.[6] This can be achieved through Western blotting using phospho-specific antibodies. A reduction in the phosphorylation of a known substrate upon treatment with the inhibitor provides evidence of target engagement and functional inhibition within the cell.
Experimental Protocol: Cellular Phosphorylation Assay
Materials:
-
Cancer cell line known to have an activated kinase pathway of interest (e.g., a cell line with a known activating mutation in a target kinase).
-
Compound X
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (total and phospho-specific for the target kinase and its downstream substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Plate the selected cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound X (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe for the total protein (e.g., anti-STAT3) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Signaling Pathway and Western Blot Workflow
Caption: Inhibition of a kinase signaling pathway by Compound X and the corresponding Western blot workflow to detect changes in substrate phosphorylation.
Data Presentation: Hypothetical Western Blot Results
| Treatment | p-STAT3 Signal Intensity | Total STAT3 Signal Intensity |
| DMSO Control | 1.00 | 1.00 |
| Compound X (10 nM) | 0.85 | 1.02 |
| Compound X (100 nM) | 0.45 | 0.98 |
| Compound X (1000 nM) | 0.12 | 1.01 |
Part 3: Data Interpretation and Further Steps
The combined data from the in vitro and cellular assays will provide a comprehensive initial profile of Compound X's activity.
-
Potency and Selectivity: The IC50 values from the biochemical screen will indicate the potency of Compound X against a range of kinases. A comparison of these values will reveal its selectivity profile. A highly selective inhibitor will have a significantly lower IC50 for its intended target compared to other kinases.
-
Cellular Efficacy: The Western blot data will confirm whether the compound is cell-permeable and can inhibit the target kinase in a physiological context. A dose-dependent decrease in the phosphorylation of the downstream substrate is a strong indicator of on-target activity.
-
Next Steps: If Compound X demonstrates potent and selective inhibition in both biochemical and cellular assays, further studies would be warranted. These could include:
-
Broader kinase profiling against a larger panel of kinases.
-
Cell proliferation or apoptosis assays to determine the functional consequences of kinase inhibition.
-
In vivo studies in animal models to assess efficacy and tolerability.
-
References
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Application Note & Protocols: Evaluating the Anticancer Activity of Novel Imidazole Derivatives
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic and structural properties allow for diverse interactions with a multitude of biological targets, making it a fertile ground for the discovery of novel anticancer agents.[1][3] This document provides a comprehensive guide to understanding and evaluating the anticancer potential of new imidazole derivatives. It details the primary mechanisms of action, offers step-by-step protocols for key in vitro assays, and presents a logical workflow for the systematic investigation of these promising compounds.
Introduction: The Significance of the Imidazole Moiety in Oncology
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the development of targeted cancer therapies.[4][5] Its ability to act as a hydrogen bond donor and acceptor, coordinate with metal ions, and participate in π-π stacking interactions allows for high-affinity binding to a wide array of enzymatic and receptor targets.[3][4] Marketed anticancer drugs such as dacarbazine, nilotinib, and bendamustine all feature an imidazole or a fused imidazole core, validating the clinical relevance of this scaffold.[1][6]
Novel imidazole derivatives are being rationally designed to overcome the limitations of current therapies, such as off-target toxicity and the development of resistance. Researchers are exploring this chemical space to develop agents with enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][7] This guide will equip researchers with the foundational knowledge and practical protocols to effectively screen and characterize these next-generation anticancer candidates.
Key Anticancer Mechanisms of Imidazole Derivatives
Imidazole derivatives exert their anticancer effects through a variety of molecular mechanisms. Understanding these pathways is crucial for designing relevant screening assays and interpreting experimental results. The primary mechanisms include:
-
Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[8][9] Dysregulation of kinases is a hallmark of many cancers.[9][10] Imidazole-based compounds have been successfully developed as potent inhibitors of several key oncogenic kinases.
-
Disruption of Microtubule Dynamics: Microtubules are essential components of the cytoskeleton involved in maintaining cell structure and forming the mitotic spindle during cell division.[1] Several imidazole derivatives act as microtubule-targeting agents, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][11]
-
Induction of Apoptosis and Cell Cycle Arrest: A desired outcome for any anticancer agent is the induction of programmed cell death, or apoptosis, in cancer cells. Imidazole derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[8][12] They often achieve this by modulating the expression of pro- and anti-apoptotic proteins and by causing cell cycle arrest at specific checkpoints, preventing uncontrolled cell division.[5][8][13]
-
DNA Intercalation and Damage: Some imidazole derivatives can insert themselves between the base pairs of DNA (intercalation), distorting the double helix and interfering with DNA replication and transcription, ultimately leading to cell death.[4] Others may induce DNA damage through mechanisms like the generation of reactive oxygen species (ROS).[4][13]
Signaling Pathway Visualization
The following diagram illustrates the major oncogenic signaling pathways commonly targeted by novel imidazole derivatives.
Caption: Key anticancer mechanisms of imidazole derivatives.
Experimental Workflow for Compound Evaluation
A systematic approach is essential for the efficient evaluation of novel imidazole derivatives. The following workflow outlines a standard screening cascade, from initial cytotoxicity assessment to more detailed mechanistic studies.
Caption: A typical workflow for evaluating novel anticancer compounds.
Protocols for Key In Vitro Assays
The following protocols are foundational for assessing the anticancer activity of imidazole derivatives. They are designed to be self-validating by including appropriate controls.
Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Novel imidazole derivatives (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazole derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls: Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control). Also, include wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This protocol uses propidium iodide (PI), a fluorescent dye that intercalates with DNA, to quantify the DNA content in a cell population. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Imidazole derivative(s) at IC₅₀ concentration
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the imidazole derivative at its predetermined IC₅₀ concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the treated samples to the untreated control to identify any cell cycle arrest.[12][13][14]
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and used to detect these early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cell lines
-
Imidazole derivative(s)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the cell cycle analysis protocol.
-
Cell Harvesting: Collect all cells, including those in the supernatant, by centrifugation.
-
Staining: Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Data Analysis: The cell population will be separated into four quadrants:
Data Presentation: Comparative Anticancer Activity
Summarizing quantitative data in a structured table allows for easy comparison of the potency of different derivatives across various cell lines.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Compound 22 | Tubulin Inhibitor | A549 (Lung) | 0.15 | [6] |
| HeLa (Cervical) | 0.21 | [6] | ||
| HepG2 (Liver) | 0.33 | [6] | ||
| MCF-7 (Breast) | 0.17 | [6] | ||
| Compound 41 | EGFR Inhibitor | HCC827 (Lung) | 0.0016 | [6] |
| H1975 (Lung) | 0.0016 | [6] | ||
| Compound 57 | ALK5 Kinase Inhibitor | - | 0.008 | [1][6] |
| Compound 9j' | Tubulin Inhibitor | A549 (Lung) | 7.05 | [11] |
| BZML (13) | Tubulin Inhibitor | SW480 (Colorectal) | 0.027 | [1] |
| Compound 216 | Undefined | MCF-7 (Breast) | 0.87 | [1] |
Conclusion and Future Perspectives
The imidazole scaffold continues to be a highly valuable starting point for the development of novel anticancer agents.[2][4] The protocols and workflow detailed in this guide provide a robust framework for the initial in vitro characterization of new derivatives. By systematically evaluating cytotoxicity, effects on the cell cycle, and the induction of apoptosis, researchers can efficiently identify promising lead candidates. Subsequent mechanistic studies, such as specific kinase inhibition assays and western blot analysis of key signaling proteins, are necessary to fully elucidate the mechanism of action.[3] Future research will likely focus on developing multi-target imidazole derivatives and compounds with improved selectivity to enhance therapeutic efficacy and minimize side effects in the ongoing fight against cancer.[8]
References
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Matias, D., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available at: [Link]
-
Kumar, A., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. Available at: [Link]
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Kumar, A., et al. (2024). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Preprints.org. Available at: [Link]
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Alam, M. M., et al. (2024). An acumen into anticancer efficacy of imidazole derivatives. Preprints.org. Available at: [Link]
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Sharma, P., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm. Available at: [Link]
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Borgohain, M., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences. Available at: [Link]
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Al-Ostath, A., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]
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Matias, D., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]
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Various Authors (2025). Recent advancement in imidazole as anti cancer agents: A review. ResearchGate. Available at: [Link]
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Yadav, P., et al. (2025). Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. ResearchGate. Available at: [Link]
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Fathalipour, S., et al. (2021). Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors. PubMed. Available at: [Link]
-
Various Authors (2024). Synthesis and anticancer screening of novel imidazole derivatives. Preprints.org. Available at: [Link]
-
Al-blewi, F., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Semantic Scholar. Available at: [Link]
-
Liu, Z-Q., et al. (2013). Design, synthesis and biological evaluation of novel hybrid compounds of imidazole scaffold-based 2-benzylbenzofuran as potent anticancer agents. PubMed. Available at: [Link]
-
Matias, D., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. ResearchGate. Available at: [Link]
-
Various Authors (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Preprints.org. Available at: [Link]
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Application Note: Protocols for the Antimicrobial Screening of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Abstract
This document provides a comprehensive guide to the antimicrobial screening of the novel synthetic compound, (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone. The protocols outlined are designed for researchers in drug discovery and development, offering a structured approach from initial qualitative assessments to quantitative determinations of antimicrobial efficacy. This guide emphasizes scientifically rigorous methodologies based on established standards to ensure the generation of reliable and reproducible data, which is critical for the advancement of new antimicrobial candidates.
Introduction: The Scientific Rationale for Screening this compound
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with the potential to combat multidrug-resistant pathogens. Imidazole derivatives are a well-established class of compounds with a broad range of biological activities, including significant antimicrobial properties.[1][2][3][4] The five-membered imidazole ring is a key structural feature in many clinically used antifungal agents.[5] The mechanism of action for many imidazole antifungals involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[5][6][7] This disruption leads to altered membrane permeability and, ultimately, cell death.[5]
The compound of interest, this compound, features a 1-methyl-1H-imidazol-2-yl core coupled with a (4-aminophenyl)methanone substituent. This unique structure presents an intriguing candidate for antimicrobial screening. The imidazole moiety provides a strong basis for potential antifungal activity, while the aminophenyl group may confer or enhance antibacterial properties. A systematic evaluation of this compound is therefore a logical and scientifically justified step in the search for new antimicrobial leads.
A Phased Approach to Antimicrobial Evaluation
A structured, phased workflow is essential for the efficient and comprehensive screening of a novel compound. This approach ensures that resources are allocated effectively, with broad initial screens identifying promising activity that can then be explored in more detail through quantitative assays.
Figure 1: A three-phased workflow for systematic antimicrobial compound screening.
Phase 1 Protocol: Disk Diffusion Assay for Preliminary Screening
The Kirby-Bauer disk diffusion method is a widely used and standardized technique for preliminary antimicrobial susceptibility testing.[8][9] It provides a rapid, visual assessment of a compound's ability to inhibit microbial growth.
Underlying Principle
An antibiotic-impregnated paper disk placed on an inoculated agar surface creates a radial concentration gradient as the compound diffuses into the medium.[10] If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[10][11] The diameter of this zone is proportional to the susceptibility of the organism.
Detailed Experimental Protocol
Materials:
-
This compound
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) for bacteria[10]
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Dimethyl sulfoxide (DMSO)
-
Standardized microbial inocula (0.5 McFarland)
-
Positive control disks (e.g., Ciprofloxacin, Fluconazole)
-
Negative control disks (DMSO alone)
-
Sterile swabs, forceps, and micropipettes
Recommended Microbial Panel:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Yeast: Candida albicans (e.g., ATCC 90028)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL).
-
Disk Impregnation: Aseptically apply a defined volume (e.g., 20 µL) of the compound solution onto each sterile disk and allow them to dry completely.
-
Inoculum Preparation: Prepare a bacterial or yeast suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[12]
-
Plate Inoculation: Using a sterile swab, uniformly inoculate the entire surface of the agar plate to ensure a confluent lawn of growth.[9][11]
-
Disk Placement: Using sterile forceps, place the impregnated disks on the agar surface, ensuring firm contact.[11] Disks should be spaced at least 24 mm apart.[11]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria and at 28-30°C for 24-48 hours for yeast.[13]
-
Data Analysis: Measure the diameter of the zones of inhibition in millimeters.
Data Presentation and Interpretation
The results should be recorded in a clear, tabular format. The presence of a zone of inhibition indicates antimicrobial activity.
| Compound/Control | Concentration per Disk | S. aureus (mm) | E. coli (mm) | C. albicans (mm) |
| This compound | 20 µg | e.g., 14 | e.g., 0 | e.g., 17 |
| Ciprofloxacin | 5 µg | 24 | 28 | 0 |
| Fluconazole | 25 µg | 0 | 0 | 23 |
| DMSO (Solvent Control) | 20 µL | 0 | 0 | 0 |
| Table 1: Example of how to present disk diffusion assay results. |
Phase 2 Protocol: Broth Microdilution for MIC Determination
For compounds demonstrating activity in the disk diffusion assay, the next step is to quantify this activity by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is considered a gold standard for this purpose.[14][15]
Underlying Principle
This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid broth medium.[14][16] The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.[12][13]
Detailed Experimental Protocol
Materials:
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 Medium for fungi
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Plate Preparation: Add 50 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound at twice the highest desired concentration to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from one column to the next.
-
Inoculum Preparation: Prepare a microbial suspension in broth and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration well with no turbidity.
Data Presentation and Interpretation
MIC values provide quantitative data on the potency of the compound against specific microorganisms.
| Microorganism | MIC (µg/mL) |
| S. aureus (ATCC 25923) | e.g., 16 |
| C. albicans (ATCC 90028) | e.g., 8 |
| Table 2: Example presentation of MIC results. |
Phase 3 Protocol: Determining Cidal Activity (MBC/MFC)
The MIC value does not distinguish between microbistatic (growth-inhibiting) and microbicidal (killing) activity. Determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is essential to understand the compound's ultimate effect on the pathogen.
Underlying Principle
This assay is an extension of the MIC test. Aliquots from the clear wells of the MIC plate are subcultured onto agar plates. The absence of growth on the agar indicates that the compound was cidal at that concentration. The MBC/MFC is typically defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Detailed Experimental Protocol
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot the aliquot onto a fresh, appropriate agar plate (MHA or SDA).
-
Incubation: Incubate the plates under standard conditions.
-
MBC/MFC Determination: The lowest concentration from the MIC plate that yields no more than 0.1% of the original inoculum is the MBC/MFC.
Postulated Mechanism of Action
The structural features of this compound suggest a potential mechanism of action, particularly for its antifungal activity, that aligns with other imidazole derivatives.
Figure 2: A postulated mechanism of action for the test compound against fungal cells.
The primary target for many imidazole antifungals is the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol.[5][6][17] By inhibiting this enzyme, the compound would disrupt the fungal cell membrane, leading to growth inhibition or cell death.[6][17]
Conclusion and Future Perspectives
The protocols outlined in this application note provide a robust framework for the initial in vitro antimicrobial evaluation of this compound. Adherence to these standardized methods will yield reliable data to guide further research. Positive outcomes from these screening assays would justify progression to more advanced studies, such as time-kill kinetics, cytotoxicity assays against human cell lines, and in vivo efficacy models, which are all critical steps in the drug development pipeline.
References
- Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520–534.
- Al-Azzawi, A. M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
- Grokipedia. (n.d.). Broth microdilution.
- EBSCO. (n.d.). Imidazole antifungals. Research Starters.
- Sreedharan, S., & Vandenberghe, H. M. (1979). Mechanisms of action of the antimycotic imidazoles. The Journal of biological chemistry, 254(13), 6018–6022.
- Microbe Online. (2013).
- Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29).
- Fromtling, R. A. (1984). Imidazoles as medically important antifungal agents: an overview. Drugs of today, 20(7), 325–349.
- Wikipedia. (n.d.). Broth microdilution.
- S. Sudha, K. M. (2010). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. International Journal of ChemTech Research, 2(1), 100-104.
- Al-Azzawi, A. M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
- Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-630.
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
- Open Access Pub. (n.d.). Broth Microdilution.
- Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (2019). Mini reviews in medicinal chemistry, 19(18), 1488–1501.
- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Parab, R. H., et al. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(1), 25-28.
- FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.
- U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
- Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17.
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Application Notes & Protocols: The Versatility of Aminophenyl Methanones in Modern Medicinal Chemistry
Introduction: The Aminophenyl Methanone Scaffold - A Privileged Structure in Drug Discovery
The aminophenyl methanone core is a deceptively simple yet powerful scaffold in medicinal chemistry. Comprising a phenyl ring substituted with an amino group and a ketone, this structure serves as a versatile building block for the synthesis of a diverse library of bioactive compounds.[1] Its importance lies in its ability to be readily functionalized, allowing for the precise tuning of steric and electronic properties to optimize interactions with biological targets. This adaptability has led to the development of aminophenyl methanone derivatives with a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4]
This guide provides an in-depth exploration of the application of aminophenyl methanones in key therapeutic areas. We will delve into the mechanistic rationale behind their activity and provide detailed, field-proven protocols for their synthesis and biological evaluation. The methodologies are presented not merely as steps, but as self-validating systems designed to ensure robust and reproducible results for researchers, scientists, and drug development professionals.
Section 1: Synthesis of Aminophenyl Methanone Derivatives
The foundation of any medicinal chemistry program is the efficient and reliable synthesis of the target compounds. Aminophenyl methanone derivatives can be prepared through various synthetic routes. A common and effective strategy involves a multi-step process starting from readily available precursors.[1]
Protocol 1: General Synthesis of a (3-Aminophenyl)(aryl/alkyl)methanone Derivative
This protocol outlines a representative four-step synthesis, which can be adapted by medicinal chemists to create a library of diverse aminophenyl methanone analogues.[1] The causality behind this pathway is its reliability and the use of well-established, high-yielding reactions.
Workflow for Synthesis and Initial Screening
Caption: General workflow from synthesis to lead identification.
Materials:
-
Appropriate benzoyl precursor (e.g., benzotrichloride)
-
Nitrating agent (e.g., 90% nitric acid)[1]
-
Chlorinating agent (e.g., thionyl chloride)[1]
-
Desired nucleophile (e.g., morpholine, substituted aniline, etc.)
-
Reducing agent (e.g., iron powder and hydrochloric acid)[1]
-
Appropriate solvents (e.g., DCM, methanol)
-
Standard laboratory glassware and safety equipment
Step-by-Step Methodology:
-
Step 1: Nitration of the Phenyl Ring:
-
Carefully add the benzoyl precursor to a cooled solution of the nitrating agent. The meta-directing effect of the carbonyl group typically favors the formation of the 3-nitro derivative.
-
Maintain the reaction at a low temperature (0-5 °C) to control the exotherm and prevent over-nitration.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work up the reaction by quenching with ice water and filtering the resulting precipitate.
-
-
Step 2: Formation of the Acyl Chloride:
-
Reflux the product from Step 1 with an excess of thionyl chloride. This converts the carboxylic acid to the more reactive acyl chloride.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-nitrobenzoyl chloride is often used directly in the next step.
-
-
Step 3: Condensation with a Nucleophile:
-
Dissolve the 3-nitrobenzoyl chloride in a suitable dry solvent like Dichloromethane (DCM).
-
Slowly add the desired nucleophile (e.g., a primary or secondary amine) to the solution, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup to remove salts and purify the product, typically by column chromatography.
-
-
Step 4: Reduction of the Nitro Group:
-
Dissolve the nitro-intermediate from Step 3 in a solvent mixture like ethanol/water.
-
Add iron powder and a catalytic amount of hydrochloric acid. The mixture is heated to reflux. This classical Béchamp reduction efficiently converts the nitro group to the primary amine.[1]
-
After the reaction is complete, filter the mixture while hot to remove the iron salts.
-
Purify the final aminophenyl methanone product by recrystallization or column chromatography.
-
Section 2: Application as Anticancer Agents
Several aminophenyl methanone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2] Their mechanism of action can be multifaceted, often involving the induction of apoptosis (programmed cell death) and interference with key cellular processes required for tumor growth.[2][5]
Mechanism of Action Snapshot
While specific mechanisms vary by derivative, common pathways include:
-
Induction of Apoptosis: Many derivatives trigger the intrinsic apoptotic pathway by disrupting mitochondrial function, leading to the release of cytochrome c and activation of caspases.[2]
-
Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating.
-
Inhibition of Kinases: The scaffold can be designed to fit into the ATP-binding pocket of key kinases, such as Fms-like tyrosine kinase 3 (FLT3), which are often dysregulated in cancers like acute myeloid leukemia.[6]
Protocol 2: Evaluating Cytotoxicity using the MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell viability.[7] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. The principle relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductases in living cells.[7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HL-60 for leukemia)[2]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Aminophenyl methanone test compounds, dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates, sterile
-
Microplate reader (absorbance at 570-600 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the aminophenyl methanone test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 570 and 600 nm.[7]
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Cytotoxicity of Aminophenyl Methanones
| Compound | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative A | MCF-7 (Breast Cancer) | 48 | 8.2 |
| Derivative B | DU-145 (Prostate Cancer) | 48 | 15.6 |
| Derivative C | HL-60 (Leukemia) | 48 | 5.1 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 48 | 0.9 |
Section 3: Application as Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases. A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2.[12] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[4][13] Selective inhibition of COX-2 is a major goal in developing safer nonsteroidal anti-inflammatory drugs (NSAIDs).[14] Certain aminophenyl methanone derivatives have shown promise as selective COX-2 inhibitors.[4]
Mechanism of COX-2 Inhibition
Caption: Inhibition of prostaglandin synthesis by an aminophenyl methanone derivative.
Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This colorimetric assay measures the peroxidase component of the COX enzymes.[15] The activity is monitored by observing the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which provides a quantitative measure of enzyme activity and its inhibition.[11][16]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric substrate solution (TMPD)
-
Arachidonic acid (substrate)
-
Aminophenyl methanone test compounds
-
96-well microplate and plate reader (absorbance at 590 nm)
Step-by-Step Methodology:
-
Plate Setup: Designate triplicate wells for each condition:
-
Pre-incubation:
-
Add the components as described above to the respective wells.
-
Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.[16]
-
-
Initiation of Reaction:
-
To all wells except the background, add 20 µL of the colorimetric substrate solution (TMPD).
-
Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to all wells.[16]
-
-
Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
Determine the IC50 values for both COX-1 and COX-2.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
-
Data Presentation: COX Inhibition by Aminophenyl Methanones
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Derivative D | 18.5 | 0.25 | 74 |
| Derivative E | 25.1 | 5.2 | 4.8 |
| Celecoxib (Control) | 15.0 | 0.04 | 375 |
| Ibuprofen (Control) | 5.0 | 9.0 | 0.56 |
Section 4: Application in Neuroprotection
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by oxidative stress.[17][18] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[19] Antioxidant compounds that can mitigate this damage are of great therapeutic interest.[20][21] Aminophenyl methanone derivatives with antioxidant properties may offer neuroprotection by scavenging free radicals and preventing oxidative damage to neurons.[22]
Neuroprotective Mechanism via Antioxidant Activity
Caption: How antioxidant aminophenyl methanones can prevent oxidative stress-induced cell death.
Protocol 4: Assessing Neuroprotective Effects Against Oxidative Stress
This protocol uses a neuronal cell line (e.g., SH-SY5Y, a human neuroblastoma line) to model oxidative stress-induced damage and to quantify the protective effect of test compounds. Cell viability is measured using the MTT assay described previously.
Materials:
-
SH-SY5Y cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Oxidative stress-inducing agent (e.g., Rotenone or Hydrogen Peroxide, H₂O₂)
-
Aminophenyl methanone test compounds
-
Materials for MTT Assay (as per Protocol 2)
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate (if required by the specific protocol) for 24-48 hours.
-
-
Compound Pre-treatment:
-
Treat the cells with various non-toxic concentrations of the aminophenyl methanone derivatives for a period of 1-2 hours. This allows the compounds to be taken up by the cells before the oxidative insult.
-
-
Induction of Oxidative Stress:
-
Add the oxidative stress-inducing agent (e.g., a pre-determined toxic concentration of H₂O₂) to the wells, both with and without the test compounds.
-
Include the following controls:
-
Untreated Control: Cells with medium only.
-
Stressor Control: Cells treated only with the oxidative stress agent.
-
Compound Control: Cells treated only with the test compound (to ensure it is not toxic at the tested concentration).
-
-
Incubate the plate for a specified period (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
After the incubation period, perform the MTT assay as detailed in Protocol 2 (Steps 3-5).
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection for each compound concentration relative to the stressor control, using the formula: % Protection = [(Viability_compound+stressor - Viability_stressor) / (Viability_untreated - Viability_stressor)] * 100
-
Determine the EC50 value, which is the concentration of the compound that provides 50% of the maximum possible protection.
-
References
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Skouta, R., et al. (2014). Neuroprotective effect of antioxidant compounds. Journal of Huntington's Disease, 3(1), 1-10. [Link]
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Al-Ostoot, F. H., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. ACS Omega, 8(30), 27072-27084. [Link]
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Kesharwani, P., et al. (2022). Neuroprotective Drug Discovery From Phytochemicals and Metabolites for CNS Viral Infection: A Systems Biology Approach With Clinical and Imaging Validation. Frontiers in Molecular Neuroscience, 15, 894583. [Link]
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Application Notes & Protocols: Development of Enzyme Inhibitors Based on the Imidazole Scaffold
Introduction: The Enduring Significance of the Imidazole Scaffold
In the landscape of medicinal chemistry, few heterocyclic structures command the same level of respect as the imidazole ring. First synthesized in 1858, this five-membered aromatic heterocycle is a cornerstone in drug discovery, often referred to as a "privileged scaffold".[1][2] Its prevalence is not coincidental; the imidazole core is an integral component of essential biomolecules like the amino acid histidine and purines in our DNA, granting it inherent biocompatibility.[3][4]
The unique physicochemical properties of the imidazole ring—its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions—make it an exceptionally versatile building block for enzyme inhibitors.[3][5] These features allow imidazole-based compounds to form multiple high-affinity interactions with enzyme active sites, leading to potent and selective inhibition.[6] Clinically successful drugs, from the anti-ulcer agent cimetidine to the antifungal ketoconazole and the anti-cancer drug dacarbazine, all feature this remarkable scaffold, underscoring its therapeutic importance.[2][6]
This document serves as a technical guide for researchers embarking on the development of novel imidazole-based enzyme inhibitors. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing field-proven insights into rational design, synthesis, and biochemical characterization.
Section 1: Rational Design of Imidazole-Based Inhibitors
The development of a successful inhibitor begins with a robust design strategy. The goal is to create a molecule that binds to the target enzyme with high affinity and selectivity. The imidazole scaffold serves as the anchor, but its substituents are strategically chosen to exploit the specific topology and chemical environment of the enzyme's active site.
1.1. Structure-Based Drug Design (SBDD)
When the three-dimensional structure of the target enzyme is known, SBDD is the preferred approach. This method relies on understanding the molecular interactions between the enzyme and its natural substrate or known inhibitors.
-
Active Site Analysis: The first step is a thorough analysis of the enzyme's active site to identify key features:
-
Hydrogen Bonding Hotspots: Look for amino acid residues that can act as H-bond donors (e.g., Lys, Arg, Ser) or acceptors (e.g., Asp, Glu, backbone carbonyls). The two nitrogen atoms of the imidazole ring are adept at forming these critical interactions.[6]
-
Hydrophobic Pockets: Identify non-polar regions where bulky, lipophilic substituents can be placed to increase binding affinity through hydrophobic interactions.
-
Metalloenzyme Considerations: For enzymes containing a metal cofactor (e.g., zinc in histone deacetylases (HDACs) or matrix metalloproteinases), one of the imidazole's nitrogen atoms can act as an excellent metal-coordinating ligand, a key feature for potent inhibition.[6][7]
-
-
In Silico Docking: Computational docking simulations are used to predict the binding pose and affinity of virtual imidazole derivatives within the active site. This allows for the rapid evaluation of thousands of potential structures before committing to chemical synthesis.
1.2. Ligand-Based Drug Design (LBDD)
In the absence of a target enzyme structure, LBDD strategies are employed. These methods derive a model (a pharmacophore) based on the structures of known active inhibitors.
-
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., H-bond acceptors/donors, aromatic rings, hydrophobic centers) required for biological activity. Newly designed imidazole derivatives must match this pharmacophore to be considered for synthesis.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR studies build mathematical models that correlate the chemical properties of a series of imidazole inhibitors with their biological activity (e.g., IC₅₀ values).[8] These models can then predict the activity of new, unsynthesized compounds, guiding the design process toward more potent molecules.[8][9]
1.3. The Inhibitor Development Workflow
The process of developing an enzyme inhibitor is an iterative cycle of design, synthesis, and testing.
Caption: Workflow for Imidazole-Based Enzyme Inhibitor Development.
Section 2: Synthesis of Imidazole Scaffolds
The synthetic accessibility of the imidazole core is a major advantage for inhibitor development. Several named reactions allow for the flexible construction of substituted imidazoles.
-
Debus-Radziszewski Synthesis: A classic and versatile method involving the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[1][4] This one-pot reaction allows for the introduction of three different substituents onto the imidazole ring.
-
Van Leusen Imidazole Synthesis: This modern approach reacts an aldimine with tosylmethyl isocyanide (TosMIC) to form 1,4- or 1,5-disubstituted imidazoles.[10][11] It is known for its high efficiency and tolerance of various functional groups, making it suitable for complex molecule synthesis.[11]
Protocol 2.1: Representative Synthesis of a 1,2,4,5-Tetrasubstituted Imidazole via a Modified Debus Reaction
This protocol describes a common method for synthesizing a library of imidazole derivatives for initial screening.
Rationale: This multi-component reaction is highly efficient for generating chemical diversity. By varying the starting aldehyde and benzil derivatives, a large library of analogs can be rapidly produced to explore the structure-activity relationship (SAR).
Materials & Reagents:
-
Substituted Benzil (e.g., 4,4'-dimethoxybenzil) (1.0 mmol)
-
Substituted Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
-
Ammonium Acetate (NH₄OAc) (10.0 mmol)
-
Glacial Acetic Acid (AcOH) (10 mL)
-
Ethanol (EtOH)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the substituted benzil (1.0 mmol), the substituted aldehyde (1.0 mmol), and ammonium acetate (10.0 mmol).
-
Solvent Addition: Add 10 mL of glacial acetic acid to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 50 mL of ice-cold water with stirring.
-
Precipitation: A solid precipitate of the crude imidazole product will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess acetic acid and ammonium acetate.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure tetrasubstituted imidazole.
-
Characterization: Dry the purified product under vacuum. Confirm its identity and purity using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Section 3: Biochemical Screening and Inhibitor Characterization
Once synthesized, the compounds must be tested for their ability to inhibit the target enzyme. This is typically done using a high-throughput screening (HTS) assay followed by more detailed characterization of the most promising "hits".[12][13]
3.1. High-Throughput Screening (HTS)
HTS enables the rapid testing of thousands of compounds.[14] Enzyme assays used in HTS are designed to be robust, miniaturized, and automated.[12] They typically measure the rate of product formation or substrate depletion, often via a fluorescence, luminescence, or absorbance-based readout.
Protocol 3.1: General Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method for screening imidazole derivatives against a protein kinase, a major class of drug targets.
Rationale: This assay measures the consumption of ATP, a universal substrate for kinases. The detection method is highly sensitive and suitable for HTS. Using a known potent inhibitor (like staurosporine) as a positive control and DMSO as a negative control is crucial for validating the assay's performance.
Materials & Reagents:
-
Recombinant Kinase Enzyme (e.g., BRAF, CDK2)
-
Kinase-specific Peptide Substrate
-
ATP (Adenosine Triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase Detection Reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Test Compounds (imidazole derivatives) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Staurosporine)
-
DMSO (vehicle control)
-
384-well assay plates (low-volume, white)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well plate. Include wells with DMSO only (0% inhibition, negative control) and a potent known inhibitor (100% inhibition, positive control).
-
Enzyme Addition: Add 5 µL of the kinase enzyme solution (prepared in assay buffer) to all wells. Allow the plate to incubate for 15 minutes at room temperature to permit compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mixture (prepared in assay buffer) to all wells to start the kinase reaction. The final concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the enzyme.[15]
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the kinase detection reagent to all wells. This reagent stops the enzymatic reaction and generates a signal (e.g., luminescence) that is inversely proportional to the amount of ATP remaining (and thus directly proportional to kinase activity).
-
Signal Reading: Incubate for another 10 minutes as per the detection reagent's instructions, then read the plate on a plate reader.
Data Analysis:
-
Normalization: The raw data is normalized using the controls:
-
Percent Inhibition = 100 * (1 - [Signal_Test_Compound - Signal_Positive_Control] / [Signal_Negative_Control - Signal_Positive_Control])
-
-
IC₅₀ Determination: For active compounds ("hits"), a dose-response curve is generated by testing a range of concentrations. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic equation.
3.2. Mechanism of Action (MOA) Studies
After identifying potent inhibitors, it is crucial to understand how they inhibit the enzyme.[15] MOA studies determine if an inhibitor is competitive, non-competitive, uncompetitive, or mixed-competitive.
Caption: Mechanisms of Reversible Enzyme Inhibition.
Rationale: Understanding the MOA is critical for lead optimization. For example, a competitive inhibitor's potency can be overcome by high concentrations of the natural substrate, which may be a disadvantage in a physiological setting.[15] These studies are typically performed by measuring enzyme kinetics at varying concentrations of both the substrate and the inhibitor and analyzing the results using Lineweaver-Burk or Michaelis-Menten plots.
Section 4: Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are the cornerstone of lead optimization, systematically modifying the structure of a "hit" compound to improve its potency, selectivity, and drug-like properties.[16][17][18] For imidazole-based inhibitors, this involves synthesizing analogs with different substituents at various positions on the ring.
Hypothetical SAR Table for an Imidazole-Based Kinase Inhibitor
The following table illustrates a hypothetical SAR for an inhibitor targeting "Kinase X". The core scaffold is a 1,2,4-triphenylimidazole.
| Compound | R1 (at C4-phenyl) | R2 (at C2-phenyl) | Kinase X IC₅₀ (nM) | Scientist's Note |
| 1a | -H | -H | 850 | Initial hit compound. |
| 1b | -Cl (para) | -H | 320 | Adding an electron-withdrawing group at R1 improves potency, suggesting a possible halogen bond or favorable interaction in that pocket. |
| 1c | -OCH₃ (para) | -H | 910 | A bulky, electron-donating group at R1 is detrimental, indicating a sterically constrained pocket. |
| 1d | -Cl (para) | -F (meta) | 150 | Adding a small fluorine at R2 further enhances potency, likely through an additional H-bond interaction. |
| 1e | -Cl (para) | -CN (para) | 45 | A polar cyano group at the para position of R2 dramatically increases potency, suggesting a key H-bond acceptor interaction is formed. This is a potential lead compound. |
| 1f | -CN (para) | -CN (para) | 180 | Swapping the chloro for a cyano at R1 decreases potency compared to 1e, indicating the chloro group's interaction was optimal for that specific pocket. |
Interpretation: The SAR data clearly show that the C4-phenyl and C2-phenyl pockets are sensitive to substitution. A para-chloro group on the C4-phenyl ring and a para-cyano group on the C2-phenyl ring provide the most potent inhibition. This information guides the next round of design and synthesis to further refine the inhibitor's properties.
Conclusion and Future Perspectives
The imidazole scaffold is, and will continue to be, a highly valuable core structure in the development of enzyme inhibitors. Its synthetic tractability and unique ability to engage in diverse, high-affinity interactions with enzyme active sites ensure its place in the medicinal chemist's toolbox.[3][19] The systematic application of the principles outlined in this guide—rational design, efficient synthesis, robust biochemical screening, and iterative SAR-driven optimization—provides a powerful framework for discovering novel therapeutics.
Future advancements will likely focus on developing imidazole derivatives with enhanced selectivity to minimize off-target effects and on exploring novel chemical space through advanced synthetic methodologies.[2][19] As our understanding of disease biology deepens, the imidazole scaffold will undoubtedly be adapted to create highly targeted and effective medicines for a wide range of human diseases.[20][21]
References
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- The Imidazole Scaffold: A Cornerstone in Drug Discovery and Development. (n.d.). Benchchem.
- Al-Ostath, A., et al. (2021).
- Design and synthesis of imidazole based zinc binding groups as novel small molecule inhibitors targeting Histone deacetylase enzymes in lung cancer. (2020).
- Mechanism of imidazole inhibition of a GH1 β‐glucosidase. (n.d.). PMC - PubMed Central.
- imidazole scaffold in drug discovery: recent progress in synthesis and pharmacological applications. (2025).
- Hu, F., et al. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry.
- Imidazole. (n.d.). Wikipedia.
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
- Mechanism of imidazole inhibition of a GH1 β-glucosidase. (n.d.). PubMed.
- Imidazoles in medicine: a review of its pharmacological and therapeutic applic
- Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)
- Comprehensive review in current developments of imidazole-based medicinal chemistry. (n.d.). PubMed.
- Imidazole-based drugs and drug discovery: Present and future perspectives. (2019).
- Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. (2025). Zenodo.
- Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. (n.d.). NIH.
- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs.
- Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. (2025).
- Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. (2008). PubMed.
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
- Enzyme Target and Screening. (n.d.).
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf - NIH.
- Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists. (2007). PubMed.
- Enzyme Inhibitor Screening Services. (n.d.). BioAssay Systems.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI.
- Synthesis and therapeutic potential of imidazole containing compounds. (2021). PMC - NIH.
- Design, synthesis, and biological evaluation of amide imidazole derivatives as novel metabolic enzyme CYP26A1 inhibitors. (2025).
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). SciSpace.
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Application Notes and Protocols for the In Vitro Evaluation of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Introduction
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a small molecule with the chemical formula C₁₁H₁₁N₃O[1]. As with many novel chemical entities in drug discovery, a systematic in vitro evaluation is the foundational step in characterizing its biological activity profile. This document provides a comprehensive guide for researchers, outlining a tiered approach to the in vitro testing of this compound. The protocols herein are designed to first establish a cytotoxicity profile, followed by primary screening for potential bioactivity through enzyme inhibition and receptor binding assays, and concluding with secondary assays to probe effects on cellular signaling pathways. The overarching goal is to provide a robust framework for the initial characterization of this and similar novel compounds.
The rationale behind this tiered approach is to efficiently allocate resources and generate decision-driving data. Initial cytotoxicity screening is crucial to identify concentration ranges that are non-toxic to cells, ensuring that any observed effects in subsequent assays are not simply a consequence of cell death. Following this, broad-based screening assays can suggest potential mechanisms of action, which can then be investigated in more detail using targeted cellular pathway analyses.
Compound Information
| Property | Value | Source |
| IUPAC Name | (4-aminophenyl)-(1-methylimidazol-2-yl)methanone | PubChem[1] |
| Molecular Formula | C₁₁H₁₁N₃O | PubChem[1] |
| Molecular Weight | 201.22 g/mol | PubChem[1] |
| CAS Number | 110698-60-7 | PubChem[1] |
Tier 1: Cytotoxicity Assessment
The initial step in evaluating any new compound is to determine its effect on cell viability. This is critical for establishing a therapeutic window and for designing subsequent experiments at non-cytotoxic concentrations. Tetrazolium reduction assays are a common and reliable method for assessing cell metabolic activity, which is often used as a proxy for cell viability[2][3].
Principle of Tetrazolium Reduction Assays
Metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts to colored formazan products. The amount of formazan produced is directly proportional to the number of viable cells[4][5]. Two of the most common tetrazolium-based assays are the MTT and XTT assays. The primary distinction is that the formazan product of MTT is insoluble and requires a solubilization step, whereas the XTT formazan product is water-soluble, simplifying the protocol[2][4].
Experimental Protocol: XTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability[4][5].
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, HEK293, HepG2)
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Electron-coupling reagent (e.g., phenazine methosulfate)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for control (cells with vehicle, e.g., DMSO) and blank (medium only).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%[6].
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
XTT Assay:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, or until a noticeable color change to orange is observed in the control wells.
-
Gently shake the plate to ensure uniform color distribution.
-
Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance[4].
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software with a dose-response curve fitting function.
-
Caption: Workflow for the XTT-based cytotoxicity assay.
Tier 2: Primary Screening for Bioactivity
Once a non-toxic concentration range has been established, the compound can be screened for potential biological activities. This typically involves assays that assess the compound's ability to interact with common drug targets, such as enzymes or receptors.
General Enzyme Inhibition Assay
Many drugs exert their effects by inhibiting the activity of specific enzymes[7]. A general spectrophotometric assay can be used to screen for such activity against a purified enzyme of interest.
Experimental Protocol: Spectrophotometric Enzyme Inhibition Assay
This is a generalized protocol that can be adapted for various enzymes[8][9][10].
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate (clear)
-
Microplate reader
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare the enzyme and substrate solutions at appropriate concentrations in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer and corresponding DMSO concentration (no compound).
-
Control wells (100% enzyme activity): Enzyme solution and corresponding DMSO concentration.
-
Test wells: Enzyme solution and desired concentrations of the test compound.
-
If available, include a positive control with a known inhibitor.
-
-
Pre-incubation:
-
Add the enzyme solution to the control and test wells.
-
Add the different concentrations of the test compound to the test wells.
-
Pre-incubate the plate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for compound-enzyme interaction.
-
-
Initiation of Reaction and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Caption: General workflow for a spectrophotometric enzyme inhibition assay.
Receptor-Ligand Binding Assay
Receptor binding assays are used to determine if a compound can bind to a specific receptor, which is another common mechanism of drug action. Competitive binding assays, where the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor, are frequently used[12][13].
Experimental Protocol: Competitive Receptor Binding Assay
This protocol provides a general framework for a competitive binding assay[12][14][15].
Materials:
-
Cell membranes or purified receptors
-
Labeled ligand (radiolabeled or fluorescent) with known affinity for the receptor
-
This compound
-
Binding buffer
-
Filtration apparatus with glass fiber filters
-
Scintillation counter or fluorescence plate reader
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in the binding buffer.
-
-
Assay Setup:
-
In appropriate tubes or a microplate, combine the receptor preparation, the labeled ligand (at a fixed concentration, typically at or below its dissociation constant, Kd), and varying concentrations of the test compound.
-
Include controls for total binding (labeled ligand and receptors only) and non-specific binding (labeled ligand, receptors, and a high concentration of an unlabeled known ligand).
-
-
Incubation:
-
Incubate the mixture for a sufficient time at an appropriate temperature to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the receptor-bound ligand.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound ligand.
-
-
Detection:
-
If using a radiolabeled ligand, place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
If using a fluorescently labeled ligand, measure the fluorescence of the filters using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Tier 3: Secondary Screening - Cellular Pathway Analysis
If the primary screening assays indicate potential activity, the next step is to investigate the compound's effect on cellular signaling pathways. This can help to elucidate the mechanism of action in a more physiological context[16][17][18].
Experimental Protocol: Western Blotting for Phosphorylated Signaling Proteins
Western blotting is a widely used technique to detect changes in the phosphorylation state of key signaling proteins, which is a common mechanism of signal transduction[17][18].
Materials:
-
Cell line of interest
-
This compound
-
Appropriate agonist or stimulus for the pathway of interest
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Procedure:
-
Cell Treatment:
-
Plate cells and allow them to attach overnight.
-
Treat the cells with the test compound at various non-toxic concentrations for a specific duration.
-
In some wells, add a known agonist or stimulus for the pathway of interest to assess the compound's inhibitory or potentiating effects.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped of the antibodies and re-probed with a primary antibody against the total form of the protein of interest to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein band to the intensity of the total protein band for each sample.
-
Compare the levels of protein phosphorylation in the compound-treated cells to the control cells.
-
Caption: Logical flow for investigating cellular signaling pathways.
Conclusion
The protocols outlined in this application note provide a structured and comprehensive approach for the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, screening for primary bioactivity, and investigating effects on cellular signaling, researchers can build a robust data package to guide further drug development efforts. It is essential to include appropriate controls and to optimize assay conditions for the specific cell lines and molecular targets being investigated to ensure the generation of reliable and reproducible data.
References
-
Scribd. In Vitro Cytotoxicity Assay Protocol. Available at: [Link]
-
Wikipedia. MTT assay. Available at: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
Sartorius. Protocol IncuCyte® Cytotoxicity Assay. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
PubMed. In vitro receptor binding assays: general methods and considerations. Available at: [Link]
-
ResearchGate. In-vitro Techniques to Study Cell Signaling. Available at: [Link]
-
JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Available at: [Link]
-
Creative Diagnostics. Cell Signaling Pathway Mapping. Available at: [Link]
-
ResearchGate. In vitro receptor binding assays: General methods and considerations. Available at: [Link]
-
Creative Biolabs. Receptor Ligand Binding Assay. Available at: [Link]
-
National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available at: [Link]
-
National Center for Biotechnology Information. Approaches To Studying Cellular Signaling: A Primer For Morphologists. Available at: [Link]
-
National Center for Biotechnology Information. State of the Art in Silico Tools for the Study of Signaling Pathways in Cancer. Available at: [Link]
-
National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available at: [Link]
-
ResearchGate. Guidelines for the digestive enzymes inhibition assay. Available at: [Link]
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- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SE [thermofisher.com]
- 6. scribd.com [scribd.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 12. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 16. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Cell Signaling Pathway Mapping | Creative Diagnostics [creative-diagnostics.com]
- 18. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone Synthesis
Welcome to the technical support center for the synthesis of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthesis yield and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry to empower your optimization efforts.
Low or No Product Yield
Question: My reaction is resulting in a very low yield, or I'm not isolating any of the desired this compound. What are the likely causes and how can I fix this?
Answer: Low or no yield in this synthesis can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. The core of this synthesis is a form of acylation, which can be challenging.
Potential Causes & Solutions:
-
Inadequate Acylating Agent: The choice and activation of the acylating agent are critical. Direct Friedel-Crafts acylation of anilines can be difficult due to the basicity of the amino group, which can deactivate the Lewis acid catalyst.[1][2]
-
Solution: Instead of a direct acylation, consider a multi-step approach. One common strategy involves the acylation of 1-methyl-1H-imidazole first to form an activated acyl-imidazole intermediate. This intermediate is then reacted with 4-aminoaniline (p-phenylenediamine). 1-Acetylimidazole is a known acetylating agent that can be used in this context.[3]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.
-
Solution: Systematically optimize these parameters. Start with a moderate temperature (e.g., room temperature to 50°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally preferred to avoid side reactions with the acylating agent.
-
-
Moisture Contamination: Acylating agents and Lewis acid catalysts (if used) are often sensitive to moisture, leading to their deactivation.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Significant Side Products
Question: I'm observing multiple spots on my TLC plate, indicating the formation of several side products. What are these impurities and how can I minimize them?
Answer: Side product formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions & Prevention:
-
Di-acylation of the Aniline: The aniline starting material has two amino groups, both of which can be acylated.
-
Solution: Control the stoichiometry of your reagents carefully. Use a 1:1 molar ratio of the acylating agent to the 4-aminoaniline. Adding the acylating agent slowly to the reaction mixture can also favor mono-acylation.
-
-
Ring-Splitting of the Imidazole: Imidazoles can be susceptible to ring-opening under harsh acylation conditions.[4]
-
Solution: Employ milder acylating agents and reaction conditions. The use of an activated acyl-imidazole intermediate, as mentioned previously, is a good strategy to avoid harsh reagents like acyl chlorides with strong Lewis acids.
-
-
Self-Condensation of Starting Materials: Under certain conditions, starting materials can react with themselves.
-
Solution: Maintain a dilute reaction mixture and control the rate of addition of reagents.
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis of this compound.
Q1: What is the general synthetic strategy for preparing this compound?
A1: A common and effective strategy involves a two-step process. First, 1-methyl-1H-imidazole is acylated to generate a reactive acyl-imidazolium intermediate. This is then reacted with 4-aminophenylamine in a nucleophilic acyl substitution reaction to form the final product. This approach avoids the challenges of direct Friedel-Crafts acylation on a deactivated aniline ring.
Q2: What analytical techniques are best for monitoring the reaction and characterizing the product?
A2:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method to monitor the progress of the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of starting materials, intermediates, and the final product.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of the final product. The spectra will show characteristic peaks for the aromatic protons of the aminophenyl group and the protons of the methyl-imidazole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the ketone and the N-H stretches of the amine.
-
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
Acylating agents can be corrosive and moisture-sensitive. Handle them with care under an inert atmosphere.
-
Many organic solvents are flammable. Avoid open flames and use appropriate heating methods like a heating mantle or oil bath.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol outlines a reliable method for the synthesis of this compound.
Step 1: Formation of the Acyl-Imidazolium Intermediate
-
In a dry, two-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-methyl-1H-imidazole (1.0 eq.) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq.) in anhydrous DCM to the flask.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
Step 2: Reaction with 4-Aminoaniline
-
In a separate flask, dissolve 4-aminoaniline (1.0 eq.) in anhydrous DCM.
-
Slowly add the solution of the acyl-imidazolium intermediate from Step 1 to the 4-aminoaniline solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
Step 3: Reduction of the Nitro Group
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the crude product in ethanol or methanol.
-
Add a catalyst, such as Palladium on carbon (Pd/C), to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the nitro group is fully reduced to an amine. Monitor by TLC.
Step 4: Work-up and Purification
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
| Parameter | Recommended Condition | Justification |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents prevent reaction with the acylating agent. |
| Temperature | 0°C to Room Temperature | Milder conditions minimize side reactions and prevent imidazole ring cleavage. |
| Stoichiometry | 1:1:1 molar ratio of 1-methyl-1H-imidazole:4-nitrobenzoyl chloride:4-aminoaniline | Controls for mono-acylation and maximizes yield. |
| Purification | Silica Gel Column Chromatography | Effective for separating the desired product from starting materials and byproducts. |
Visualizing the Process
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low product yield.
Synthesis Pathway
Sources
Technical Support Center: Purification Techniques for Substituted Imidazoles
Welcome to the Technical Support Center for the purification of substituted imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these versatile heterocyclic compounds. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental issues directly.
The purification of substituted imidazoles can be intricate due to their diverse polarities, basicity, and potential for strong interactions with stationary phases. This guide provides not only step-by-step protocols but also the underlying scientific principles to empower you to make informed decisions and optimize your purification strategies.
Section 1: Troubleshooting Guide for Common Purification Challenges
This section addresses the most common issues encountered during the purification of substituted imidazoles in a direct question-and-answer format.
Column Chromatography Issues
Q1: My imidazole derivative is co-eluting with starting materials or other impurities during column chromatography. What can I do?
A1: Co-elution is a frequent challenge. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: The polarity of your eluent system is paramount. If you are using an isocratic system (constant solvent mixture), switching to a gradient elution can be highly effective. Start with a less polar solvent system and gradually increase the polarity. This can help resolve compounds with similar Rf values.[1]
-
Solvent System Modification: Experiment with different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[1][2] Adding a small amount of a basic modifier like triethylamine (0.1-1%) can significantly alter selectivity by neutralizing acidic sites on the silica gel, which interact with the basic nitrogen of the imidazole.[1]
-
Change the Stationary Phase: If standard silica gel isn't providing adequate separation, consider these alternatives:
-
Alumina (Basic or Neutral): For basic compounds like imidazoles, alumina can offer better separation and reduce tailing compared to the acidic silica gel.[1]
-
Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase chromatography can be a powerful alternative.[1]
-
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel. This "dry loading" technique often leads to sharper bands and improved separation.[1]
Q2: I'm observing significant peak tailing for my imidazole derivative on a silica gel column. How can I resolve this?
A2: Tailing is typically caused by strong interactions between the basic imidazole ring and the acidic silanol groups on the silica gel surface.[3]
-
Incorporate a Basic Modifier: Adding a small percentage (0.1-1%) of a base such as triethylamine or pyridine to your mobile phase can neutralize the acidic sites on the silica, leading to improved peak shape.[1]
-
Switch to a Different Stationary Phase: Using neutral or basic alumina can prevent the strong acidic interactions that cause tailing.[1]
Q3: My purification yield is very low after column chromatography. What are the likely causes and solutions?
A3: Low recovery can be attributed to several factors:
-
Irreversible Adsorption: Your compound may be binding irreversibly to the acidic sites on the silica gel. This is more common with highly basic imidazoles. Using a less acidic stationary phase like alumina or deactivating the silica with a base prior to running the column can mitigate this.[3]
-
Compound Instability: Your substituted imidazole might be degrading on the silica gel. If you suspect this, perform the chromatography as quickly as possible (flash chromatography) to minimize contact time with the stationary phase.[1]
-
Improper Fraction Collection: Monitor the elution closely with Thin-Layer Chromatography (TLC) to ensure you are collecting all fractions containing your product.
-
Co-elution with a Non-UV-Active Impurity: An impurity that is not visible under UV light might be co-eluting with your product, leading to an overestimation of impurity and a perceived lower yield of the pure compound. Analyze your fractions using other techniques like NMR or mass spectrometry to confirm purity.[1]
Recrystallization Challenges
Q1: I'm struggling to find a suitable solvent for the recrystallization of my substituted imidazole.
A1: The key to successful recrystallization is finding a solvent that dissolves your compound well at high temperatures but poorly at low temperatures.
-
Systematic Solvent Screening: Test a range of solvents with varying polarities, such as water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane.[1]
-
Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly. A common example is an ethanol/water mixture.[1]
Acid-Base Extraction Issues
Q1: An emulsion has formed during the acid-base extraction of my imidazole derivative, and the layers are not separating.
A1: Emulsions are common when extracting organic solutions with aqueous acids or bases, especially with vigorous shaking.
-
Break the Emulsion:
-
Add Brine: Introducing a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help break the emulsion.[1]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[1]
-
Filtration: In persistent cases, filtering the mixture through a pad of Celite or glass wool can help disrupt the emulsion.[1]
-
Centrifugation: If available, centrifuging the mixture can effectively force the layers to separate.[1]
-
Q2: I am not recovering my imidazole derivative from the aqueous layer after neutralization.
A2: This issue can arise from several factors:
-
Incomplete Neutralization: Ensure you have added enough acid or base to fully neutralize the solution. Always check the pH with litmus paper or a pH meter. For a basic imidazole extracted into an acidic aqueous layer, you need to add a base to raise the pH above the pKa of the imidazole to precipitate the neutral compound.[1]
-
High Water Solubility: Some substituted imidazoles are highly soluble in water, even in their neutral form. If your compound does not precipitate upon neutralization, you will need to perform a back-extraction into an organic solvent.[1]
-
Salt Formation: The salt formed from a strong acid and a strong base during neutralization can increase the solubility of your compound in the aqueous layer. If possible, consider using a weaker acid or base.[1]
Section 2: Experimental Protocols
Here are detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Flash Column Chromatography of a Substituted Imidazole
This protocol provides a general guideline and may require optimization for your specific derivative.
-
Preparation of the Column:
-
Select an appropriate column size based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).[1]
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
-
Sample Preparation and Loading:
-
Dissolve the crude imidazole derivative in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 90:10 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 50:50 hexane/ethyl acetate). A step or linear gradient can be employed.[1]
-
If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified imidazole derivative.[1]
-
Protocol 2: Recrystallization of a 2,4,5-Trisubstituted Imidazole
-
Solvent Selection:
-
Place a small amount of the crude product (e.g., 20-30 mg) in a test tube.
-
Add a few drops of a test solvent. If it dissolves at room temperature, the solvent is too good. If it is insoluble, heat the solvent to its boiling point. If it dissolves when hot, it is a potentially suitable solvent.[1]
-
Allow the hot solution to cool. If crystals form, you have identified a good solvent.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If using a two-solvent system, dissolve the solid in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to clarify the solution.[1]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to a constant weight.[1]
-
Protocol 3: Acid-Base Extraction for Purification of an N-Alkylated Imidazole
-
Dissolution:
-
Dissolve the crude reaction mixture, containing the N-alkylated imidazole and potentially unreacted starting imidazole, in an organic solvent that is immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).[1]
-
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl).[1]
-
Stopper the funnel and shake gently, venting frequently.
-
Allow the layers to separate. The protonated imidazole derivatives will move to the aqueous layer, while neutral organic impurities will remain in the organic layer.[1]
-
Drain the lower aqueous layer into a clean flask.
-
-
Neutralization and Back-Extraction:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).
-
The neutral imidazole derivative should precipitate if it is insoluble in water. If it precipitates, collect it by vacuum filtration.[1]
-
If the product is water-soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[1]
-
-
Drying and Solvent Removal:
-
Combine the organic extracts from the back-extraction.
-
Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified N-alkylated imidazole.[1]
-
Section 3: Visualizations and Data
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting flowchart for column chromatography of imidazoles.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification technique.
Summary of Purification Techniques and Expected Outcomes
| Purification Technique | Typical Purity | Typical Yield | Applicability |
| Column Chromatography | >95% | 60-90% | Good for complex mixtures; can be time-consuming.[1] |
| Recrystallization | >99% | 50-85% | Excellent for final polishing; requires a suitable solvent.[1] |
| Acid-Base Extraction | Variable | >90% | Effective for separating basic imidazoles from neutral or acidic impurities. |
References
- Technical Support Center: Purification of Imidazole Derivatives - Benchchem.
- Technical Support Center: Purification of 1-Fluoro-1H-imidazole Reaction Products - Benchchem.
- Technical Support Center: Column Chromatography of Basic Imidazole Compounds - Benchchem.
Sources
Technical Support Center: Solubility Enhancement for (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Introduction
This guide provides in-depth technical assistance for researchers encountering solubility challenges with (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS: 110698-60-7) during the development of biological and biochemical assays. This compound's limited aqueous solubility can lead to significant experimental variability, underestimation of biological activity, and erroneous structure-activity relationships (SAR).[1] This document outlines a systematic, step-by-step approach to diagnose and overcome these solubility hurdles, ensuring data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
Based on its structure, we can predict key properties influencing solubility. The molecule contains a basic aromatic amine (p-aminophenyl group) and a basic 1-methyl-imidazole group. The approximate pKa of a simple aromatic amine like aniline is ~4.6, while the pKa of the conjugate acid of 1-methylimidazole is ~7.0-7.4.[2][3] This indicates the molecule has two sites that can be protonated in acidic conditions, which is a critical factor for pH-dependent solubility strategies. PubChem lists its experimental solubility at pH 7.4 as >30.2 µg/mL, which is relatively low for many assay requirements.
Q2: I dissolve my compound in 100% DMSO and it looks fine, but it precipitates when I add it to my aqueous assay buffer. What's happening?
This is a very common issue known as "precipitation upon dilution."[4] While the compound is soluble in a strong organic solvent like DMSO, its solubility plummets when diluted into a predominantly aqueous environment.[5] The final DMSO concentration in the assay (typically kept below 0.5% to avoid cell toxicity) is insufficient to keep the hydrophobic compound in solution.[6][7][8]
Q3: What is the maximum recommended final DMSO concentration for cell-based assays?
To maintain cell health and avoid artifacts, the final DMSO concentration should be kept as low as possible.
-
General Cell-Based Assays: ≤ 0.5% is a widely recommended upper limit.[6]
-
Primary or Sensitive Cell Cultures: ≤ 0.1% is often necessary to prevent cytotoxicity.[6] Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments to account for any solvent effects.[6]
Q4: What are the main strategies I can use to improve the solubility of this compound in my assay?
The primary methods, which will be detailed in this guide, involve modifying the formulation of your assay buffer or stock solution. These include:
-
pH Adjustment: Leveraging the basic nature of the molecule to increase solubility in acidic conditions.[9][][11]
-
Co-solvents: Using water-miscible organic solvents in the final assay buffer to increase its solubilizing capacity.[][12][13]
-
Cyclodextrins: Employing these cyclic oligosaccharides to form inclusion complexes that encapsulate the hydrophobic compound, enhancing its aqueous solubility.[14][15][16]
Systematic Troubleshooting & Protocol Guide
Effectively solubilizing a compound requires a logical, stepwise approach. The following workflow is designed to help you systematically find the optimal conditions for your specific assay.
Caption: Decision workflow for troubleshooting compound solubility.
Step 1: Analysis of Physicochemical Properties
The structure of this compound contains two basic nitrogen atoms: the aniline nitrogen and the imidazole nitrogen. Protonation of these sites under acidic conditions will form a more polar, charged salt, which is expected to have significantly higher aqueous solubility.[17] Therefore, pH adjustment is the most direct and scientifically grounded first step.
Step 2: pH Adjustment Strategy
This method aims to increase the fraction of the compound in its more soluble, ionized (protonated) form.[9][11]
Experimental Protocol: pH Optimization
-
Prepare Buffers: Prepare a set of biologically compatible buffers (e.g., MES, HEPES, Phosphate) at various pH values, such as pH 7.4, 7.0, 6.5, and 6.0. Ensure the buffering agent itself does not interfere with your assay.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM or 20 mM).[6] Ensure it is fully dissolved, using gentle warming (37°C) or sonication if necessary.[6]
-
Test Dilution: Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept constant and at a level compatible with your assay (e.g., 0.1%).
-
Observe and Quantify:
-
Visually inspect for precipitation immediately and after a set incubation time (e.g., 1-2 hours) at the assay temperature.
-
For a quantitative measure, use a nephelometry-based kinetic solubility assay or a shake-flask method followed by HPLC-UV or LC/MS analysis to determine the concentration of the compound remaining in solution.[18]
-
Considerations:
-
Assay Compatibility: Ensure that your target enzyme, receptor, or cell line is stable and active at the modified pH. A change in pH can alter protein conformation and activity.[17]
-
Henderson-Hasselbalch Principle: As a rule of thumb, for a basic compound, solubility increases as the pH is lowered below its pKa. Aim for a pH at least 1-2 units below the relevant pKa if possible.
Step 3: Co-solvent Strategy
If pH adjustment is not viable or insufficient, the use of co-solvents can increase the solubility of non-polar compounds by reducing the polarity of the aqueous solvent system.[]
Common Co-solvents for Biological Assays:
| Co-solvent | Typical Starting Conc. | Max Tolerated Conc. (Cell-based) | Notes |
| DMSO | < 0.5% | ~1% | Universal solvent, but high concentrations are cytotoxic.[6][8] |
| Ethanol | 1-2% | ~1-2% | Can affect enzyme activity and cell membranes. |
| PEG 400 | 1-5% | Varies | Generally well-tolerated; can improve solubility significantly.[] |
| Glycerol | 1-5% | Varies | Can increase viscosity; generally low toxicity.[7] |
Experimental Protocol: Co-solvent Screening
-
Prepare Co-solvent Buffers: Prepare your primary assay buffer (e.g., at pH 7.4) containing a range of concentrations for each co-solvent (e.g., 0.5%, 1%, 2%, 5% PEG 400).
-
Test Dilution: Add your DMSO stock solution to each co-solvent buffer to achieve the desired final compound concentration.
-
Observe and Validate: Assess solubility as described in the pH protocol. Crucially, you must run a vehicle control for each co-solvent concentration to ensure the solvent itself does not affect the assay readout.
Step 4: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cage-like molecules with a hydrophobic interior and a hydrophilic exterior.[14][19] They can encapsulate poorly soluble "guest" molecules, like the target compound, forming an inclusion complex that is more water-soluble.[14][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.
Caption: Encapsulation of a hydrophobic drug by cyclodextrin.
Experimental Protocol: Cyclodextrin Complexation
-
Prepare CD Stock: Prepare a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 50-100 mM).
-
Method A (Co-evaporation - for solid):
-
Dissolve the compound and a molar excess (e.g., 1:2 or 1:5) of HP-β-CD in a suitable organic solvent (e.g., methanol).
-
Evaporate the solvent under vacuum to form a thin film.
-
Reconstitute the film directly in the assay buffer. This pre-formed complex often has superior solubility.
-
-
Method B (Kneading/Direct Addition):
-
Dissolve HP-β-CD in the assay buffer first.
-
Slowly add the concentrated DMSO stock of the compound to the cyclodextrin-containing buffer while vortexing vigorously.[19]
-
Allow the solution to equilibrate (e.g., 1 hour at room temperature) before use.
-
-
Validate: Test the solubility and ensure that HP-β-CD does not interfere with your assay.
References
-
International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved from [Link]
-
JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]
-
IJPPR. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]
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Masimirembwa, C., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
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Moss, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ScienceDirect. (2026). pH adjustment: Significance and symbolism. Retrieved from [Link]
-
Scribd. (n.d.). Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. Retrieved from [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ChemBK. (n.d.). 1H-Imidazole-5-methanol,1-methyl-. Retrieved from [Link]
-
SlideShare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Methylimidazol. Retrieved from [Link]
-
Shapiro, A. B. (2015). How can I increase the solubility to perform an enzyme assay? ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts? Retrieved from [Link]
-
vCalc. (2021). pKa of 4-Aminobiphenyl. Retrieved from [Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Retrieved from [Link]
-
MDPI. (n.d.). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Retrieved from [Link]
-
PubChem. (n.d.). (4-Aminophenyl)-Imidazol-1-Yl-Methanone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminophenylacetic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). pKa of imidazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
University of Calgary. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]
-
Exclusive Chemistry Ltd. (2024). (4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (1-Nitrosopiperidin-4-yl)(1-phenethyl-1H-imidazol-2-yl)methanone. Retrieved from [Link]
Sources
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- 2. 1-Methylimidazol – Wikipedia [de.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
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- 9. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
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- 12. researchgate.net [researchgate.net]
- 13. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Aqueous Solubility Assay - Enamine [enamine.net]
- 19. oatext.com [oatext.com]
- 20. scribd.com [scribd.com]
Technical Support Center: Stability of Aminophenyl Methanone Compounds
Introduction
Welcome to the technical support center for aminophenyl methanone compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of molecules. Aminophenyl methanones, which include structures like aminobenzophenones, are key pharmacophores and intermediates in medicinal chemistry. However, their inherent structural features—a conjugated system linking an amino group and a ketone—can lead to specific stability challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to design robust experiments and formulations.
Part 1: Troubleshooting Guide
This section is formatted in a problem-and-solution format to directly address challenges you may be facing in the lab.
Issue 1: My compound is degrading in aqueous solution. What is the likely cause and how can I fix it?
Q: I've dissolved my aminophenyl methanone compound in a buffer for an assay, but I'm seeing a rapid loss of the parent compound in my HPLC analysis. What's happening?
A: The most probable cause is pH-dependent hydrolysis. The methanone (ketone) linkage can be susceptible to nucleophilic attack, a reaction that is often catalyzed by acidic or basic conditions.
Underlying Mechanism:
-
Acid-Catalyzed Hydrolysis: In acidic conditions (low pH), the carbonyl oxygen gets protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: In alkaline conditions (high pH), the nucleophile is the hydroxide ion (OH-), which is a stronger nucleophile than water and can directly attack the carbonyl carbon.
While many ketones are relatively stable, the presence of the aminophenyl group can modulate the electronic properties of the carbonyl group, influencing its susceptibility to hydrolysis.
Troubleshooting Workflow:
Caption: Workflow for diagnosing hydrolytic instability.
Recommended Action Plan:
-
pH Profiling Study: Conduct a simple study by dissolving your compound in a series of buffers across a pH range (e.g., pH 2, 4, 7, 9, 12). Monitor the concentration of the parent compound over a set period (e.g., 0, 2, 4, 8, 24 hours) at a constant temperature. This will identify the pH of maximum stability.
-
Buffer Selection: Use buffers that are appropriate for your experimental system and do not catalyze the degradation.
-
Temperature Control: Hydrolysis is temperature-dependent. If possible, run your experiments at a lower temperature (e.g., 4°C) to slow down degradation, if this does not compromise your assay.
Issue 2: I'm seeing new impurity peaks after my compound is exposed to air or stored in certain solvents.
Q: My solid compound seems stable, but when I dissolve it in solvents like DMSO or expose it to air, my chromatogram shows new, often closely-eluting, peaks. What could be the cause?
A: This strongly suggests oxidative degradation. The amino group on the phenyl ring is an electron-donating group, which can make the aromatic ring and the amino group itself susceptible to oxidation.
Underlying Mechanism:
Oxidation can be initiated by atmospheric oxygen, trace metal impurities, or peroxides that can form in common laboratory solvents (e.g., THF, dioxane). The amino group can be oxidized to form nitroso, nitro, or other colored degradation products. The aromatic ring can also be hydroxylated.[1]
Troubleshooting and Prevention:
-
Solvent Purity: Use high-purity, antioxidant-grade, or freshly opened solvents. Be particularly cautious with solvents like tetrahydrofuran (THF) and diethyl ether, which can form peroxides over time.
-
Inert Atmosphere: When working with solutions for extended periods, sparge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving your compound. You can also blanket the headspace of your vial with the inert gas.
-
Antioxidants: For formulation development, consider the inclusion of antioxidants. The choice of antioxidant will depend on the final application.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox cycling.
Issue 3: My compound's color changes or degrades when left on the benchtop.
Q: I noticed the color of my compound (either solid or in solution) darkens, and I see significant degradation when it's exposed to laboratory light. Why is this happening?
A: This is a classic sign of photodegradation. Aromatic ketones, like benzophenones, are well-known photosensitizers and can be inherently photolabile.[2][3] The conjugated system in aminophenyl methanones can absorb UV and even visible light, leading to electronic excitation and subsequent chemical reactions.
Underlying Mechanism:
Upon absorbing light, the molecule can be promoted to an excited singlet state, which can then convert to a more stable, longer-lived triplet state. This excited triplet state is highly reactive and can participate in several degradation pathways, including reacting with oxygen to form reactive oxygen species (ROS) which then attack other molecules, or direct reactions like photoreduction or rearrangement.[3]
Protective Measures:
-
Light Protection: Always store photolabile compounds in amber vials or wrap containers in aluminum foil.
-
Controlled Lighting: Conduct experiments under yellow light or with UV-filtered lighting to minimize exposure to high-energy wavelengths.
-
Formulation Strategies: In drug product development, the use of UV-absorbing excipients or opaque packaging is a standard strategy to protect against photodegradation.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I properly perform a forced degradation study for my aminophenyl methanone compound?
A forced degradation or stress testing study is a critical step in drug development.[4][5] It helps identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[6][7]
Protocol: Standard Forced Degradation Study
-
Prepare Stock Solutions: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, dilute the stock solution with the stressor to achieve a target concentration (e.g., 100 µg/mL). Include a control sample diluted with the solvent only. The goal is to achieve 5-20% degradation.
-
Analyze Samples: At appropriate time points (e.g., 0, 2, 8, 24 hours), take an aliquot of each sample. If necessary, neutralize the sample (e.g., acid-stressed sample with NaOH, base-stressed with HCl). Dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating method, typically a reverse-phase HPLC method with a photodiode array (PDA) detector.[8] An LC-MS compatible method is highly recommended for peak tracking and identification of degradants.[9]
-
Assess Results:
-
Specificity: Ensure the parent peak is resolved from all degradation product peaks.
-
Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound is accounted for by the increase in degradation products. A good mass balance is typically 95-105%.[5]
-
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heated to 60-80°C | Hydrolysis of the ketone or other labile groups. |
| Base Hydrolysis | 0.1 M NaOH, at room temperature or slightly heated | Hydrolysis, often faster than under acidic conditions. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂), room temperature | Oxidation of the amine or aromatic ring. |
| Thermal | Dry heat (e.g., 80-100°C) or in solution at 60-80°C | Thermally induced decomposition. |
| Photolytic | Expose to UV/Vis light (ICH Q1B options) | Photodegradation, rearrangements, radical reactions. |
Table 1: Recommended conditions for a forced degradation study.
Q2: What is a "stability-indicating method" and why is it important?
A stability-indicating analytical procedure (SIAP) is a validated analytical method that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, excipients, or other potential components in the sample matrix.[4][5]
Key Characteristics:
-
Specificity/Selectivity: The ability to resolve the API peak from all other peaks. This is the most crucial attribute and is demonstrated during forced degradation studies.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Without a validated stability-indicating method, you cannot be certain that a decrease in the measured concentration of your compound is real, or if it is an artifact caused by a co-eluting impurity interfering with the measurement.
Q3: My compound is a primary amine. Are there any specific stability issues I should be aware of?
Yes. Primary aromatic amines can undergo specific degradation reactions, most notably the formation of Schiff bases.
Schiff Base Formation with Aldehydes and Ketones:
If your formulation or experimental system contains excipients or impurities with aldehyde or ketone functional groups (e.g., lactose, certain polymer degradants), the primary amine of your compound can react to form an imine (Schiff base) adduct.
Caption: Reaction of a primary amine with a carbonyl.
Preventative Strategy: This is a critical aspect of excipient compatibility screening during formulation development. Screen your active compound against all proposed excipients to identify any potential reactive incompatibilities.
References
- Title: Stability Indicating Forced Degradation Studies - RJPT Source: Research Journal of Pharmacy and Technology URL
- Source: National Institutes of Health (NIH)
- Title: Forced Degradation Study an Essential Approach to Develop Stability Indicating Method Source: MedCrave online URL
- Title: Forced Degradation Studies Source: MedCrave online URL
- Title: Photodegradation of benzophenones sensitized by nitrite | Request PDF Source: ResearchGate URL
- Title: Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water Source: MDPI URL
- Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL
- Title: Analytical Techniques In Stability Testing Source: Separation Science URL
- Title: Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions Source: PubMed URL
Sources
- 1. Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. longdom.org [longdom.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. sepscience.com [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Navigating the Labyrinth of Large-Scale Imidazole Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for the scale-up synthesis of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to pilot-plant or commercial-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to anticipate and overcome the challenges inherent in scaling up these vital chemical syntheses.
The imidazole ring is a cornerstone of medicinal chemistry, found in a vast array of natural products and pharmaceutical agents.[1] However, the journey from a successful lab-scale reaction to a robust and reproducible large-scale process is fraught with potential pitfalls. This guide is structured to address these challenges head-on, providing both high-level frequently asked questions for quick reference and in-depth troubleshooting guides for when you're in the thick of it.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up imidazole synthesis?
A1: The primary challenges in scaling up imidazole synthesis revolve around ensuring consistency, safety, and product quality. These can be broadly categorized as:
-
Reaction Kinetics and Thermal Management: Exothermic reactions that are easily managed in the lab can become hazardous on a larger scale, leading to thermal runaways if not properly controlled.[2]
-
Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, resulting in increased impurity formation and reduced yields.
-
Impurity Profile Control: The types and quantities of impurities can change significantly with scale, often due to the reasons mentioned above. Controlling these impurities to meet regulatory standards is a critical challenge.[3]
-
Product Isolation and Purification: Crystallization, filtration, and drying processes that are straightforward in the lab can become complex at scale, impacting the final product's physical properties, such as crystal form and particle size.[4][5]
Q2: How do I choose the right solvent for my scale-up process?
A2: Solvent selection is a multi-faceted decision that goes beyond just solubility. At scale, you must also consider:
-
Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are major considerations.
-
Regulatory Acceptance: Regulatory bodies have strict guidelines on residual solvents in the final Active Pharmaceutical Ingredient (API).
-
Processability: Boiling point, viscosity, and potential for azeotrope formation will impact reaction work-up, distillation, and drying efficiency.
-
Cost and Availability: The cost of the solvent and its availability at a commercial scale are crucial for the economic viability of the process.
-
Impact on Crystallization: The solvent system has a profound effect on the crystallization process, influencing yield, crystal form (polymorphism), and impurity purging.[6]
Q3: Why is controlling the crystal form (polymorphism) of my imidazole derivative so important?
A3: For an Active Pharmaceutical Ingredient (API), different polymorphs can have distinct physical properties, including solubility, dissolution rate, and stability.[7] This can directly impact the drug's bioavailability and shelf-life.[4] Regulatory agencies require strict control over the polymorphic form of an API to ensure consistent product quality and therapeutic effect. A change in crystal form during scale-up can be a significant setback.
Troubleshooting Guides
Issue 1: Uncontrolled Exotherm in a Radziszewski-Type Imidazole Synthesis
Q: We are scaling up a Radziszewski reaction and are observing a significant exotherm that is difficult to control, leading to a darker product and increased impurities. What's happening and how can we mitigate this?
A: Causality and In-Depth Explanation:
The Radziszewski reaction, a multicomponent condensation to form substituted imidazoles, is often exothermic.[8] At a lab scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings. As you scale up, the volume increases cubically while the surface area for heat exchange only increases squarely. This diminished heat transfer capability can lead to a rapid temperature increase. This uncontrolled temperature rise can accelerate side reactions, such as polymerization or degradation of starting materials and products, leading to a darker product and a more complex impurity profile.
Troubleshooting Protocol:
-
Thermal Hazard Assessment: Before any scale-up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is critical for designing a safe process.
-
Controlled Reagent Addition: Instead of adding all reagents at once, implement a controlled addition of one of the key reactants (often the aldehyde or the dicarbonyl compound) over an extended period. This allows the cooling system to keep pace with the heat generated.
-
Solvent Selection: A higher boiling point solvent can provide a larger temperature window for the reaction, but it may also require more energy for removal. Consider a solvent that has good heat transfer properties.
-
Agitation and Baffling: Ensure your reactor has adequate agitation and baffling to promote efficient heat transfer from the reaction mass to the reactor jacket. Poor mixing can create localized hot spots even with a powerful cooling system.
-
Continuous Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow reactor can be an excellent solution. The small internal volume and high surface-area-to-volume ratio of these reactors allow for near-instantaneous heat removal, providing precise temperature control and a safer operating environment.[2]
Decision-Making Workflow for Exotherm Management
Caption: Workflow for addressing uncontrolled exotherms.
Issue 2: Inconsistent Crystal Form and Particle Size of the Final Product
Q: Our imidazole derivative API showed a consistent crystalline form and particle size in the lab. However, on a larger scale, we are seeing a different polymorph and a broader particle size distribution. What could be the cause and how do we regain control?
A: Causality and In-Depth Explanation:
Crystallization is a kinetically and thermodynamically controlled process.[7] The final crystal form and size are highly sensitive to a multitude of factors that can vary significantly between lab and plant scale. These include:
-
Supersaturation Rate: Rapid cooling or fast anti-solvent addition in a large, poorly mixed vessel can create high local supersaturation, favoring the nucleation of a less stable (metastable) polymorph and leading to a large number of small crystals (fines).[9]
-
Mixing and Shear: The different hydrodynamic environment in a large-scale crystallizer can affect nucleation rates and crystal growth. High shear can also lead to crystal breakage (attrition), generating more fines.
-
Impurity Profile: As mentioned, the impurity profile can change on scale-up. Certain impurities can inhibit the growth of specific crystal faces or even act as templates for the nucleation of an undesired polymorph.[10]
-
Seeding Protocol: The quality, quantity, and introduction point of seed crystals are critical for controlling crystallization. An inconsistent seeding protocol will lead to batch-to-batch variability.[4]
Troubleshooting Protocol:
-
Metastable Zone Width (MSZW) Determination: Characterize the MSZW of your system at the intended scale. This will define the operational window for cooling or anti-solvent addition to control nucleation. Process Analytical Technology (PAT) tools like Focused Beam Reflectance Measurement (FBRM) can be invaluable for this.[11]
-
Controlled Cooling/Anti-Solvent Addition: Implement a programmed, slow cooling profile or a controlled addition of the anti-solvent to maintain a consistent, low level of supersaturation. This favors crystal growth over nucleation, leading to larger, more uniform crystals.
-
Seeding Strategy: Develop a robust seeding protocol. This includes:
-
Using a consistent amount of seed crystals (typically 0.1-1% by weight).
-
Ensuring the seed crystals are of the desired polymorphic form and have a high surface area.
-
Introducing the seeds at a specific temperature within the metastable zone.
-
-
Solvent System Optimization: The choice of solvent can significantly influence which polymorph is most stable. A systematic solvent screen should be part of early development to identify a system that reliably produces the desired form.[6]
-
Impurity Purging: Analyze the mother liquor and the isolated crystals to understand how impurities are partitioned. If an impurity is found to be detrimental, an additional purification step prior to crystallization may be necessary.
Key Parameters for Crystallization Scale-Up
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale (Considerations) | Rationale |
| Cooling Rate | Rapid (e.g., ice bath) | Slow, controlled profile (e.g., 5-10 °C/hour) | Prevents high supersaturation and uncontrolled nucleation. |
| Agitation | Magnetic stirrer | Impeller with optimized design and speed | Ensures homogeneity without excessive crystal breakage. |
| Seeding | Often spontaneous or with a spatula tip | 0.1-1% (w/w) of micronized seed of the correct form | Provides a template for controlled crystal growth, ensuring polymorphic purity. |
| Vessel Geometry | Round-bottom flask | Baffled, jacketed reactor | Impacts mixing efficiency and heat transfer. |
Issue 3: New and Higher Levels of Impurities in the Scaled-Up Batch
Q: We've scaled up a multi-component imidazole synthesis and our HPLC analysis shows a new, significant impurity that was minor or absent at the lab scale. How do we identify and control this?
A: Causality and In-Depth Explanation:
The appearance of new or elevated levels of impurities during scale-up is a common and serious issue. The root causes are often linked to the challenges already discussed:
-
Longer Reaction Times: At scale, reactions and work-ups often take longer. This increased time at elevated temperatures can promote the formation of degradation products.
-
Localized Hot Spots: Poor mixing can lead to localized areas of high temperature, driving the formation of thermally-induced side products.
-
Changes in Reagent Stoichiometry: Inefficient mixing can also lead to localized excesses of one reactant, promoting the formation of by-products from that reactant. For example, in a synthesis involving an aldehyde, poor mixing could lead to higher levels of self-condensation products.
-
Air/Moisture Sensitivity: Reactions that are sensitive to air or moisture may be more exposed to these elements during longer processing times in large equipment.
Troubleshooting Protocol:
-
Impurity Identification: The first step is to identify the structure of the new impurity. This is typically done by isolating the impurity using preparative HPLC and then characterizing it by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mechanistic Investigation: Once the structure is known, you can often deduce the likely mechanism of its formation. For example, is it an isomer of the desired product, a degradation product, or a by-product from a side reaction of the starting materials?
-
Process Parameter Review: Systematically review the process parameters that were different at scale compared to the lab. This includes reaction time, temperature profile, reagent addition rates, and mixing efficiency.
-
Kinetic Modeling: For critical impurities, it may be beneficial to perform kinetic studies to understand the rate of their formation as a function of temperature and reactant concentrations. This can help in optimizing the process to minimize their formation.
-
Purification Strategy: If the formation of the impurity cannot be completely avoided, a robust purification strategy must be developed. This could involve:
-
Recrystallization: Optimizing the crystallization solvent system to effectively purge the impurity.
-
Chromatography: While expensive at a large scale, it may be necessary for high-value products with difficult-to-remove impurities.
-
Reactive Chemistry: In some cases, it may be possible to selectively react the impurity to form a more easily removable compound.
-
Impurity Troubleshooting Logic Diagram
Caption: Logical flow for addressing new impurities.
Conclusion
The successful scale-up of imidazole derivative synthesis is a testament to a deep understanding of chemical engineering principles and a meticulous attention to detail. By anticipating the challenges of thermal management, mixing, impurity control, and solid-state properties, and by employing a systematic, data-driven approach to troubleshooting, researchers and drug development professionals can navigate the complexities of process scale-up and deliver high-quality, life-saving medicines. This guide provides a framework for that journey, but it is the continuous learning and application of these principles in your specific context that will ultimately lead to success.
References
- Barrett, M., & Jones, D. S. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(6), 1416-1428.
- de la Torre, J., & Radziszewski, J. G. (2023).
- Fujiwara, M., & Nagy, Z. K. (2005). First-principles and direct design approaches for the control of pharmaceutical crystallization. Chemical Engineering & Technology, 28(4), 355-367.
- Food and Drug Administration. (2004). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.
- Google Patents. (2022). CN113929666A - Losartan stereoisomer impurity synthesis method.
- Filter Dryer. (2025). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment.
- RSC Publishing. (2021). Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties. CrystEngComm, 23, 5345-5356.
- PubMed. (2010). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Journal of Pharmaceutical Sciences, 99(9), 3647-3663.
- ACS Publications. (2015). Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. The Journal of Organic Chemistry, 80(15), 7656–7663.
- ResearchGate. (2012).
- ResearchGate. (2002).
- ResearchGate. (2023).
- Organic Chemistry Portal. (2007). Imidazole synthesis.
- Nature. (2014). Real-Time Process Analytical Technology Assurance for Flow Synthesis of Oligonucleotides.
- Asian Journal of Chemistry. (2010). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor.
- Royal Society of Chemistry. (2013). The multicomponent Debus–Radziszewski reaction in macromolecular chemistry.
- PubMed. (2010). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
- ACS Publications. (2024). Kinetic and Thermodynamic Evidence of the Paal–Knorr and Debus–Radziszewski Reactions Underlying Formation of Pyrroles and Imidazoles in Hydrothermal Liquefaction of Glucose–Glycine Mixtures. Energy & Fuels.
- ResearchG
- ResearchGate. (2021). Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties.
- PubMed. (2006). Process analytical technology (PAT) needs and applications in the bioprocess industry. Biotechnology Journal, 1(7-8), 750-759.
- National Institutes of Health. (2022). Digital Design of Filtration and Washing of Active Pharmaceutical Ingredients via Mechanistic Modeling. Organic Process Research & Development, 26(12), 3342–3359.
- Benchchem. (2025).
- ACS Publications. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design, 23(8), 5945–5968.
- Pharmaceutical Technology. (2015). A Troubleshooting Guide for Topical Drug Manufacturing.
- National Center for Biotechnology Information. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(16), 4777.
- PubMed. (2012). Selecting and controlling API crystal form for pharmaceutical development--strategies and processes. Journal of Pharmaceutical Sciences, 101(9), 3048-3067.
- BIA. (n.d.).
- National Institutes of Health. (2022). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 27(19), 6563.
- Chemical Industry Journal. (2020). Handling Reaction Exotherms – A Continuous Approach.
- Technical University of Denmark. (2014). Crystallization of Active Pharmaceutical Ingredients References.
- ResearchGate. (2015). Versatile Imidazole Synthesis Via Multicomponent Reaction Approach.
- Longdom Publishing. (2023). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Journal of Analytical & Pharmaceutical Research, 12(3).
- International Journal of Pharmacy and Pharmaceutical Sciences. (2021). Review article on impurity profiling.
- Enabling Technologies Consortium. (2017). Pharmaceutical Drying.
- Google Patents. (2021).
- BOC Sciences. (n.d.).
- YouTube. (2014).
- Biomedical Journal of Scientific & Technical Research. (2024).
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- ResearchGate. (2011). Identification and Synthesis of Impurities of Selected Sartans as an Integral Part of the API Development.
- ACS Publications. (2005). Multicomponent Synthesis of 2-Imidazolines. The Journal of Organic Chemistry, 70(10), 4041–4049.
- American Pharmaceutical Review. (2013). Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm.
- ACS Publications. (2017). The Pharmaceutical Drying Unit Operation: An Industry Perspective on Advancing the Science and Development Approach for Scale-Up and Technology Transfer. Organic Process Research & Development, 21(9), 1223–1235.
- ACS Publications. (2012). Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. Langmuir, 28(44), 15599–15606.
- National Center for Biotechnology Information. (2022). Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients. Computers & Chemical Engineering, 165, 107937.
- International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. 6(3), 431-447.
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Technical Support Center: Refinement of Analytical Methods for Imidazole Compound Detection
Introduction
Imidazole and its derivatives are a cornerstone of pharmaceutical and biological research, forming the structural core of numerous therapeutic agents and essential biomolecules.[1] Their accurate and sensitive determination is critical for quality control, pharmacokinetic studies, and environmental monitoring.[1] However, the unique chemical properties of the imidazole ring, including its basicity and potential for tautomerization, present distinct analytical challenges.[2][3] This guide provides troubleshooting strategies and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for imidazole compound detection.
I. High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a widely used technique for the separation and quantification of imidazole compounds.[1] However, achieving optimal separation with good peak shape can be challenging.
Frequently Asked Questions (HPLC)
Q1: I am observing poor peak shape and tailing for my imidazole analyte. What are the likely causes and solutions?
A1: Peak tailing is a common issue when analyzing basic compounds like imidazoles.[2] The primary causes are secondary interactions with the stationary phase and an inappropriate mobile phase pH.
-
Secondary Interactions: The nitrogen atoms in the imidazole ring can interact with acidic residual silanol groups on silica-based stationary phases, leading to peak tailing.[2]
-
Solution: Employ a base-deactivated or end-capped column. Alternatively, adding a competitive base, such as triethylamine (TEA), to the mobile phase can mask these silanol groups.[2]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase significantly influences the ionization state of the imidazole ring, affecting its retention and peak shape.[2]
-
Solution: Adjust the mobile phase pH. For many imidazole compounds, a slightly acidic mobile phase (e.g., using formic acid or acetic acid) can protonate the imidazole ring, which often results in better peak shapes.[2] Experimenting with a pH approximately 2 units below the pKa of the analyte is a good starting point.
-
Q2: My imidazole compound has poor retention on a C18 column. How can I increase its retention time?
A2: Imidazole itself is a polar base, which can make it difficult to retain on a standard reversed-phase (RP) C18 column.
-
Ion-Pairing Chromatography: Introduce an anionic ion-pairing reagent, such as an alkyl sulfonic acid (e.g., octane sulfonic acid), into the mobile phase. This forms an ion pair with the protonated imidazole, increasing its hydrophobicity and retention on the RP column.
-
Mobile Phase Composition: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A lower organic content will increase the retention of polar analytes.
-
Alternative Stationary Phases: Consider using a column with a more polar stationary phase, such as a cyano (CN) or phenyl-hexyl column. For highly polar imidazoles, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase chromatography.
Q3: I am experiencing a drifting or rising baseline during my gradient elution. What could be the cause?
A3: A rising baseline in a gradient run is often related to the mobile phase and detection wavelength.
-
Low UV Wavelength: If you are using a low UV wavelength for detection, and your mobile phase B (organic solvent) has a higher UV absorbance at that wavelength than mobile phase A (aqueous), the baseline will rise as the gradient progresses.[4]
Troubleshooting Workflow for HPLC Peak Shape Issues
Caption: Troubleshooting decision tree for poor HPLC peak shape.
II. Mass Spectrometry (MS) Detection Troubleshooting
Combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for imidazole compound analysis.[5] However, matrix effects and ionization issues can complicate quantification.
Frequently Asked Questions (MS)
Q1: I am observing significant signal suppression for my analyte in biological samples (e.g., plasma, urine). How can I mitigate this?
A1: Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS analysis of complex samples.[5][6] This occurs when co-eluting matrix components interfere with the ionization of the target analyte in the MS source.
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex samples and concentrating the analyte.[1][5] Cartridges like Oasis HLB are often used for extracting imidazole compounds.[5]
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to separate the analyte from interfering matrix components based on solubility differences.[7]
-
-
Chromatographic Separation: Optimize your HPLC method to chromatographically separate your analyte from the majority of matrix components. A longer column or a slower gradient can improve resolution.
-
Use of Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects.[5] An isotope-labeled version of your analyte will behave almost identically during sample preparation and ionization, allowing for accurate correction of signal suppression or enhancement.[5][6]
Q2: My imidazole-containing protein eluate from a Ni-NTA column is interfering with my LC-MS analysis. What should I do?
A2: High concentrations of imidazole used for eluting His-tagged proteins from Ni-NTA resin can cause ion suppression and clog the electrospray ionization (ESI) source.[8] It is crucial to remove the imidazole before LC-MS analysis.
-
Dialysis or Buffer Exchange: Use dialysis or ultrafiltration spin columns to exchange the imidazole-containing buffer with an LC-MS compatible buffer (e.g., ammonium bicarbonate or ammonium acetate).[8]
-
Desalting: A C18 desalting step (e.g., using a ZipTip or a small SPE cartridge) can effectively remove imidazole and other salts while retaining the protein or larger peptides.[8]
-
On-Bead Digestion: For proteomic analyses, consider digesting the protein while it is still bound to the Ni-NTA beads. After washing away the unbound components and imidazole, the resulting peptides can be eluted for LC-MS analysis.[8]
Typical Performance of Analytical Methods for Imidazole Derivatives
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Selectivity | Moderate to High | Very High | High |
| Sensitivity (LOD/LOQ) | µg/mL to ng/mL[9] | ng/L to pg/mL[5] | µg/mL[10] |
| Matrix Effect | Low | High (can be corrected)[5] | Moderate (derivatization may be needed)[10] |
| **Linearity (R²) ** | > 0.99[9] | > 0.995[5] | > 0.99[10] |
| Precision (RSD%) | < 15% | < 15%[5] | < 15% |
| Accuracy (Recovery%) | 85-115% | 60-120%[5] | 58-161%[10] |
| This table summarizes typical performance characteristics compiled from various studies on imidazole derivatives. Actual performance will depend on the specific analyte, matrix, and instrumentation.[11] |
III. Sample Preparation Protocols
Effective sample preparation is crucial for reliable analysis, especially in complex matrices like biological fluids or environmental samples.[5][7]
Protocol: Solid-Phase Extraction (SPE) for Imidazoles in Water Samples
This protocol is adapted for the extraction of imidazole compounds from environmental water samples prior to LC-MS/MS analysis.[1][5]
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated water sample onto the SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar interferences.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) may be used to remove less polar interferences.
-
-
Elution:
-
Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.
-
Elute the retained imidazole compounds with a small volume of a strong organic solvent, such as methanol or acetonitrile (e.g., 2 x 3 mL).
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial HPLC mobile phase for injection.
-
Sample Preparation Workflow Diagram
Caption: A typical SPE workflow for imidazole analysis.
IV. Gas Chromatography-Mass Spectrometry (GC-MS) Considerations
GC-MS can be a powerful tool for imidazole analysis due to its high resolution and sensitivity.[10] However, the polarity and low volatility of many imidazole derivatives often necessitate a derivatization step to make them suitable for GC analysis.[10]
Frequently Asked Questions (GC-MS)
Q1: Why is derivatization often necessary for analyzing imidazole compounds by GC-MS?
A1: Many imidazole compounds contain polar functional groups (-NH, -OH) that make them non-volatile and prone to adsorption on the GC column, resulting in poor peak shape and low sensitivity. Derivatization replaces these active hydrogens with less polar, more volatile groups (e.g., silyl or acyl groups), improving their chromatographic behavior.[10]
Q2: What are common derivatization reagents for imidazoles?
A2: Isobutyl chloroformate is one reagent that has been successfully used to derivatize imidazole-like compounds for GC-MS analysis.[10] The choice of reagent and reaction conditions (e.g., solvent, temperature, pH) must be optimized for the specific analytes of interest to ensure high derivatization efficiency.[10]
References
- Technical Support Center: Characterization of Imidazole-Containing Compounds. Benchchem.
- troubleshooting low bioactivity in synthesized imidazole-based compounds. Benchchem.
- A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives. Benchchem.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Benchchem.
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available from: [Link]
- Technical Support Center: Purification of Imidazole Derivatives. Benchchem.
-
Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. I.R.I.S. Available from: [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH. Available from: [Link]
-
Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. PMC. Available from: [Link]
-
Imidazole quantification by LC determination. Wiley Analytical Science. Available from: [Link]
-
A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. Available from: [Link]
-
(PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. ResearchGate. Available from: [Link]
- Navigating the Complexities of 5-Nitroso-1H-Imidazole Chemistry: A Technical Support Guide. Benchchem.
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Medium. Available from: [Link]
-
How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis? ResearchGate. Available from: [Link]
-
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available from: [Link]
-
Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. ResearchGate. Available from: [Link]
-
270 questions with answers in IMIDAZOLES | Science topic. ResearchGate. Available from: [Link]
-
Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. PMC - NIH. Available from: [Link]
-
Can I use Immidazole solution for HPLC? ResearchGate. Available from: [Link]
-
HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. PubMed. Available from: [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available from: [Link]
-
A review article on synthesis of imidazole derivatives. Journal of Chemical Reviews. Available from: [Link]
-
RP HPLC method for Imidazole. Chromatography Forum. Available from: [Link]
-
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews. Available from: [Link]
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- 5. mdpi.com [mdpi.com]
- 6. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Biological Activity of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone Analogs
Welcome to the technical support center for researchers working with (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone and its analogs. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in medicinal chemistry and our experience in the field. Our goal is to empower you to overcome common experimental hurdles and effectively enhance the biological potency of your compounds.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions researchers often have when working with this class of compounds.
Q1: What is the general biological significance of the this compound scaffold?
A1: The imidazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous biologically active compounds and its ability to participate in various biological interactions.[1] The this compound core combines this versatile heterocycle with a ketone linker and a phenyl group, creating a structure with potential for diverse biological activities. Imidazole-containing compounds have shown a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[2][3] The specific biological profile of your analogs will depend on the substitutions made to this core structure.
Q2: What are the key structural features of this scaffold that I should focus on for modification to enhance biological activity?
A2: Structure-activity relationship (SAR) studies on imidazole-based compounds suggest several key areas for modification.[2] For the this compound scaffold, consider the following:
-
The Phenyl Ring: The 4-amino group on the phenyl ring is a prime site for derivatization. You can explore acylation, alkylation, or sulfonylation to introduce a variety of functional groups that can probe different interactions with the target protein.
-
The Imidazole Ring: While the 1-methyl group is a common feature, exploring other alkyl or aryl substitutions at this position can influence the compound's steric and electronic properties.
-
The Ketone Linker: The carbonyl group of the methanone linker is a key hydrogen bond acceptor. While modifications here are less common, bioisosteric replacement could be considered in advanced optimization stages.
Q3: What are the most common synthetic routes to prepare these analogs?
A3: The synthesis of this compound analogs typically involves a multi-step sequence. A common approach is the reaction of a suitably substituted o-phenylenediamine with an aromatic aldehyde to form a benzimidazole intermediate, which is then further modified.[4] Another strategy involves the construction of the imidazole ring from appropriate precursors, followed by coupling with the aminophenyl ketone moiety. The specific route will depend on the desired substitutions and the availability of starting materials.
Troubleshooting Guide: Synthesis and Purification
This section addresses common challenges encountered during the chemical synthesis and purification of this compound analogs.
Q4: I am experiencing low yields in my coupling reaction to form the final ketone product. What are the likely causes and how can I improve the yield?
A4: Low yields in ketone synthesis, particularly in coupling reactions, can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Purity: Ensure the purity of your starting materials, especially the carboxylic acid and the amine components. Impurities can interfere with the coupling reagents.
-
Coupling Reagent Choice: The choice of coupling reagent is critical. For amide bond formation followed by a rearrangement or for direct ketone synthesis, reagents like HATU, HOBt/EDC, or CDI are commonly used. If one is not effective, consider trying an alternative.
-
Reaction Conditions:
-
Solvent: Use a dry, aprotic solvent such as DMF, DCM, or THF to prevent hydrolysis of the activated species.
-
Temperature: Some coupling reactions benefit from cooling to 0°C during the addition of the coupling reagent to control the reaction rate and minimize side reactions. Others may require heating to proceed to completion. Experiment with a range of temperatures.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times can lead to product degradation.
-
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine component can often drive the reaction to completion.
Q5: My purified product shows persistent impurities that are difficult to remove by column chromatography. What are my options?
A5: Persistent impurities are a common challenge. Here are several strategies to consider:
-
Alternative Chromatography:
-
Different Stationary Phase: If you are using silica gel, consider switching to alumina or a C18 reversed-phase column, as the change in polarity may effectively separate the impurity.
-
Gradient Elution: A carefully optimized gradient elution can often provide better separation than isocratic elution.
-
-
Recrystallization: This is a powerful purification technique for crystalline solids. Experiment with different solvent systems to find one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity remains either soluble or insoluble at all temperatures.
-
Preparative HPLC: For high-purity samples required for biological testing, preparative HPLC is often the most effective method, although it is more time-consuming and expensive.
-
Chemical Treatment: If the impurity is a known side product, it may be possible to selectively react it to form a more easily separable compound. For example, a reactive starting material that is co-eluting with your product could be quenched with a specific reagent.
Troubleshooting Guide: Biological Assays
This section focuses on resolving common issues encountered during the biological evaluation of your this compound analogs.
Q6: I am observing high variability in my in vitro assay results. What could be the cause of this inconsistency?
A6: High variability in in vitro assays can be frustrating and can mask the true activity of your compounds. Consider these potential sources of error:
-
Compound Solubility: Poor aqueous solubility is a major cause of inconsistent results. If your compounds are precipitating in the assay buffer, the effective concentration will be lower and more variable than the nominal concentration.
-
Troubleshooting:
-
Visually inspect your assay plates for any signs of precipitation.
-
Determine the kinetic solubility of your compounds in the assay buffer.
-
Use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid solvent-induced artifacts.
-
-
-
Compound Stability: Your compounds may be unstable in the assay buffer over the course of the experiment.
-
Troubleshooting:
-
Incubate your compound in the assay buffer for the duration of the experiment and then analyze its integrity by LC-MS.
-
-
-
Assay Interference: Some compounds can interfere with the assay technology itself. For example, fluorescent compounds can interfere with fluorescence-based readouts.
-
Troubleshooting:
-
Run control experiments with your compound in the absence of the biological target to check for assay interference.
-
-
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability.
-
Troubleshooting:
-
Ensure your pipettes are properly calibrated.
-
Use automated liquid handlers for high-throughput screening.
-
-
Q7: My compounds are showing high potency in the primary biochemical assay but are inactive in cell-based assays. What is the likely reason for this discrepancy?
A7: This is a common challenge in drug discovery and often points to issues with cell permeability, efflux, or metabolism.
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Troubleshooting:
-
Assess the physicochemical properties of your compounds. Compounds that adhere to Lipinski's Rule of Five are more likely to be cell-permeable.
-
Consider running a cell permeability assay, such as the PAMPA assay.
-
-
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Troubleshooting:
-
Co-incubate your compound with a known efflux pump inhibitor, such as verapamil, to see if the cellular activity is restored.
-
-
-
Cellular Metabolism: The compound may be rapidly metabolized by cellular enzymes into an inactive form.
-
Troubleshooting:
-
Incubate your compound with liver microsomes or hepatocytes to assess its metabolic stability.
-
-
-
Target Engagement in the Cellular Context: The target protein may be in a different conformation or part of a larger complex within the cell, which could affect compound binding.
Experimental Workflow and Data Presentation
To aid in your experimental design and data analysis, we provide the following standardized workflow and data presentation formats.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of analogs.
Biological Evaluation Cascade
Sources
Technical Support Center: Addressing Off-Target Effects of Imidazole-Based Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with imidazole-based inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects commonly associated with this class of compounds. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these effects, ensuring the integrity and accuracy of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding off-target effects of imidazole-based inhibitors.
Q1: My imidazole-based kinase inhibitor is showing an unexpected phenotype in my cell-based assay. How can I determine if this is an on-target or off-target effect?
A: Differentiating between on-target and off-target effects is a critical first step in troubleshooting. An unexpected phenotype doesn't automatically invalidate your inhibitor, but it does require systematic investigation. Here’s a tiered approach to dissect the observation:
-
Orthogonal Inhibition: The most robust method is to use a structurally distinct inhibitor that targets the same primary kinase.[1] If this second inhibitor produces the same phenotype, it strongly suggests an on-target effect. If the phenotype is unique to your imidazole-based compound, an off-target effect is more likely.
-
Genetic Validation: Employ genetic tools like siRNA/shRNA for transient knockdown or CRISPR/Cas9 for knockout of the intended target protein.[1] If the phenotype is replicated in the absence of the target protein, it confirms that the inhibitor's effect is independent of its intended target.
-
Dose-Response Analysis: A detailed dose-response curve can be very informative. If the unexpected phenotype occurs at concentrations significantly higher than the IC50 for your primary target, it may indicate engagement with lower-affinity off-targets.[1]
Q2: I've heard that imidazole-containing compounds can inhibit cytochrome P450 (CYP) enzymes. How does this impact my in vitro experiments?
A: This is a crucial consideration. The imidazole moiety is known to coordinate with the heme iron in CYP enzymes, leading to their inhibition.[2][3] This can have significant implications even in in vitro settings:
-
Metabolism of Other Compounds: If your experimental system involves other small molecules (e.g., in co-treatment studies), their metabolism could be altered, leading to confounding results.
-
Cellular Homeostasis: Inhibition of endogenous CYP activity can disrupt cellular processes that are dependent on CYP-mediated metabolism of signaling molecules.
-
Mechanism of Action: For some imidazole-based drugs, CYP inhibition is a direct part of their mechanism-based inactivation, where a reactive metabolite forms an adduct with the enzyme.[4]
It's advisable to be aware of the major CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) and, if possible, test your compound's inhibitory activity against them, especially if you observe unexpected toxicity or metabolic changes in your cellular models.[5]
Q3: My compound is highly potent in a biochemical kinase assay, but its cellular activity is much weaker or different than expected. What could be the reason?
A: Discrepancies between biochemical and cellular assay results are common and can stem from several factors beyond simple off-target effects:
-
Cellular ATP Concentration: Biochemical kinase assays are often run at ATP concentrations close to the Km,ATP of the kinase. However, intracellular ATP levels are typically much higher (in the millimolar range). For ATP-competitive inhibitors, this high intracellular ATP concentration can significantly reduce the inhibitor's apparent potency in a cellular context.[6]
-
Cell Permeability and Efflux: The compound may have poor membrane permeability or be actively transported out of the cell by efflux pumps, preventing it from reaching its intracellular target at a sufficient concentration.
-
Target Engagement: Even if the compound enters the cell, it may not efficiently engage with the target kinase. Cellular target engagement assays, such as NanoBRET, can provide a direct measure of inhibitor binding to its target in living cells.[7][8]
-
Cellular Context: The specific cellular environment, including the expression levels of on- and off-targets and the activation state of signaling pathways, can influence an inhibitor's effects.[9][10]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for addressing specific experimental issues.
Issue 1: Unexpected Cellular Toxicity
You observe significant cytotoxicity at concentrations where you expect specific inhibition of your target kinase.
Workflow for Deconvoluting Toxicity
Caption: Troubleshooting workflow for unexpected inhibitor toxicity.
Detailed Protocols
Protocol 2.1: Dose-Response Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures logarithmic growth for the duration of the experiment.
-
Compound Treatment: Prepare a 10-point serial dilution of your imidazole-based inhibitor, typically starting from 100 µM. Add the compound to the cells and incubate for a relevant period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Use a luminescence-based ATP assay (e.g., CellTiter-Glo®) to measure cell viability, as it is a highly sensitive indicator of metabolically active cells.
-
Data Analysis: Plot the percentage of viable cells against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2.2: Kinase Profiling
-
Compound Submission: Provide your inhibitor to a commercial kinase profiling service.
-
Assay Format Selection: Radiometric assays, such as the HotSpot™ platform, are considered the gold standard as they directly measure the transfer of a radiolabeled phosphate to a substrate.[11][12]
-
Data Interpretation: Analyze the results to identify kinases that are inhibited by more than 70-90% at a single concentration (e.g., 1 µM). For these hits, determine their IC50 values through dose-response profiling.[13]
| Selectivity Metric | Description | Interpretation |
| Selectivity Score (S-score) | A quantitative measure of selectivity based on the number of off-targets at a specific concentration. | A lower S-score indicates higher selectivity. |
| Gini Coefficient | A measure of the inequality of inhibitor binding across the kinome. | A Gini coefficient closer to 1 indicates high selectivity for a few targets. |
Issue 2: Contradictory Results Between Different Assays
Your inhibitor shows potent activity in a biochemical assay but weak or no activity in a cell-based phosphorylation assay (e.g., Western blot for a downstream substrate).
Workflow for Investigating Assay Discrepancies
Caption: Workflow for troubleshooting assay discrepancies.
Detailed Protocols
Protocol 2.3: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the binding of a compound to a target protein in live cells.[7][8]
-
Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Tracer and Inhibitor Addition: Add a fluorescent energy transfer probe (tracer) that binds to the kinase's active site, along with varying concentrations of your inhibitor.
-
BRET Measurement: If the inhibitor displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal will decrease.
-
Data Analysis: The IC50 for target engagement can be calculated from the dose-response curve.
Issue 3: Potential for hERG Channel Inhibition
Cardiotoxicity mediated by the inhibition of the hERG potassium channel is a significant concern in drug development.[14][15] Imidazole-based compounds, particularly those that are lipophilic and contain a basic nitrogen atom, are at a higher risk for hERG inhibition.[14]
Strategies for Mitigating hERG Inhibition
-
Reduce Lipophilicity: Decrease the compound's LogP value, as highly lipophilic compounds tend to accumulate in the cell membrane where the hERG channel resides.[14]
-
Introduce Polar Groups: Adding polar functional groups can reduce hERG affinity.
-
Modulate Basicity: Lowering the pKa of basic nitrogen atoms can decrease the interaction with key residues in the hERG channel pore.
-
Structure-Based Design: Utilize computational models of the hERG channel to design modifications that disrupt binding.[16][17]
Table of Physicochemical Properties Associated with hERG Inhibition [18]
| Property | Trend Associated with Increased hERG Inhibition |
| ALogP (Lipophilicity) | Higher |
| Molecular Weight | Higher |
| Topological Polar Surface Area (TPSA) | Lower |
| Number of Rotatable Bonds | Higher |
Section 3: Advanced Characterization Techniques
For a deeper understanding of your inhibitor's off-target profile, consider these advanced methods.
Chemical Proteomics
Chemical proteomics approaches, such as the "kinobeads" method, use immobilized broad-spectrum kinase inhibitors to pull down kinases from cell lysates.[19][20][21] By competing with your free inhibitor, this technique can quantitatively assess its binding affinity to hundreds of endogenous kinases in a physiological context.[22]
Phenotypic Screening and Target Deconvolution
If your inhibitor was identified through phenotypic screening, its molecular target(s) may be unknown. Target deconvolution is the process of identifying these targets. Off-target effects are, in this context, the primary mechanism of action.[23]
Workflow for Target Deconvolution
Caption: General workflow for target deconvolution of a phenotypic hit.
By systematically applying the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of imidazole-based inhibitor off-target effects, leading to more reliable and translatable scientific discoveries.
References
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. Available at: [Link]
-
Chemical kinomics: a powerful strategy for target deconvolution - BMB Reports. Available at: [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. Available at: [Link]
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Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Available at: [Link]
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Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - ACS Publications. Available at: [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
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Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Available at: [Link]
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Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]
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The target landscape of clinical kinase drugs - PMC - NIH. Available at: [Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. Available at: [Link]
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Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. Available at: [Link]
-
The Identification of Potent and Selective Imidazole-Based Inhibitors of B-Raf Kinase. Available at: [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available at: [Link]
-
Addressing Off-Target Effects of TKIs in Pediatric CML | OncLive. Available at: [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors - Oxford Academic. Available at: [Link]
-
Cellular Context Influences Kinase Inhibitor Selectivity | bioRxiv. Available at: [Link]
-
Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - MDPI. Available at: [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available at: [Link]
-
Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed - NIH. Available at: [Link]
-
Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells - PubMed. Available at: [Link]
-
(PDF) Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives - ResearchGate. Available at: [Link]
-
In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC - NIH. Available at: [Link]
-
PamGene - Kinase activity profiling - Our kinase activity assay explained - YouTube. Available at: [Link]
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter. Available at: [Link]
-
Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction - PubMed. Available at: [Link]
-
Dynamics of hERG Closure Allow Novel Insights into hERG Blocking by Small Molecules. Available at: [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. Available at: [Link]
-
Direct, indirect and off-target effects of kinase inhibitors. (A). In... - ResearchGate. Available at: [Link]
-
The identification of potent and selective imidazole-based inhibitors of B-Raf kinase. Available at: [Link]
-
Dynamics of hERG Closure Allow Novel Insights into hERG Blocking by Small Molecules. Available at: [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]
-
Strategies to Mitigate CYP450 Inhibition | The Medicinal Chemist's Guide to Solving ADMET Challenges - Books. Available at: [Link]
-
KINASE PROFILING & SCREENING - Reaction Biology. Available at: [Link]
-
Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC - NIH. Available at: [Link]
-
Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - NIH. Available at: [Link]
-
Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity - Taylor & Francis Online. Available at: [Link]
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Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Available at: [Link]
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Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. | Semantic Scholar. Available at: [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors - Bohrium. Available at: [Link]
-
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC - PubMed Central. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of Imidazole-Based Enzyme Inhibitors: A Guide for Researchers
Introduction: The Versatility of the Imidazole Scaffold in Enzyme Inhibition
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties.[1][2][3] Its ability to act as a proton donor and acceptor, participate in hydrogen bonding and π-π stacking interactions, and coordinate with metal ions makes it a versatile component in the design of enzyme inhibitors.[1] This versatility has led to the development of a wide array of imidazole-based drugs targeting various enzymes implicated in diseases ranging from fungal infections and cancer to inflammation and metabolic disorders.[1][4][5]
This guide provides a comparative analysis of prominent classes of imidazole-based enzyme inhibitors, offering insights into their mechanisms of action, structure-activity relationships (SAR), and comparative efficacy. We will delve into specific examples, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and advancing this important class of therapeutic agents.
Core Principles of Imidazole-Based Enzyme Inhibition
The inhibitory activity of imidazole derivatives stems from their ability to interact with key residues within the active site of an enzyme.[6] A primary mechanism involves the coordination of one of the imidazole nitrogen atoms with a metal ion cofactor, such as the heme iron in cytochrome P450 enzymes.[7] This interaction can lead to potent and often reversible inhibition.[8] Additionally, the imidazole ring and its substituents can form various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, with the enzyme's active site, further enhancing binding affinity and selectivity.[1]
The specific mechanism of inhibition can vary. For instance, some imidazole compounds act as competitive inhibitors, directly competing with the substrate for binding to the active site.[6][8] Others may exhibit non-competitive or mixed-type inhibition, binding to a site distinct from the substrate-binding site to induce a conformational change that reduces the enzyme's catalytic efficiency. A notable example is the partial competitive inhibition of a GH1 β-glucosidase by imidazole, where it reduces the substrate affinity without affecting the rate of product formation.[6][9]
Comparative Analysis of Imidazole-Based Inhibitors Across Key Enzyme Classes
To illustrate the diverse applications and comparative performance of imidazole-based inhibitors, we will examine their activity against three major classes of enzymes: Cytochrome P450 enzymes, Cyclooxygenases (COX), and other key metabolic enzymes.
Cytochrome P450 (CYP) Enzyme Inhibitors
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds. Several imidazole-containing drugs function by inhibiting specific CYP isozymes.[2][10]
A. Aromatase (CYP19A1) Inhibitors
Aromatase is a critical enzyme in estrogen biosynthesis, making it a key target for the treatment of hormone-dependent breast cancer.[11] Non-steroidal aromatase inhibitors often feature an imidazole or triazole moiety that coordinates with the heme iron of the enzyme.[12]
| Compound | Type | IC50 (nM) | Selectivity | Reference |
| Aminoglutethimide | Imidazole (1st Gen) | 44,000 | Low | [8] |
| Fadrozole | Imidazole (2nd Gen) | - | More selective than Aminoglutethimide | [12] |
| Letrozole | Triazole (3rd Gen) | Potent | High | [13] |
| Anastrozole | Triazole (3rd Gen) | Potent | High | [11] |
| Miconazole | Imidazole | 600 | - | [8] |
| Clotrimazole | Imidazole | 1800 | - | [8] |
| Ketoconazole | Imidazole | 60,000 | - | [8] |
Key Insights:
-
Generational Improvement: The development of aromatase inhibitors has seen a clear progression in potency and selectivity. First-generation inhibitors like aminoglutethimide were less potent and selective.[12] Second-generation inhibitors such as fadrozole showed improved potency.[12] The third-generation triazole-based inhibitors, letrozole and anastrozole, exhibit even higher potency and specificity.[12]
-
Imidazole vs. Triazole: While both imidazole and triazole moieties can effectively inhibit aromatase, triazoles have been shown to have a higher specificity for the cytochrome P450 enzyme.[7] The N4 of the triazole ring binds to the heme iron, whereas the N3 of the imidazole ring is involved in this interaction.[7]
-
Antifungal Imidazoles as Aromatase Inhibitors: Interestingly, several imidazole-based antifungal agents, such as miconazole and clotrimazole, are also potent inhibitors of aromatase.[8] Miconazole exhibits competitive inhibition with respect to the androstenedione substrate and binds directly to the cytochrome P-450 component of the aromatase complex.[8]
B. Lanosterol 14α-demethylase (CYP51) Inhibitors
Lanosterol 14α-demethylase is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals.[1][14] Azole antifungals, including imidazoles like ketoconazole and miconazole, and triazoles like fluconazole, are potent inhibitors of fungal CYP51.[7][15] These drugs work by coordinating their azole nitrogen with the heme iron of the enzyme, disrupting ergosterol synthesis and compromising fungal cell membrane integrity.[1][15]
More recently, selective inhibitors of human lanosterol 14α-demethylase are being investigated as potential cholesterol-lowering drugs.[14][16] For example, the imidazole derivative RS-21607 (azalanstat) is a tight-binding, competitive inhibitor of rat liver lanosterol 14α-demethylase with a very low apparent Ki of 840 pM.[14]
Cyclooxygenase (COX) Inhibitors
Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[17] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Imidazole-based compounds have emerged as potent and selective COX-2 inhibitors, offering a potential advantage over non-selective NSAIDs by reducing gastrointestinal side effects.[17][18]
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | COX-2 | 0.046 | 315.22 | [19] |
| Compound 5b (Imidazole Derivative) | COX-2 | 0.71 | 115 | [17][20] |
| 1,2-diarylimidazole (general) | COX-2 | 0.01 - 0.1 | 1000 - 12500 | [21] |
| Tri-aryl imidazolone derivative III | COX-2 | 0.74 | 5.27 | [19] |
Key Insights:
-
Structural Basis for Selectivity: The selectivity of diarylheterocyclic compounds, including imidazoles, for COX-2 is often attributed to the presence of a sulfonamide or a similar pharmacophoric group that can bind to a secondary pocket present in the COX-2 active site but not in COX-1.[17][19]
-
Atypical Inhibitors: Research has shown that novel imidazole derivatives with atypical structure-activity relationships can also be potent and selective COX-2 inhibitors.[17][20] For instance, compound 5b, a 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivative, demonstrated significant selective COX-2 inhibitory activity.[17][20] Docking studies revealed that its methylsulfonyl group occupies a similar position to the sulfonamide group of Celecoxib, enabling effective hydrogen bonding with Arg513 in the COX-2 active site.[17][20]
-
Structure-Activity Relationship (SAR): Systematic modifications of the aryl rings and the imidazole core of 1,2-diarylimidazoles have led to the identification of highly potent and selective COX-2 inhibitors.[21] For example, a trifluoromethyl group at position 4 of the imidazole ring was found to optimize oral activity.[21]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used in the comparative analysis of enzyme inhibitors.
Protocol 1: Determination of IC50 for Enzyme Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Workflow for IC50 Determination:
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Detailed Steps:
-
Prepare Reagents:
-
Prepare a stock solution of the target enzyme in a suitable buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare a series of dilutions of the imidazole-based inhibitor and any comparator compounds.
-
-
Set up the Assay:
-
In a multi-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time to allow for binding.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring a detectable signal (e.g., absorbance, fluorescence) using a plate reader. The signal should be proportional to the product formation or substrate consumption.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Enzyme Kinetics to Determine Inhibition Mechanism
Enzyme kinetics studies are essential to elucidate the mechanism by which an inhibitor affects the enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed).
Workflow for Determining Inhibition Mechanism:
Caption: Workflow for determining the mechanism of enzyme inhibition.
Detailed Steps:
-
Experimental Design:
-
Design a matrix of experiments where the substrate concentration is varied across a range of fixed inhibitor concentrations (including a zero-inhibitor control).
-
-
Perform the Assay:
-
For each fixed inhibitor concentration, perform a series of enzyme assays with varying substrate concentrations.
-
Measure the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Transform the data using the Lineweaver-Burk equation (1/v vs. 1/[S]).
-
Plot the data for each inhibitor concentration on the same graph.
-
Analyze the resulting plot:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
From these plots, the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant) can be determined in the presence and absence of the inhibitor, and the inhibition constant (Ki) can be calculated.
-
Conclusion and Future Perspectives
Imidazole-based compounds represent a remarkably versatile and clinically significant class of enzyme inhibitors. Their unique chemical properties allow for a wide range of interactions with enzyme active sites, leading to potent and often selective inhibition. This guide has provided a comparative analysis of imidazole-based inhibitors targeting key enzyme families, highlighting the structure-activity relationships and mechanistic principles that govern their activity.
The continued exploration of the imidazole scaffold holds great promise for the development of novel therapeutics. Future research will likely focus on:
-
Designing multi-target inhibitors: Imidazole derivatives can be designed to inhibit multiple targets involved in a disease pathway, potentially leading to enhanced efficacy and reduced drug resistance.[3][22]
-
Improving selectivity: Fine-tuning the substituents on the imidazole ring can lead to inhibitors with greater selectivity for the target enzyme, minimizing off-target effects.
-
Exploring novel mechanisms of action: Investigating new ways in which imidazole-based compounds can modulate enzyme activity beyond direct active site binding could open up new therapeutic avenues.
By leveraging the principles and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
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Nascimento, A. S., Santos, J. C., da Silva, C. R., Terra, W. R., & Ferreira, C. (2019). Mechanism of imidazole inhibition of a GH1 β-glucosidase. FEBS letters, 593(12), 1368–1376. [Link]
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El-Damasy, D. A., Lee, J. A., Seo, S. H., & Keum, Y. S. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future medicinal chemistry, 16(10), 629–649. [Link]
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ResearchGate. (2025, August 9). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Retrieved January 22, 2026, from [Link]
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Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023). Pharmaceutical and Biosciences Journal, 11(2), 1-14. [Link]
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Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2023). Journal of Drug Delivery and Therapeutics, 13(11), 164-173. [Link]
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ResearchGate. (2025, August 6). Novel cholesterol biosynthesis inhibitors targeting human lanosterol 14α-demethylase (CYP51). Retrieved January 22, 2026, from [Link]
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Monk, B. C., Tomasiak, T. M., & Keniya, M. V. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et biophysica acta. Proteins and proteomics, 1867(6), 649–663. [Link]
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The Aminophenyl Imidazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
In the landscape of modern drug discovery, the aminophenyl imidazole moiety has emerged as a privileged scaffold, particularly in the design of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a versatile starting point for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of aminophenyl imidazole analogs, drawing upon experimental data to elucidate the critical structural determinants for biological activity. We will explore how subtle modifications to this core structure can profoundly impact potency, selectivity, and pharmacokinetic properties, offering a rationale-driven approach to inhibitor design for researchers in the field.
The Allure of the Imidazole Core: A Foundation for Potent Kinase Inhibition
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to mimic the purine core of ATP, effectively competing for the enzyme's binding site. The strategic placement of an aminophenyl group on this imidazole core further enhances its potential, providing a vector for introducing a variety of substituents that can probe different regions of the kinase active site. This guide will focus on analogs with the general structure depicted below, exploring the impact of modifications at the R1, R2, and R3 positions.
Caption: General chemical structure of aminophenyl imidazole analogs.
Comparative SAR Analysis: Unraveling the Secrets to Potency and Selectivity
The biological activity of aminophenyl imidazole analogs is exquisitely sensitive to the nature and position of substituents on both the phenyl and imidazole rings. Below, we dissect the SAR at key positions, drawing on data from studies targeting various kinases.
The Phenyl Ring (R1 Substituents): Steering Selectivity and Enhancing Potency
Modifications on the phenyl ring of the aminophenyl moiety play a crucial role in dictating the potency and selectivity of these inhibitors. This region often extends towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of larger and more diverse functional groups.
A noteworthy example comes from the development of inhibitors for Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase. A study exploring N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides, which are bioisosteres of the pyrimidine-based drug Imatinib, revealed that the amide substituent on the phenyl ring is critical for activity.[2] Specifically, the compound with a benzamide group (9e) exhibited potent PDGFR inhibitory activity with an IC50 of 0.2 µM, comparable to Imatinib's 0.3 µM.[2] This suggests that the amide linkage and the appended aromatic ring make crucial interactions within the active site.
In the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition, the substitution pattern on the phenyl ring also has a profound impact. Studies on benzimidazole-based urea derivatives, a closely related scaffold, have shown that the nature of the group attached to the urea nitrogen significantly influences activity. For instance, replacing an ester linkage with an amide linkage in a series of benzimidazole analogs led to improved potency against VEGFR-2.[3] This highlights the importance of the hydrogen bonding capabilities of the linker and the steric and electronic properties of the terminal group.
Table 1: Comparative Activity of Aminophenyl Imidazole Analogs with Phenyl Ring Modifications (VEGFR-2 Inhibition)
| Compound ID | R1 Substituent (on Phenyl Ring) | Linker | IC50 (µM) for VEGFR-2 | Reference |
| 11a | Pyrazine | Ester | 1.03 | [3] |
| 12a | Pyrazine | Amide | 0.071 | [3] |
| 11b | N-benzothiazole | Ester | Weak | [3] |
| 11c | N-benzyl | Ester | Weak | [3] |
This data clearly demonstrates that the amide linker provides a significant advantage over the ester linker in this series, likely due to its ability to form more favorable hydrogen bonds within the VEGFR-2 active site.
The Imidazole Core (R2 and R3 Substituents): Fine-Tuning a a Hinge-Binding Motif
The substituents on the imidazole ring are pivotal for establishing key interactions with the hinge region of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme. The nitrogen atoms of the imidazole ring often form critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.
In the development of p38 MAP kinase inhibitors, a class of enzymes involved in inflammatory responses, the substitution pattern on the imidazole ring is a key determinant of potency.[4] The prototypical p38 inhibitor, SB203580, features a pyridinyl-imidazole scaffold. Research into novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives has shown that modifications at the N-1 position of the imidazole can significantly impact inhibitory activity.[4] For example, compound AA6 from this series displayed a considerable p38 kinase inhibitory activity with an IC50 value of 403.57 ± 6.35 nM.[4]
Furthermore, in the context of Src family kinase (SFK) inhibitors, the 4-aminoimidazole ring has been identified as an effective hinge binder.[5] Optimization studies have shown that the nature of the substituent at the 2-position of the imidazole can dramatically influence potency.
Experimental Protocols: A Guide to Assessing Inhibitor Potency
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the performance of aminophenyl imidazole analogs.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compounds (dissolved in DMSO), and a detection system (e.g., Lance Ultra ULight™-Streptavidin and Eu-W1024-labeled anti-phosphotyrosine antibody).
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for control).
-
Add 2.5 µL of a 2x concentration of the VEGFR-2 enzyme solution in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2x concentration of the substrate and ATP solution in kinase buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a 50 mM EDTA solution.
-
Add 5 µL of the detection mix (Eu-labeled antibody and ULight-streptavidin).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a time-resolved fluorescence reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
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Efficacy Analysis of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone: A Comparative Guide for Drug Development Professionals
Introduction: The Quest for Novel Kinase Inhibitors in Oncology
In the landscape of modern oncology, the pursuit of novel small molecule inhibitors targeting critical signaling pathways remains a cornerstone of drug discovery. Kinase inhibitors, in particular, have demonstrated significant therapeutic success. This guide provides a comparative analysis of the putative efficacy of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone , an investigational compound, against established chemotherapeutic agents. Due to the limited direct experimental data on this specific molecule, this guide will leverage a structure-based hypothesis, positing its mechanism of action as a p38 mitogen-activated protein kinase (MAPK) inhibitor. This hypothesis is grounded in the well-documented role of the imidazole scaffold as a core structural feature in a multitude of p38 MAPK inhibitors.[1][2][3]
The p38 MAPK signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress, and its dysregulation has been implicated in the progression of various cancers.[4] This guide will focus on the potential application of this compound in colorectal cancer, a setting where p38 MAPK signaling is known to play a significant role in therapeutic resistance. We will compare its hypothesized efficacy with that of irinotecan, a standard-of-care topoisomerase I inhibitor for metastatic colorectal cancer.[5][6]
Structural Rationale for Putative p38 MAPK Inhibition
The chemical structure of this compound features a 1-methyl-1H-imidazol-2-yl moiety linked to a (4-aminophenyl)methanone group. The imidazole ring is a key pharmacophore in numerous potent and selective p38 MAPK inhibitors.[1][2][3] Structure-activity relationship (SAR) studies of imidazole-based inhibitors have revealed that specific substitutions on the imidazole ring and its appended phenyl rings are critical for binding to the ATP-binding pocket of p38 MAPK.
While direct binding studies for this compound are not publicly available, its structural components align with key features of known p38 MAPK inhibitors:
-
Imidazole Core: Serves as a scaffold for interaction with the hinge region of the kinase domain.
-
Substituted Phenyl Ring: The (4-aminophenyl)methanone moiety likely occupies the ATP-binding pocket, with the aminophenyl group potentially forming hydrogen bonds with key residues.
-
N-methylation of Imidazole: The methyl group at the N1 position can influence the compound's pharmacokinetic properties and may contribute to its binding affinity.
This structural homology provides a strong basis for investigating this compound as a potential p38 MAPK inhibitor.
Comparative Efficacy in Colorectal Cancer: A Mechanistic Overview
The standard of care for metastatic colorectal cancer often involves chemotherapy regimens that include irinotecan.[5][6] However, the development of therapeutic resistance is a major clinical challenge. Emerging evidence suggests that the activation of the p38 MAPK pathway is a key mechanism of resistance to irinotecan.[7][8][9][10]
Irinotecan: The Incumbent
Irinotecan is a prodrug that is converted to its active metabolite, SN-38. SN-38 inhibits topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription. By trapping the topoisomerase I-DNA complex, SN-38 leads to DNA strand breaks and subsequent cancer cell apoptosis.
This compound: The Challenger (A Putative p38 MAPK Inhibitor)
As a hypothesized p38 MAPK inhibitor, this compound could offer a significant advantage in the treatment of colorectal cancer, particularly in overcoming irinotecan resistance. The p38 MAPK pathway can be activated by chemotherapy-induced cellular stress, leading to the expression of pro-survival genes that counteract the cytotoxic effects of the drug. By inhibiting p38 MAPK, this compound could potentially:
-
Sensitize cancer cells to irinotecan: By blocking the pro-survival signals mediated by p38 MAPK, the compound may lower the threshold for irinotecan-induced apoptosis.
-
Reverse acquired resistance: In tumors that have developed resistance to irinotecan through the upregulation of the p38 MAPK pathway, this compound could restore sensitivity to the chemotherapeutic agent.
The following diagram illustrates the proposed interplay between irinotecan, the p38 MAPK pathway, and the putative inhibitory action of this compound.
Caption: Workflow for the in vitro p38 MAPK inhibition assay.
In Vitro Cytotoxicity and Synergy Assay
This protocol outlines the assessment of the compound's cytotoxic effects on colorectal cancer cells, both as a single agent and in combination with irinotecan.
Objective: To determine the IC50 of this compound and its synergistic potential with irinotecan in colorectal cancer cell lines (e.g., HCT116, HT-29).
Materials:
-
Colorectal cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
Irinotecan (or its active metabolite SN-38)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed colorectal cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound alone, irinotecan alone, and a combination of both at a constant ratio.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition.
-
Determine the IC50 values for each compound alone.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Study
This protocol describes an in vivo study to evaluate the anti-tumor efficacy of the compound in a mouse model of colorectal cancer.
Objective: To assess the in vivo efficacy of this compound alone and in combination with irinotecan in a colorectal cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Colorectal cancer cells (e.g., HCT116)
-
This compound formulated for in vivo administration
-
Irinotecan
-
Calipers for tumor measurement
Procedure:
-
Inject colorectal cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, this compound alone, irinotecan alone, and the combination of both.
-
Administer the treatments according to a predetermined schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p38 MAPK pathway activation).
-
Compare the tumor growth inhibition between the different treatment groups.
Conclusion and Future Directions
While direct experimental evidence for the efficacy of this compound is currently lacking, its structural similarity to known p38 MAPK inhibitors provides a compelling rationale for its investigation as a potential anti-cancer agent. The hypothesized mechanism of action, particularly its potential to overcome irinotecan resistance in colorectal cancer, warrants rigorous preclinical evaluation. The experimental protocols outlined in this guide provide a clear roadmap for assessing its therapeutic potential. Should the in vitro and in vivo studies confirm its efficacy as a p38 MAPK inhibitor with a favorable safety profile, this compound could represent a promising new therapeutic strategy for patients with colorectal cancer.
References
- Laufer, S. A. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry, 20(15), 1958-1970.
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National Cancer Institute. (n.d.). Irinotecan Hydrochloride. Retrieved from [Link]
- Bolos, J., Gubert, E., & Anglada, L. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Topics in Medicinal Chemistry, 5(10), 955-976.
- Kulkarni, R. G., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17937-17951.
- Cuadrado, A., et al. (2011). Targeting the p38 MAPK pathway inhibits irinotecan resistance in colon adenocarcinoma. Cancer Research, 71(3), 1041-1049.
- Di Franco, S., et al. (2021). FACS-based protocol to assess cytotoxicity and clonogenic potential of colorectal cancer stem cells using a Wnt/β-catenin signaling pathway reporter. STAR Protocols, 2(4), 100880.
- Aguilera, O., et al. (2020). The p38 MAPK Signaling Activation in Colorectal Cancer upon Therapeutic Treatments. International Journal of Molecular Sciences, 21(8), 2794.
- Lee, J. C., et al. (2000). p38 Mitogen-activated protein kinase inhibitors--mechanisms and therapeutic potentials. Pharmacology & Therapeutics, 85(3), 261-271.
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A Strategic Guide to Comprehensive Cross-Reactivity Profiling of Novel Compounds: A Case Study of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most significant hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicities and a high rate of attrition in clinical trials.[1][2] Therefore, a robust and early assessment of a compound's cross-reactivity profile is not just a regulatory requirement but a cornerstone of successful drug development.
This guide provides a comprehensive framework for the cross-reactivity profiling of a novel small molecule, using the hypothetical compound (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone as a case study. As of the writing of this guide, there is limited publicly available data on the specific biological targets of this molecule. This makes it an ideal candidate for illustrating a de novo profiling strategy, outlining the experimental choices and the logic that underpins a thorough selectivity assessment.
The Imperative of Selectivity Profiling
The primary goal of selectivity profiling is to identify unintended interactions of a drug candidate with other proteins in the proteome.[1][3] A promiscuous compound that binds to multiple targets can trigger a cascade of unintended biological effects, leading to adverse drug reactions.[4][5] Early identification of these off-target liabilities allows for:
-
Informed Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity and minimize undesirable interactions.[1][4]
-
Risk Mitigation: Predicting potential toxicities before significant resources are invested in preclinical and clinical development.[2][6]
-
Mechanism Deconvolution: Differentiating between on-target and off-target driven efficacy and toxicity.
Our approach to profiling this compound will be tiered, starting with broad screening to identify potential areas of concern, followed by more focused secondary assays to confirm and quantify these interactions.
Tier 1: Broad Liability Screening with In Vitro Safety Panels
The initial step is to cast a wide net to identify potential off-target interactions across a diverse range of protein classes. Several commercial services offer expertly curated panels of assays for this purpose. The Eurofins Discovery SafetyScreen panels are a well-established industry standard.[5][6]
For a novel compound with an unknown primary target, the SafetyScreen44™ Panel is a logical starting point. This panel includes 44 targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes, that have been historically implicated in adverse drug reactions.[5][7]
Experimental Workflow: Broad Panel Screening
Caption: Tier 1 Broad Panel Screening Workflow.
Data Presentation and Interpretation
The results from the SafetyScreen44™ panel are typically reported as the percent inhibition of binding or enzyme activity at a single high concentration (e.g., 10 µM). A common threshold for a "hit" is >50% inhibition, which would warrant further investigation.
Table 1: Illustrative Data from a Hypothetical SafetyScreen44™ Panel for this compound at 10 µM
| Target Class | Target | Assay Type | % Inhibition |
| GPCR | 5-HT2A | Binding | 85% |
| GPCR | M1 Muscarinic | Binding | 12% |
| Ion Channel | hERG | Binding | 62% |
| Enzyme | COX-1 | Enzymatic | 5% |
| Transporter | Dopamine (DAT) | Binding | 78% |
In this hypothetical scenario, the compound shows significant interaction with the 5-HT2A receptor, the hERG potassium channel, and the dopamine transporter. These would be prioritized for follow-up studies.
Tier 2: Kinase Selectivity Profiling
The imidazole and aminophenyl moieties present in our compound of interest are common scaffolds in kinase inhibitors. Given that the human kinome consists of over 500 members, assessing selectivity within this family is crucial.[8] The KINOMEscan® platform is a widely used competitive binding assay that can quantitatively measure interactions against a large panel of kinases.[9][10]
For a comprehensive initial assessment, the scanMAX panel, which covers 468 kinases, is recommended.[9][10]
Experimental Workflow: Kinome Profiling
Caption: Tier 2 Kinome Profiling Workflow.
Data Presentation and Interpretation
The results of a KINOMEscan® screen are often presented as percent of control, where a lower percentage indicates stronger binding. Hits can be further evaluated to determine the dissociation constant (Kd). The data can be visualized as a "TREEspot™" diagram, which maps the interactions onto the human kinome tree, providing an intuitive overview of selectivity.
Table 2: Illustrative KINOMEscan® Hits for this compound
| Kinase Family | Kinase Target | % of Control @ 10 µM | Kd (nM) |
| TK | ABL1 | 2.5 | 150 |
| TK | SRC | 45.0 | >1000 |
| CAMK | CAMK2D | 8.0 | 450 |
| AGC | ROCK1 | 75.0 | >10,000 |
This hypothetical data suggests a degree of selectivity for the ABL1 and CAMK2D kinases over SRC and ROCK1. This information is critical for understanding the compound's potential mechanism of action and for guiding further optimization.[11][12]
Tier 3: Cellular Target Engagement and Confirmation
While in vitro assays are essential for broad screening, it is crucial to confirm that the compound interacts with its potential targets in a more physiologically relevant context.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells or cell lysates.[14][15][16] CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[15][17]
Based on our hypothetical screening results, we would perform CETSA for ABL1 (a potential on-target) and 5-HT2A (a potential off-target) in appropriate cell lines.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., K562 cells for ABL1, or a cell line overexpressing 5-HT2A) to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]
-
-
Cell Lysis and Protein Solubilization:
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.
-
Data Presentation and Interpretation
The results are presented as melt curves (amount of soluble protein vs. temperature) and isothermal dose-response curves (amount of soluble protein at a fixed temperature vs. compound concentration). A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
Table 3: Hypothetical CETSA Data Summary
| Target | Cell Line | Thermal Shift (ΔTm) with 10 µM Compound | EC50 (Isothermal Dose-Response) | Interpretation |
| ABL1 | K562 | + 5.2 °C | 0.8 µM | Confirmed cellular engagement with primary target. |
| 5-HT2A | HEK293 | + 1.5 °C | 12.5 µM | Weak cellular engagement with off-target. |
This data would confirm that our compound engages its intended kinase target, ABL1, in a cellular environment at sub-micromolar concentrations. The weaker engagement with 5-HT2A at a much higher concentration provides context for the potential off-target liability identified in the initial screen.
Conclusion: Synthesizing a Comprehensive Profile
A systematic, tiered approach to cross-reactivity profiling provides a robust framework for evaluating the selectivity of novel compounds like this compound. By integrating data from broad liability panels, comprehensive kinome screens, and confirmatory cellular engagement assays, researchers can build a detailed selectivity profile.
This profile is not merely a collection of data points but a critical tool for decision-making in drug discovery. It enables the early identification and mitigation of potential safety risks, guides the optimization of lead compounds, and ultimately increases the probability of developing a safe and effective therapeutic. The investment in thorough off-target profiling at the preclinical stage is paramount to avoiding costly failures in later stages of drug development.[1][2][18]
References
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A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery. [Link]
-
CNS SafetyScreen panel - FR - Eurofins Discovery. [Link]
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KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]
-
Off-Target Effects Analysis - Creative Diagnostics. [Link]
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Competition Assay Protocol - Fabgennix International. [Link]
-
Understanding the implications of off-target binding for drug safety and development. [Link]
-
Safety and Off-Target Drug Screening Services - Reaction Biology. [Link]
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Cellular thermal shift assay (CETSA) - Bio-protocol. [Link]
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Kinome Profiling Service | MtoZ Biolabs. [Link]
-
Off-Target Profiling - Creative Biolabs. [Link]
-
SafetyScreen44 Panel - TW - Eurofins Discovery. [Link]
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In silico off-target profiling for enhanced drug safety assessment - PMC - NIH. [Link]
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KINOMEscan® Kinase Profiling Platform. [Link]
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KINOMEscan Technology - Eurofins Discovery. [Link]
-
SafetyScreen44™ Panel - Eurofins. [Link]
-
SafetyScreen18 Core Panel - FR - Eurofins Discovery. [Link]
-
Assay setup for competitive binding measurements - NanoTemper Technologies. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data - PMC - NIH. [Link]
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Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC. [Link]
-
Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]
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The use of novel selectivity metrics in kinase research - PMC - PubMed Central. [Link]
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Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]
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A Senior Application Scientist's Guide to Imidazole Synthesis: Benchmarking New Methods Against Established Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous essential pharmaceuticals.[1] Its prevalence demands that synthetic chemists have a deep understanding of the available methodologies for its construction, balancing classical robustness with the efficiency and sustainability of modern techniques. This guide provides an in-depth comparison of established and novel imidazole synthesis protocols, offering the technical insights and experimental data necessary to make informed decisions in a research and development setting.
The Enduring Relevance of Established Protocols
For decades, a handful of named reactions have been the bedrock of imidazole synthesis. These methods, while sometimes perceived as dated, offer reliability and a wealth of literature precedent.
The Debus-Radziszewski Synthesis: A Classic Multicomponent Reaction
First reported in 1858, the Debus-Radziszewski synthesis is a three-component reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form the imidazole ring.[2] This method is valued for its convergence and ability to generate polysubstituted imidazoles in a single step.
Reaction Mechanism: The reaction is thought to proceed in two main stages. Initially, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and oxidation to yield the aromatic imidazole ring. The use of an acid catalyst can facilitate the imine formation steps.
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine) via Debus-Radziszewski Reaction [3]
-
To a 100 mL round-bottom flask, add:
-
Benzil (1.0 g, 4.76 mmol)
-
Benzaldehyde (0.51 g, 4.76 mmol)
-
Ammonium acetate (3.67 g, 47.6 mmol)
-
Glacial acetic acid (10 mL)
-
-
Reaction: Heat the mixture to reflux at 100-110°C with stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 150 mL of cold water. A yellow precipitate will form.
-
Neutralize the solution with ammonium hydroxide until a pH of 6-7 is reached to ensure complete precipitation.
-
-
Purification:
-
Filter the crude product using a Buchner funnel and wash thoroughly with water.
-
Recrystallize the solid from ethanol to afford pure 2,4,5-triphenylimidazole as a crystalline solid.
-
The Marckwald Synthesis: A Route to Functionalized Imidazoles
The Marckwald synthesis provides a pathway to imidazole-2-thiones from α-aminoketones and cyanates or thiocyanates. The resulting thioether can then be desulfurized to yield the corresponding imidazole. This method is particularly useful for accessing imidazoles with specific substitution patterns.
Reaction Mechanism: The synthesis begins with the nucleophilic attack of the amine of the α-aminoketone on the thiocyanate, followed by an intramolecular condensation between the newly formed isothiourea and the ketone to form a cyclic intermediate. Dehydration of this intermediate yields the imidazole-2-thione.
Experimental Protocol: Marckwald Synthesis of a Fused Imidazole-2-thione [4]
-
To a stirred solution of the α-aminoketone hydrochloride (1 eq.) in water, add:
-
Potassium thiocyanate (3 eq.)
-
-
Reaction: Heat the resulting mixture at 90°C for 16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated product.
-
-
Purification:
-
Wash the filter cake with cold water and dry under reduced pressure to afford the imidazole-2-thione.
-
The Van Leusen Imidazole Synthesis: A Versatile [3+2] Cycloaddition
The Van Leusen synthesis is a powerful method for constructing the imidazole ring from an aldimine and tosylmethyl isocyanide (TosMIC). This [3+2] cycloaddition approach is known for its versatility and tolerance of a wide range of functional groups.[5]
Reaction Mechanism: The reaction is initiated by the base-catalyzed deprotonation of TosMIC. The resulting anion then undergoes a stepwise cycloaddition to the aldimine. The intermediate 4-tosyl-2-imidazoline then eliminates p-toluenesulfinic acid to furnish the 1,5-disubstituted imidazole.[5]
Experimental Protocol: Van Leusen Synthesis of a 1,5-Disubstituted Imidazole [5]
-
Imine Formation (in situ):
-
In a round-bottom flask, dissolve the desired amine (1 eq.) and aldehyde (1 eq.) in a suitable solvent such as DMF or methanol.
-
Stir at room temperature for approximately 30 minutes.
-
-
Cycloaddition:
-
Add TosMIC (1 eq.) and a base such as potassium carbonate (K₂CO₃) (2 eq.) to the reaction mixture.
-
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Workup and Purification:
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Rise of Novel Synthesis Methods: A Paradigm Shift in Efficiency and Sustainability
In recent years, the drive for more efficient, cost-effective, and environmentally friendly chemical processes has led to the development of several new approaches to imidazole synthesis. These methods often offer significant advantages over their classical counterparts.
Microwave-Assisted Synthesis: Accelerating Reactions
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to dramatically reduced reaction times and increased yields.[6] The direct coupling of microwave energy with polar molecules in the reaction mixture allows for rapid and uniform heating, which can be particularly advantageous for multicomponent reactions like the Debus-Radziszewski synthesis.
Causality Behind Experimental Choices: The choice of a high-boiling point, polar solvent like glacial acetic acid in the microwave-assisted Debus-Radziszewski synthesis is deliberate. It not only acts as a catalyst but also efficiently absorbs microwave energy, leading to rapid heating. The sealed-vessel conditions allow the temperature to rise above the solvent's boiling point, further accelerating the reaction.
Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Triphenylimidazole [6]
-
In a 10 mL microwave reaction vessel, combine:
-
Benzil (0.2 g, 0.95 mmol)
-
Benzaldehyde (0.1 g, 0.95 mmol)
-
Ammonium acetate (0.73 g, 9.5 mmol)
-
Glacial acetic acid (2 mL)
-
-
Reaction:
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at a set temperature of 120°C for 1-3 minutes.
-
-
Workup and Purification:
-
Cool the vessel to room temperature.
-
Pour the contents into cold water and neutralize with ammonium hydroxide.
-
Filter the precipitate, wash with water, and recrystallize from ethanol.
-
Green Chemistry Approaches: The Biocatalytic Advantage
The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of renewable resources, less hazardous solvents, and catalytic rather than stoichiometric reagents. One innovative approach is the use of natural, biodegradable catalysts like lemon juice.
Causality Behind Experimental Choices: Lemon juice contains citric acid, a weak organic acid that can effectively catalyze the condensation reactions in the Debus-Radziszewski synthesis.[7] The aqueous ethanol solvent system is also more environmentally benign than traditional solvents like glacial acetic acid. The mild reaction conditions are a hallmark of this green approach.
Experimental Protocol: Lemon Juice-Catalyzed Synthesis of 2,4,5-Triphenylimidazole [7]
-
In a round-bottom flask, mix:
-
Benzil (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ammonium acetate (4.0 mmol)
-
Ethanol (25 mL)
-
Freshly squeezed lemon juice (4 mL)
-
-
Reaction: Heat the mixture to 50°C with stirring. Monitor the reaction by TLC.
-
Workup:
-
Cool the mixture to room temperature and pour it onto ice water (50 mL).
-
-
Purification:
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the product from ethanol.
-
Continuous Flow Synthesis: A New Frontier in Scalability and Safety
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and straightforward scalability.[8] These benefits are particularly relevant for the synthesis of active pharmaceutical ingredients (APIs).
Causality Behind Experimental Choices: A continuous flow setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. The use of a packed-bed reactor with a solid-supported catalyst can simplify purification and allow for catalyst recycling. The small reactor volume enhances safety, especially when dealing with exothermic reactions or hazardous reagents.
Illustrative Continuous Flow Setup: A typical laboratory-scale flow chemistry system for imidazole synthesis would consist of syringe pumps to deliver reagent solutions, a T-mixer to combine the streams, a heated reactor coil or packed-bed reactor, a back-pressure regulator to maintain pressure and allow for heating above the solvent's boiling point, and a collection vessel.
Quantitative Comparison of Synthesis Methods
To provide an objective comparison, the following table summarizes the performance of different methods for the synthesis of the model compound, 2,4,5-triphenylimidazole.
| Method | Key Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Debus-Radziszewski (Conventional) | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | 100-110 | 3-4 hours | 90% | [9] |
| Microwave-Assisted Debus-Radziszewski | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | 120 | 1-3 minutes | 95% | [6] |
| Lemon Juice Catalyzed (Green) | Benzil, Benzaldehyde, Ammonium Acetate | Ethanol/Water | 50 | ~1 hour | ~85-95% | [7] |
Green Chemistry Metrics: A Quantitative Look at Sustainability
To further assess the environmental impact of these methods, we can employ green chemistry metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI).[10][11]
-
Atom Economy (AE): Measures the efficiency of a reaction in converting reactant atoms to product atoms.[2]
-
E-Factor: The ratio of the mass of waste to the mass of product. A lower E-Factor is better.
-
Process Mass Intensity (PMI): The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. A lower PMI indicates a greener process.
| Metric | Debus-Radziszewski (Conventional) | Microwave-Assisted Debus-Radziszewski | Lemon Juice Catalyzed (Green) |
| Atom Economy | High (for the core reaction) | High (for the core reaction) | High (for the core reaction) |
| E-Factor (estimated) | High (due to solvent and workup) | Moderate (less solvent, shorter time) | Low (biodegradable catalyst, less solvent) |
| PMI (estimated) | High | Moderate | Low |
Note: Exact E-Factor and PMI values require detailed process information, including all workup and purification steps. The values presented are qualitative estimations based on the described protocols.
Visualizing the Workflows
Caption: Comparative workflow of established versus novel imidazole synthesis.
Caption: Key factors influencing the choice of an imidazole synthesis method.
Conclusion and Future Outlook
The synthesis of the imidazole core remains a dynamic field of study. While established methods like the Debus-Radziszewski, Marckwald, and van Leusen syntheses continue to be valuable tools, newer techniques offer compelling advantages. Microwave-assisted synthesis provides a dramatic acceleration of reaction times, while green chemistry approaches offer a more sustainable path. For industrial applications, continuous flow chemistry presents a promising avenue for safe, efficient, and scalable production.
As a senior application scientist, the recommendation is not to discard the old in favor of the new, but rather to understand the strengths and weaknesses of each methodology. For rapid lead optimization in a discovery setting, microwave synthesis may be the method of choice. For large-scale, cost-effective production, a well-optimized Debus-Radziszewski or a continuous flow process might be more appropriate. The future of imidazole synthesis will likely involve a synergistic approach, combining the robustness of classical reactions with the efficiency and sustainability of modern technologies.
References
-
Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. (n.d.). ijarsct. Retrieved January 22, 2026, from [Link]
-
Synthesis of triphenyl imidazole. (n.d.). Slideshare. Retrieved January 22, 2026, from [Link]
-
Van Leusen Imidazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI. (n.d.). Jetir.org. Retrieved January 22, 2026, from [Link]
-
Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. (2023, October 18). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Vetrichelvan, M., Lanke, V., Chandu, B., Mathur, A., & Gupta, A. (2023, September 14). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. SynOpen. Retrieved January 22, 2026, from [Link]
-
Continuous-flow synthesis of an imidazole fragment en route to the.... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Kremsner, J. M. (2005). The Scale-Up of Microwave-Assisted Organic Synthesis. SciSpace. Retrieved January 22, 2026, from [Link]
-
Katke, S. P. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. Retrieved January 22, 2026, from [Link]
-
Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors Current Literature Pr. (n.d.). Retrieved January 22, 2026, from [Link]
-
Cravotto, G., & Carnaroglio, D. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Retrieved January 22, 2026, from [Link]
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Experimental set-up for the continuous flow N-alkylation of imidazole. Below. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. (n.d.). jipbs. Retrieved January 22, 2026, from [Link]
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Van Leusen reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Marckwald approach to fused imidazoles. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2020, December 29). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Retrieved January 22, 2026, from [Link]
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Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A. (n.d.). Retrieved January 22, 2026, from [Link]
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Khan, F. A. K., Shaikh, K. A., Choudhary, J. M., Khan, S. M. I., Shalgar, L. G., Ali, A., & Mateen, S. (2022, October 5). Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. jipbs. Retrieved January 22, 2026, from [Link]
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The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (n.d.). Retrieved January 22, 2026, from [Link]
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SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE. (2022, June 6). IJCRT.org. Retrieved January 22, 2026, from [Link]
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Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
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Green Chemistry Metrics, A Review. (2022, June 28). MDPI. Retrieved January 22, 2026, from [Link]
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Dhahri, A., & al. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal Tun. Chem. Soc. Retrieved January 22, 2026, from [Link]
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Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
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Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Tripathi, P., & Malviya, N. (n.d.). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. ResearchGate. Retrieved January 22, 2026, from [Link]
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Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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A Head-to-Head Comparison of Analytical Techniques for Imidazole Quantification
A Senior Application Scientist's Guide to Method Selection and Validation
In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of imidazole is a critical, yet often challenging, analytical task. Imidazole and its derivatives serve as vital starting materials, catalysts, and functional motifs in many active pharmaceutical ingredients (APIs). However, its potential toxicity and impact on final product stability necessitate its control as a process-related impurity. This guide provides a head-to-head comparison of the primary analytical techniques used for imidazole quantification, offering field-proven insights to help researchers and drug development professionals select and implement the most appropriate method for their specific application.
The Analytical Challenge of Imidazole
Imidazole is a small, polar, and highly water-soluble molecule with a pKa of approximately 7.0. These properties present distinct analytical hurdles. Its polarity makes it challenging to retain on traditional reversed-phase chromatography columns, while its non-volatile nature can complicate gas chromatography unless derivatization is employed. The selection of an analytical method is therefore a critical decision, balancing the need for sensitivity, selectivity, throughput, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry and the most commonly employed technique for imidazole quantification. Its versatility allows for multiple modes of separation and detection.
a) Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This is often the first method considered due to its accessibility and robustness. The primary challenge, as mentioned, is achieving adequate retention for the polar imidazole molecule.
Expertise & Experience: Simply using a standard C18 column with a highly aqueous mobile phase often leads to poor peak shape and retention times close to the void volume, making quantification unreliable. The key to a successful RP-HPLC method is to enhance retention. This can be achieved through several strategies:
-
Use of Polar-Embedded or Polar-Endcapped Columns: Columns like those with amide or carbamate groups embedded in the alkyl chain provide alternative interactions (hydrogen bonding) that enhance the retention of polar analytes.
-
Ion-Pairing Chromatography: Introducing an ion-pairing reagent (e.g., sodium dodecyl sulfate) into the mobile phase forms a neutral, more hydrophobic complex with the protonated imidazole, significantly improving retention on a C18 column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. In this mode, a polar stationary phase is used with a mobile phase rich in organic solvent (typically acetonitrile). Imidazole partitions into the aqueous layer on the surface of the stationary phase, leading to strong retention.
Trustworthiness: A well-validated HPLC-UV method for imidazole must demonstrate specificity, linearity, accuracy, precision, and a defined limit of quantification (LOQ). According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, specificity is crucial. This is typically proven by analyzing a placebo (all matrix components except imidazole) to show no interfering peaks at the retention time of imidazole.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: 20 mM Potassium Phosphate buffer with 10 mM Sodium 1-Octanesulfonate (ion-pairing agent), pH adjusted to 3.0 with phosphoric acid, mixed with acetonitrile in a 95:5 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of imidazole (e.g., 1 mg/mL) in the mobile phase. Create a calibration curve by serially diluting the stock to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the drug substance or formulation in the mobile phase to a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as quantifying trace levels of imidazole in complex biological matrices, LC-MS/MS is the gold standard.
Expertise & Experience: The power of LC-MS/MS lies in its ability to selectively monitor a specific mass-to-charge ratio (m/z) transition for imidazole. For imidazole (C₃H₄N₂), the protonated molecule [M+H]⁺ has an m/z of 69.1. This precursor ion can be fragmented to produce a characteristic product ion. Monitoring this specific transition (e.g., m/z 69.1 → 42.1) virtually eliminates matrix interference, providing exceptional specificity. This method often uses a simpler chromatographic separation (isocratic, short run times) because the mass spectrometer provides the bulk of the selectivity.
Gas Chromatography (GC)
GC is a powerful technique for volatile compounds. To make the non-volatile imidazole amenable to GC analysis, a chemical derivatization step is mandatory.
Expertise & Experience: The hydroxyl group of the imidazole ring is derivatized to create a more volatile and thermally stable compound. The most common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl-imidazole is much more volatile and exhibits excellent peak shape on common GC columns.
Trustworthiness: The derivatization step is the most critical part of the protocol. The reaction must be proven to be reproducible and complete. A validation should include an evaluation of derivatization efficiency and the stability of the derivatized analyte over time. Incomplete derivatization can lead to an underestimation of the imidazole concentration.
-
Derivatization:
-
Evaporate 1 mL of the sample extract containing imidazole to dryness under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Detection: Monitor the appropriate ions for silylated imidazole in Selected Ion Monitoring (SIM) mode for highest sensitivity.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is particularly well-suited for small, charged molecules like imidazole. It offers the advantages of very high separation efficiency, short analysis times, and minimal solvent consumption.
Expertise & Experience: In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE), such as a phosphate buffer. When a voltage is applied, the protonated imidazole migrates towards the cathode at a velocity dependent on its charge-to-size ratio. This allows for its separation from other components in the sample matrix. CE is especially powerful for analyzing imidazole in ionic liquids or other complex aqueous samples where HPLC and GC might struggle.
Head-to-Head Performance Comparison
The choice of technique depends heavily on the specific requirements of the analysis. The following table summarizes the key performance characteristics based on typical validated methods reported in the literature.
| Feature | RP-HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation based on polarity, UV absorbance detection. | Chromatographic separation followed by mass-based detection. | Separation of volatile derivatives by boiling point, mass-based detection. | Separation based on charge-to-size ratio in an electric field. |
| Selectivity | Moderate to Good | Excellent | Excellent | Good to Excellent |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~0.1 - 10 ng/mL | ~1 - 20 ng/mL | ~0.5 - 5 µg/mL |
| Throughput | Moderate (10-20 min/sample) | High (2-10 min/sample) | Low to Moderate (due to sample prep) | High (5-15 min/sample) |
| Sample Prep Complexity | Low (Dilute and Shoot) | Low to Moderate | High (Requires derivatization) | Low (Dilute and Shoot) |
| Cost (Instrument/Operation) | Low | High | Moderate | Moderate |
| Best For... | Routine QC, content uniformity, purity assays in drug substances. | Trace-level quantification, analysis in biological matrices (e.g., plasma). | Residual impurity analysis where high sensitivity is needed and matrix is complex. | Analysis of ionic samples, chiral separations, high-efficiency separations. |
Workflow Visualizations
To better illustrate the analytical processes, the following diagrams outline the typical workflows for the most common techniques.
Caption: Workflow for Imidazole Quantification by RP-HPLC-UV.
Caption: Workflow for Imidazole Quantification by GC-MS.
Conclusion and Recommendations
The selection of an analytical technique for imidazole quantification is not a one-size-fits-all decision.
-
For routine quality control of pharmaceutical ingredients where imidazole levels are expected to be in the range of 0.01% to 1%, a well-developed RP-HPLC-UV method is robust, cost-effective, and sufficiently sensitive.
-
When trace-level quantification is required, particularly in complex biological fluids or for determining residual impurities at the parts-per-million (ppm) level, LC-MS/MS is unequivocally the superior choice due to its unparalleled sensitivity and selectivity.
-
GC-MS serves as a valuable alternative, especially when an LC-MS is unavailable or when dealing with matrices that are incompatible with LC. However, the method development is more complex due to the mandatory derivatization step.
-
Capillary Electrophoresis shines in niche applications, offering rapid, high-efficiency separations for ionic sample matrices where other techniques may fall short.
Ultimately, the method of choice must be rigorously validated according to established guidelines, such as those from the ICH, to ensure that the data generated is accurate, reproducible, and fit for its intended purpose.
References
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Lidor-Hadas, R., Dror, E., & Vlodavsky, I. (2021). The role of heparanase in processing and release of cell surface-associated molecules. Matrix Biology Plus. Available at: [Link]
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PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. Available at: [Link]
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Agilent Technologies. (2014). Determination of Residual Solvents in Imidazole Using a Low-Pressure GC-MS System. Application Note. Available at: [Link]
-
Mofaddel, N., & Gus'kov, V. Y. (2019). Capillary Electrophoresis in Ionic Liquids: A Review. Molecules. Available at: [Link]
-
International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
Teva Pharmaceutical Industries Ltd. (2021). Safety Data Sheet: Imidazole. Available at: [Link]
For distribution to researchers, scientists, and drug development professionals.
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the landscape of targeted therapeutics, particularly within the realm of kinase inhibitors, the adage "it's not just about hitting the target, but also about what you don't hit" has never been more resonant. The human kinome, comprising over 500 kinases, is a complex network of signaling proteins that govern a vast array of cellular processes. While the deregulation of a specific kinase can be a driver of a particular disease, the unintended inhibition of other, structurally related kinases can lead to off-target effects and toxicity. Therefore, a rigorous evaluation of a compound's selectivity is not merely a checkbox in the drug discovery workflow; it is a critical determinant of its therapeutic potential and safety profile.
This guide provides an in-depth, experience-driven framework for evaluating the selectivity of a novel kinase inhibitor, using the hypothetical compound, (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone (hereafter referred to as "Cmpd-X"), as a case study. While no public data exists for this specific molecule, its structural motifs are reminiscent of known kinase inhibitor scaffolds. For the purpose of this guide, we will hypothesize that Cmpd-X has been designed as a potential inhibitor of the Abl1 tyrosine kinase , a key target in chronic myeloid leukemia.[1] Our objective is to build a comprehensive selectivity profile that will inform its progression as a viable drug candidate.
The Strategic Approach: A Multi-Faceted Evaluation of Selectivity
A robust assessment of selectivity cannot be achieved through a single experiment. Instead, a tiered approach that combines high-throughput screening with detailed biochemical and cellular assays is essential. This strategy allows for a broad initial survey of the kinome, followed by a more focused and physiologically relevant characterization of the compound's interactions.
Our proposed workflow for Cmpd-X is as follows:
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Phase 1: Casting a Wide Net - Broad Kinome Screening
The initial step is to understand the landscape of Cmpd-X's interactions across the human kinome. High-throughput screening platforms are invaluable for this purpose.
Featured Technology: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is an active site-directed competition binding assay that quantitatively measures the interaction between a compound and a large panel of kinases.[2][3][4] The principle of the assay involves the test compound competing with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified, typically by qPCR, allowing for the determination of a dissociation constant (Kd).[2]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Cmpd-X is solubilized in DMSO to a high stock concentration (e.g., 10 mM).
-
Assay Setup: The assay is performed in a high-throughput format. A single high concentration of Cmpd-X (e.g., 10 µM) is incubated with a panel of over 450 human kinases.
-
Competition Binding: Each kinase is tagged with DNA and incubated with the test compound and an immobilized ligand that binds to the kinase's active site.[2]
-
Quantification: After an equilibration period, the amount of kinase bound to the immobilized ligand is measured using qPCR. A reduction in the amount of bound kinase compared to a DMSO control indicates that the test compound has bound to the kinase.
-
Data Analysis: The results are typically expressed as a percentage of control, where a lower percentage indicates a stronger interaction.
Hypothetical Data for Cmpd-X (Primary Screen at 10 µM)
| Kinase Target | Percent of Control (%) | Interpretation |
| Abl1 | 2.5 | Strong interaction with the intended target |
| Src | 8.1 | Significant interaction with a related kinase |
| Lck | 12.5 | Moderate interaction |
| Fyn | 15.2 | Moderate interaction |
| p38α | 45.7 | Weak interaction |
| VEGFR2 | 89.3 | Negligible interaction |
| EGFR | 95.1 | No significant interaction |
This initial screen provides a broad overview of Cmpd-X's kinome-wide interactions and allows for the identification of potential off-targets that require further investigation.
Phase 2: Quantifying the Interactions - Dose-Response Analysis
The next critical step is to quantify the potency of Cmpd-X against the primary target and the most significant off-targets identified in the initial screen. This is typically achieved by generating dose-response curves to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
Featured Methodology: Biochemical Kinase Activity Assay
A variety of biochemical assay formats can be used to determine IC50 values, including radiometric assays that measure the transfer of radiolabeled phosphate from ATP to a substrate, and fluorescence- or luminescence-based assays that detect ADP production.[5][6]
Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Compound Dilution: Prepare a serial dilution of Cmpd-X in DMSO, typically covering a range from 10 µM to 0.1 nM.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. Allow for a pre-incubation period (e.g., 15 minutes).
-
Initiation of Reaction: Add a mixture of the kinase-specific substrate and ATP to initiate the enzymatic reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Add a detection reagent that measures the amount of ADP produced, which correlates with kinase activity. This is often a coupled enzyme system that generates a luminescent signal.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical IC50/Kd Data for Cmpd-X and a Comparator Compound
| Target | Cmpd-X IC50 (nM) | Comparator (Imatinib) IC50 (nM) |
| Abl1 | 15 | 25 |
| Src | 250 | 150 |
| Lck | 800 | 1100 |
| Fyn | 950 | >10000 |
Interpreting the Data and Calculating a Selectivity Score
The selectivity of a compound can be quantified using a selectivity score (S) . A common method is to define a concentration threshold and count the number of kinases that are inhibited above that threshold. For example, the S(100 nM) would be the number of kinases with an IC50 < 100 nM divided by the total number of kinases tested.[7][8][9] A lower score indicates higher selectivity.
For Cmpd-X, with an Abl1 IC50 of 15 nM, it shows good potency for its intended target. The significantly higher IC50 values for Src, Lck, and Fyn suggest a degree of selectivity.
Phase 3: The Cellular Context - Target Engagement and Functional Consequences
Biochemical assays, while essential, are performed in a controlled, artificial environment. It is crucial to confirm that the compound can engage its target within the complex milieu of a living cell.
Featured Technology: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a live-cell method that measures compound binding to a specific protein target.[10][11][12] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[12]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ TE Assay
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., Abl1) fused to NanoLuc® luciferase.
-
Cell Plating: The transfected cells are plated in a 384-well white assay plate.
-
Compound Addition: A serial dilution of Cmpd-X is added to the cells, followed by the addition of the specific NanoBRET™ tracer at a fixed concentration.
-
Equilibration: The plate is incubated for a period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium with the target protein.[12]
-
Signal Detection: A substrate for NanoLuc® is added, and the donor (450 nm) and acceptor (610 nm) emission signals are measured.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio with increasing compound concentration indicates target engagement. The data is plotted to determine the cellular IC50.
Hypothetical Cellular Target Engagement Data for Cmpd-X
| Target | Cellular IC50 (nM) |
| Abl1 | 85 |
| Src | 1200 |
The shift in potency from the biochemical IC50 (15 nM) to the cellular IC50 (85 nM) for Abl1 is expected and provides valuable information about the compound's cell permeability and its ability to engage the target in the presence of endogenous ATP concentrations. The much weaker cellular activity against Src further supports the selectivity of Cmpd-X.
Orthogonal Validation: Cellular Thermal Shift Assay (CETSA®)
CETSA® is another powerful technique for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[13][14][15][16]
Experimental Protocol: CETSA®
-
Cell Treatment: Intact cells are treated with Cmpd-X or a vehicle control.
-
Heat Challenge: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.[14]
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other immunoassays.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.
A positive result in a CETSA® experiment provides strong, orthogonal evidence of target engagement in a physiological setting.
Phase 4: Beyond the Kinome - Assessing Broader Off-Target Liabilities
While kinome selectivity is paramount, a comprehensive evaluation must also consider potential interactions with other protein families. Unintended binding to G-protein coupled receptors (GPCRs), ion channels, or other enzymes can lead to unforeseen side effects.
A variety of commercially available screening panels can be utilized for this purpose. These panels typically employ radiometric binding assays or functional assays to assess a compound's activity against a broad range of non-kinase targets.[17][18][19] Screening Cmpd-X against such a panel at a high concentration (e.g., 10 µM) is a prudent step to identify any potential liabilities early in the drug discovery process.
Conclusion: Synthesizing the Data into a Coherent Selectivity Profile
The evaluation of a kinase inhibitor's selectivity is a systematic and multi-faceted process. By employing a tiered approach that begins with broad kinome screening and progresses to quantitative biochemical and cellular assays, a comprehensive and reliable selectivity profile can be established. The hypothetical data for our example compound, Cmpd-X, illustrates how these different experimental approaches provide complementary information that, when taken together, build a strong case for its selectivity for Abl1 kinase over other related kinases. This rigorous, data-driven approach is fundamental to the successful development of safe and effective targeted therapies.
References
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Abl Kinase Structure and Inhibition. (n.d.). RCSB PDB. Retrieved January 22, 2026, from [Link]
- Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914.
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Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved January 22, 2026, from [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 22, 2026, from [Link]
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DiscoverX. (n.d.). KINOMEscan® Kinase Assay Screening. Drug Target Review. Retrieved January 22, 2026, from [Link]
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
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- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 22, 2026, from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved January 22, 2026, from [Link]
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MDPI. (n.d.). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Retrieved January 22, 2026, from [Link]
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MDPI. (n.d.). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Retrieved January 22, 2026, from [Link]
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MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved January 22, 2026, from [Link]
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Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved January 22, 2026, from [Link]
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Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved January 22, 2026, from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 22, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
This document provides a detailed, procedural guide for the safe and compliant disposal of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone. As a research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a conservative hazard assessment derived from its core chemical structures: a substituted aromatic amine and a methylated imidazole ring. This approach ensures that safety and environmental protection are prioritized.
The procedures outlined herein are designed for researchers, scientists, and drug development professionals. They synthesize regulatory requirements with practical laboratory experience to ensure a self-validating system of chemical waste management.
Hazard Assessment and Waste Characterization
This compound is an organic compound that must be treated as hazardous waste from the moment of its generation. Its structure combines two classes of compounds, aromatic amines and imidazole derivatives, which inform our conservative hazard assessment.
-
Aromatic Amines: This class of compounds often exhibits toxicological concerns. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Many aromatic amines are known for their persistence in the environment and potential to be toxic to aquatic life.[4] Their structural stability can make them resistant to natural degradation, leading to long-term contamination if not disposed of properly.[4]
-
Imidazole Derivatives: Imidazole itself is classified as corrosive, capable of causing skin burns and eye damage, and may pose reproductive health risks.[5][6] While substitution can alter these properties, the underlying potential for hazard remains.
Based on this analysis, this compound waste must be classified as Hazardous Chemical Waste . It should be presumed to be toxic and an environmental hazard. Under the Resource Conservation and Recovery Act (RCRA), waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7][8] This compound likely falls under the toxicity characteristic.
Table 1: Assumed Hazard Profile and Regulatory Implications
| Hazard Characteristic | Basis of Assessment | Regulatory Guideline (U.S. EPA) | Disposal Implications |
| Acute Toxicity | Aromatic amine and imidazole moieties. Similar compounds are harmful if swallowed or inhaled.[9] | RCRA "Toxicity Characteristic" (40 CFR 261.24) | Must be disposed of as hazardous waste. Do not dispose down the drain or in regular trash.[10] |
| Skin/Eye Irritation | Aromatic amines and imidazoles are often irritants or corrosive.[1][6] | N/A | Requires stringent use of Personal Protective Equipment (PPE). |
| Environmental Hazard | Aromatic amines are often toxic to aquatic life with long-lasting effects.[4] | Clean Water Act | Prohibits discharge into waterways.[5] Waste must be sent to a licensed disposal facility. |
Safety Protocols and Personal Protective Equipment (PPE)
Given the assumed hazard profile, all handling and disposal operations must be conducted with appropriate engineering controls and PPE to prevent exposure.
Engineering Controls:
-
Always handle the solid compound and prepare solutions within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[11]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[12]
-
Hand Protection: Wear nitrile gloves (or other chemically resistant gloves) at all times. Double-gloving is recommended when handling the pure compound. Dispose of gloves as contaminated solid waste immediately after use.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[12]
Waste Segregation, Collection, and Containerization
Proper segregation is the cornerstone of safe chemical waste disposal. Incompatible wastes, if mixed, can cause violent reactions, explosions, or the release of toxic gases.[13]
Key Segregation Principles:
-
Isolate This Waste Stream: this compound waste should be collected in its own dedicated container. Do not mix with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.[12]
-
Avoid Incompatibles: Store the waste container away from strong acids, acid chlorides, and strong oxidizing agents.[11][14] A reaction between the amine group and these substances can be hazardous.
Container Requirements:
-
Material: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap. The container must be chemically compatible and not reactive with the waste.[13]
-
Condition: The container must be in good condition, with no cracks or leaks, and the cap must seal tightly.[13]
-
Labeling: This is a critical regulatory requirement.[8] From the moment the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date (the date waste was first added)
-
The specific hazards (e.g., "Toxic," "Environmental Hazard")
-
The generating lab's information (Building, Room, Principal Investigator)
-
Step-by-Step Disposal Workflow
This protocol covers the lifecycle of the waste from generation in the lab to its storage pending collection by EH&S professionals.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Identify a location within your laboratory, at or near the point of waste generation, to store your hazardous waste container.[8]
-
This area must be under the direct control of laboratory personnel and clearly marked.[7]
Step 2: Collect Waste Streams
-
Pure or Unused Compound: If disposing of the original reagent, it must be in its original, sealed container and properly labeled as waste.
-
Contaminated Solid Waste: This includes items like used gloves, weighing paper, and contaminated paper towels.
-
Collect these items in a separate, clearly labeled plastic bag or a designated solid waste container.
-
Label as "Solid Waste Contaminated with this compound."
-
-
Liquid Waste (Solutions):
-
Using a funnel, carefully pour solutions containing the compound into your designated, pre-labeled liquid hazardous waste container.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]
-
Step 3: Secure and Store the Waste Container
-
After adding waste, always securely fasten the cap. Hazardous waste containers must remain closed except when actively adding waste.[8][13]
-
Place the container in a secondary containment bin within your designated SAA. This prevents the spread of material in case of a leak.[7]
Step 4: Requesting Waste Pickup
-
Monitor the volume of waste in your container. Regulations limit the amount of waste that can be stored in an SAA (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[8][10]
-
Once the container is full (or within one year of the accumulation start date), submit a chemical waste collection request to your institution's EH&S department. Do not transport hazardous waste yourself.[10]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Spill and Emergency Procedures
Preparedness for accidental spills is critical for laboratory safety.[12]
For a Small Spill (Contained within a Fume Hood):
-
Ensure your PPE is intact. Alert others in the immediate area.
-
Use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels to absorb large liquid spills.
-
Carefully sweep the absorbed material into a dustpan and place it in a separate, sealable container or heavy-duty plastic bag.
-
Label the container as "Spill Debris with this compound" and manage it as hazardous waste.[11]
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as contaminated waste.
For a Large Spill (Outside of a Fume Hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and contact your institution's emergency EH&S number.
-
Prevent entry to the area.
-
Provide details of the spilled material to emergency responders.
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Navigating the Safe Handling of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone: A Guide for Laboratory Professionals
For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must not breed complacency. The compound (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone, a molecule featuring both an aromatic amine and a substituted imidazole ring, requires a handling protocol rooted in a deep understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Molecule
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
The presence of the aromatic amine functional group warrants particular caution. Primary aromatic amines as a class are known for their potential carcinogenicity and high toxicity to aquatic life.[2][3] They can be readily absorbed through the skin, making dermal contact a significant route of exposure.[2] Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table summarizes the recommended PPE, moving from minimum requirements to best practices for enhanced safety.
| PPE Component | Minimum Requirement | Recommended for Enhanced Safety |
| Hand Protection | Disposable nitrile gloves. Inspect for integrity before use. | Double-gloving with a flexible laminate glove as the inner layer and a chemically resistant outer glove. |
| Eye Protection | Safety glasses with side shields meeting ANSI Z87.1 standard. | Chemical splash goggles. For larger quantities or splash hazards, a face shield worn over goggles is required.[4] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | A lab coat with long sleeves and elastic cuffs. For significant handling, consider a disposable chemical-resistant coverall. |
| Footwear | Closed-toe, closed-heel shoes covering the entire foot. | Chemically resistant shoe covers when handling larger quantities or during spill cleanup. |
| Respiratory Protection | Work in a certified chemical fume hood. | If engineering controls are insufficient or during a spill, a NIOSH-approved respirator with an appropriate cartridge is necessary.[5][6] |
Causality Behind PPE Choices:
-
Double-Gloving: The inner glove provides a secondary barrier in case the outer glove is breached. This is critical given the dermal absorption risk of aromatic amines.
-
Face Shield over Goggles: While goggles protect from direct splashes, a face shield offers broader protection to the entire face from splashes and airborne particles.
-
Flame-Resistant Lab Coat: While the flammability of this specific compound is not detailed, it is a prudent general practice in a laboratory setting with multiple flammable solvents.
Operational Plan: From Receipt to Storage
A clear, step-by-step operational plan minimizes the risk of exposure and contamination.
Receiving and Unpacking
-
Upon receipt, visually inspect the outer packaging for any signs of damage or leaks.
-
Don appropriate PPE (lab coat, gloves, safety glasses) before opening the secondary container.
-
Open the package inside a certified chemical fume hood to contain any potential airborne particles.
-
Verify the integrity of the primary container.
-
Affix a label with the date of receipt and the name of the responsible individual.
Handling and Weighing
-
All manipulations of solid this compound must be conducted within a certified chemical fume hood. This is to mitigate the risk of respiratory irritation from airborne dust.
-
Use dedicated spatulas and weighing papers.
-
Tare the balance with the weighing paper before adding the compound.
-
Carefully transfer the desired amount of the compound, avoiding the generation of dust.
-
After weighing, gently tap the spatula to remove any residual powder back into the container.
-
Clean the spatula and the balance area with a solvent-dampened cloth (e.g., ethanol or isopropanol) to decontaminate surfaces. Dispose of the cloth as hazardous waste.
Storage
Proper storage is crucial for maintaining the stability of the compound and ensuring laboratory safety.
-
Keep the container tightly sealed to prevent moisture absorption and contamination.[7]
-
Store away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be clearly labeled as containing hazardous chemicals.
-
OSHA guidelines recommend keeping storage areas free of clutter and other materials that could create a fire hazard.[8]
Disposal Plan: Responsible Waste Management
The disposal of this compound and associated waste must comply with all federal, state, and local regulations.[9]
Waste Segregation
Proper segregation of waste at the point of generation is paramount.[10]
-
Solid Waste: All contaminated solid waste, including weighing papers, gloves, and disposable lab coats, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[10] Halogenated and non-halogenated solvent wastes should generally be kept separate.[10]
-
Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Container Management
-
Use containers compatible with the chemical waste.[10]
-
Ensure waste containers are kept closed except when adding waste.[11]
-
Label all waste containers with "Hazardous Waste" and the full chemical name of the contents.[9]
Decontamination of Glassware
-
Rinse glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone or ethanol) three times.
-
Collect the rinsate in the appropriate hazardous liquid waste container.
-
After the initial solvent rinse, the glassware can be washed with soap and water.
-
Empty chemical containers must be triple rinsed with a suitable solvent before being discarded or repurposed.[9][10]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[13] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[13]
Spill Cleanup
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department.
-
For small spills, don the appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and wash with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. A culture of safety, built on a foundation of knowledge and meticulous practice, is the cornerstone of innovative research.
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Unisciel. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
